N-Nitroso guvacoline-d4
Description
Properties
CAS No. |
1330277-21-8 |
|---|---|
Molecular Formula |
C7H10N2O3 |
Molecular Weight |
174.19 g/mol |
IUPAC Name |
methyl 3,3,6,6-tetradeuterio-1-nitroso-2H-pyridine-5-carboxylate |
InChI |
InChI=1S/C7H10N2O3/c1-12-7(10)6-3-2-4-9(5-6)8-11/h3H,2,4-5H2,1H3/i2D2,5D2 |
InChI Key |
NXEUEKXJAAVKCT-CNNQADKRSA-N |
Synonyms |
1,2,5,6-Tetrahydro-1-nitroso-3-pyridinecarboxylic Acid-d4 Methyl Ester; Nitrosoguvacoline-d4; |
Origin of Product |
United States |
Foundational & Exploratory
An In-depth Technical Guide to the Chemical Properties of N-Nitroso Guvacoline-d4
This technical guide provides a comprehensive overview of the chemical and physical properties of N-Nitroso guvacoline-d4, a deuterated isotopologue of the areca-nut-derived nitrosamine, N-Nitrosoguvacoline. This document is intended for researchers, scientists, and professionals in drug development and toxicology who require detailed technical information, including experimental methodologies and an understanding of its biological context.
Core Chemical Properties
This compound is the deuterium-labeled form of N-Nitroso guvacoline (B1596253), where four hydrogen atoms have been replaced by deuterium.[1] This isotopic labeling makes it a valuable internal standard for quantitative analysis of N-Nitrosoguvacoline in various matrices, particularly in metabolic and pharmacokinetic studies.
Table 1: Chemical and Physical Data for this compound
| Property | Value | Source |
| IUPAC Name | 1,2,5,6-Tetrahydro-1-nitroso-3-pyridinecarboxylic Acid-d4 Methyl Ester | [2] |
| Synonyms | Nitrosoguvacoline-d4 | [2] |
| CAS Number | 1330277-21-8 | [2] |
| Molecular Formula | C₇H₆D₄N₂O₃ | [2] |
| Molecular Weight | 174.19 g/mol | [2][3] |
| Canonical SMILES | COC(=O)C1=CCCN(C1)N=O | [4][5] |
Synthesis and Experimental Protocols
The synthesis of N-Nitroso guvacoline and its deuterated analog involves the nitrosation of the corresponding precursor, guvacoline or guvacoline-d4. While specific protocols for the deuterated version are proprietary to commercial suppliers, the general chemical principles are well-established for related N-nitrosamines.
The preparation of N-Nitrosoguvacoline (NGL) is typically achieved through the nitrosation of arecoline (B194364) or guvacine.[6] A common method, as described by Lijinsky and Taylor (1976), involves the reaction of the precursor with a nitrosating agent, such as sodium nitrite (B80452), under acidic conditions.[6] Small amounts of phenolic extracts from areca fruit have been shown to inhibit the formation of NGL from arecoline, while larger amounts can enhance its formation.[6]
The synthesis of the deuterated analog would follow a similar pathway, starting with the deuterated precursor, guvacoline-d4. The final step involves the introduction of the nitroso group.
Experimental Protocol: Nitrosation of Deuterated Precursor (General)
-
Dissolution: The precursor, guvacoline-d4, is dissolved in an appropriate acidic solution (e.g., dilute hydrochloric acid or acetic acid).
-
Nitrosation: A solution of sodium nitrite (NaNO₂) is added dropwise to the precursor solution while maintaining a low temperature (typically 0-5°C) with constant stirring. The acidic conditions protonate the nitrite ion to form nitrous acid (HNO₂), the active nitrosating agent.[7]
-
Reaction Quenching: After a set reaction time, the reaction is quenched, often by the addition of a scavenger for excess nitrous acid, such as ammonium (B1175870) sulfamate (B1201201) or urea.
-
Extraction: The reaction mixture is neutralized, and the this compound product is extracted using an organic solvent (e.g., dichloromethane (B109758) or ethyl acetate).
-
Purification: The crude product is purified using standard laboratory techniques, such as column chromatography, to yield the final high-purity compound.
Below is a diagram illustrating the general workflow for the synthesis.
Analytical Methodologies
The detection and quantification of N-nitrosamines like this compound in pharmaceutical and biological samples require highly sensitive and selective analytical methods due to their potential carcinogenicity and typically low concentration levels.[7]
High-Performance Liquid Chromatography (HPLC) or Ultra-High-Performance Liquid Chromatography (UHPLC) coupled with mass spectrometry (MS) is the standard for analyzing N-nitrosamines.[7][8]
-
LC-MS/MS: This is a common and robust method. A triple quadrupole mass spectrometer operating in Multiple Reaction Monitoring (MRM) mode provides high selectivity and sensitivity.[7]
-
High-Resolution Mass Spectrometry (HRMS): Instruments like Quadrupole-Orbitrap mass spectrometers offer high mass accuracy, which is crucial for the unambiguous identification and quantification of trace-level impurities.[9]
-
Thermal Energy Analyzer (TEA): Historically, the TEA detector has been used for its high selectivity for N-nitroso compounds, though it is often less sensitive than modern MS techniques.[10]
-
Sample Preparation:
-
Extraction: The analyte is extracted from the sample matrix (e.g., biological fluid, drug product) using a suitable solvent like methanol (B129727) or an appropriate buffer.[8][9]
-
Internal Standard Spiking: A known concentration of the isotopically labeled internal standard (in this case, this compound when analyzing the non-labeled compound) is added to the sample and calibration standards to correct for matrix effects and variations in sample processing.[8]
-
Cleanup: The extract may be centrifuged and filtered through a syringe filter (e.g., 0.22 µm PVDF) to remove particulates before injection.[8][9]
-
-
Chromatographic Separation:
-
Mass Spectrometric Detection:
-
Ionization: Electrospray Ionization (ESI) in positive mode is commonly used.
-
Quantification: The analyte is quantified by comparing the peak area ratio of the analyte to the internal standard against a calibration curve.[8]
-
The following diagram outlines a typical analytical workflow.
Biological Context and Signaling Pathways
N-Nitroso compounds are of significant interest due to their carcinogenic potential.[7] N-Nitrosoguvacoline has been identified in the saliva of betel-quid chewers and is formed by the nitrosation of arecoline, a major alkaloid in the areca nut.[4][6] The International Agency for Research on Cancer (IARC) has classified N-Nitrosoguvacoline as a Group 3 carcinogen, meaning it is "not classifiable as to its carcinogenicity to humans" due to a lack of sufficient data.[4][6]
Like most N-nitrosamines, N-Nitrosoguvacoline is considered a procarcinogen that requires metabolic activation to exert its genotoxic effects.[11] This activation is primarily mediated by the cytochrome P450 (CYP) family of enzymes in the liver and other tissues.[11][12]
The general mechanism involves α-hydroxylation, where a hydrogen atom on a carbon adjacent to the N-nitroso group is hydroxylated. This creates an unstable intermediate that spontaneously decomposes to form highly reactive electrophilic species, such as diazonium ions or carbocations.[11][13] These electrophiles can then form covalent adducts with cellular macromolecules, including DNA, leading to mutations and initiating the process of carcinogenesis.
The conceptual pathway for this metabolic activation is depicted below.
References
- 1. medchemexpress.com [medchemexpress.com]
- 2. scbt.com [scbt.com]
- 3. labsolu.ca [labsolu.ca]
- 4. N-Nitrosoguvacoline | C7H10N2O3 | CID 62103 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 5. N-Nitroso guvacoline | 55557-02-3 | FN26351 | Biosynth [biosynth.com]
- 6. Some Areca-nut-derived N-Nitrosamines - Betel-quid and Areca-nut Chewing and Some Areca-nut-derived Nitrosamines - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 7. Analytical Methodologies to Detect N‑Nitrosamine Impurities in Active Pharmaceutical Ingredients, Drug Products and Other Matrices - PMC [pmc.ncbi.nlm.nih.gov]
- 8. benchchem.com [benchchem.com]
- 9. fda.gov [fda.gov]
- 10. Determination of N-nitroso compounds by high-performance liquid chromatography with postcolumn reaction and a thermal energy analyzer - PubMed [pubmed.ncbi.nlm.nih.gov]
- 11. Metabolic Activation and DNA Interactions of Carcinogenic N-Nitrosamines to Which Humans Are Commonly Exposed | MDPI [mdpi.com]
- 12. N-nitroso compounds induce changes in carcinogen-metabolizing enzymes - PubMed [pubmed.ncbi.nlm.nih.gov]
- 13. researchgate.net [researchgate.net]
N-Nitroso Guvacoline-d4: A Technical Guide for Researchers
For Researchers, Scientists, and Drug Development Professionals
Abstract
N-Nitroso guvacoline-d4 is the deuterated form of N-Nitroso guvacoline (B1596253), a nitrosated derivative of the areca nut alkaloid guvacoline. As a member of the N-nitrosamine class of compounds, which are recognized as potent carcinogens, N-Nitroso guvacoline and its isotopically labeled counterpart are critical tools in cancer research and analytical chemistry. This technical guide provides an in-depth overview of this compound, including its chemical properties, synthesis, analytical applications, and the biological signaling pathways associated with its non-deuterated form. Detailed experimental protocols and representative analytical data are presented to support its use in research and development.
Introduction
N-nitrosamines are a class of chemical compounds with the general structure R1N(-R2)-N=O. They are formed from the reaction of a secondary or tertiary amine with a nitrosating agent, such as nitrous acid. Many N-nitrosamines are potent carcinogens in various animal species and are classified as probable human carcinogens.[1][2] N-Nitroso guvacoline is a specific N-nitrosamine derived from guvacoline, an alkaloid found in the areca nut, the seed of the Areca catechu palm.[3] Chewing areca nut, often as part of a betel quid, is a widespread practice in many parts of Asia and has been strongly linked to an increased risk of oral and esophageal cancers.[3]
This compound is a stable, isotopically labeled version of N-Nitroso guvacoline. The incorporation of deuterium (B1214612) atoms provides a distinct mass signature, making it an ideal internal standard for quantitative analysis by mass spectrometry.[4][5] Its use allows for the accurate determination of N-Nitroso guvacoline levels in various matrices, including biological samples and food products. This guide will delve into the technical details of this compound, providing researchers with the necessary information for its effective use in their studies.
Chemical and Physical Properties
The chemical and physical properties of this compound are summarized in the table below. These properties are essential for its handling, storage, and use in analytical methods.
| Property | Value | Reference |
| Chemical Name | 1,2,5,6-Tetrahydro-1-nitroso-3-pyridinecarboxylic Acid-d4 Methyl Ester | --INVALID-LINK-- |
| Synonyms | Nitrosoguvacoline-d4 | --INVALID-LINK-- |
| CAS Number | 1330277-21-8 | --INVALID-LINK-- |
| Molecular Formula | C₇H₆D₄N₂O₃ | --INVALID-LINK-- |
| Molecular Weight | 174.19 g/mol | --INVALID-LINK-- |
| Appearance | Solid | - |
| Storage Temperature | -20°C | - |
Synthesis
Representative Experimental Protocol for Synthesis
Materials:
-
Guvacoline-d4 hydrochloride
-
Sodium nitrite (B80452) (NaNO₂)
-
Hydrochloric acid (HCl)
-
Dichloromethane (CH₂Cl₂)
-
Saturated sodium bicarbonate solution (NaHCO₃)
-
Anhydrous magnesium sulfate (B86663) (MgSO₄)
-
Distilled water
Procedure:
-
Dissolve a known quantity of guvacoline-d4 hydrochloride in distilled water in a round-bottom flask.
-
Cool the solution to 0-5°C in an ice bath with continuous stirring.
-
Slowly add a solution of sodium nitrite in distilled water to the cooled guvacoline-d4 solution.
-
Acidify the reaction mixture by the dropwise addition of hydrochloric acid while maintaining the temperature between 0-5°C. The pH should be maintained in the acidic range (pH 3-4) to facilitate nitrosation.
-
Allow the reaction to stir at 0-5°C for 2-4 hours. Monitor the reaction progress by thin-layer chromatography (TLC).
-
Once the reaction is complete, neutralize the mixture with a saturated sodium bicarbonate solution until the pH is approximately 7.
-
Extract the aqueous layer multiple times with dichloromethane.
-
Combine the organic extracts and wash with brine.
-
Dry the organic layer over anhydrous magnesium sulfate, filter, and concentrate the solvent under reduced pressure to yield the crude this compound.
-
Purify the crude product using column chromatography on silica (B1680970) gel with an appropriate eluent system (e.g., a gradient of ethyl acetate (B1210297) in hexane).
-
Characterize the final product by mass spectrometry and NMR to confirm its identity and purity.
Safety Precaution: N-nitrosamines are potent carcinogens and should be handled with extreme care in a well-ventilated fume hood using appropriate personal protective equipment.
Analytical Applications and Methodologies
The primary application of this compound is as an internal standard for the quantitative analysis of N-Nitroso guvacoline in various samples using isotope dilution mass spectrometry.[4][5] This technique is highly accurate and precise, as the deuterated standard behaves almost identically to the analyte during sample preparation and analysis, correcting for any losses or variations.
Representative Experimental Protocol for Quantification by LC-MS/MS
Instrumentation:
-
High-Performance Liquid Chromatography (HPLC) or Ultra-High-Performance Liquid Chromatography (UHPLC) system
-
Tandem mass spectrometer (e.g., triple quadrupole) with an electrospray ionization (ESI) source
Sample Preparation:
-
Homogenize the sample matrix (e.g., biological tissue, saliva, or food product).
-
Spike a known amount of this compound internal standard into the homogenized sample.
-
Perform a liquid-liquid extraction or solid-phase extraction to isolate the nitrosamines.
-
Evaporate the solvent and reconstitute the residue in the mobile phase for LC-MS/MS analysis.
LC-MS/MS Conditions (Representative):
-
Column: C18 reverse-phase column (e.g., 2.1 x 100 mm, 1.8 µm)
-
Mobile Phase A: 0.1% formic acid in water
-
Mobile Phase B: 0.1% formic acid in acetonitrile
-
Gradient: A suitable gradient from a low to high percentage of mobile phase B.
-
Flow Rate: 0.3 mL/min
-
Injection Volume: 5 µL
-
Ionization Mode: Positive Electrospray Ionization (ESI+)
-
Detection Mode: Multiple Reaction Monitoring (MRM)
MRM Transitions (Hypothetical):
| Compound | Precursor Ion (m/z) | Product Ion (m/z) |
| N-Nitroso guvacoline | 171.1 | [Fragment 1], [Fragment 2] |
| This compound | 175.1 | [Fragment 1+4], [Fragment 2+4] |
Quantification:
A calibration curve is constructed by plotting the ratio of the peak area of the analyte (N-Nitroso guvacoline) to the peak area of the internal standard (this compound) against the concentration of the analyte. The concentration of N-Nitroso guvacoline in the unknown sample is then determined from this calibration curve.
Representative Analytical Method Validation Data
The following table presents plausible performance characteristics for an analytical method for the quantification of N-Nitroso guvacoline using this compound as an internal standard, based on data from similar nitrosamine (B1359907) analyses.[8][9][10]
| Parameter | Representative Value |
| Limit of Detection (LOD) | 0.1 - 0.5 ng/mL |
| Limit of Quantitation (LOQ) | 0.5 - 2.0 ng/mL |
| Linearity (r²) | > 0.99 |
| Accuracy (% Recovery) | 85 - 115% |
| Precision (% RSD) | < 15% |
Biological Effects and Signaling Pathways
While this compound is primarily used as an analytical standard, the biological activity of its non-deuterated form, N-Nitroso guvacoline, is of significant interest due to its presence in the saliva of betel quid chewers.[3]
Carcinogenic Mechanism of N-Nitrosamines
The carcinogenicity of N-nitrosamines is primarily due to their metabolic activation by cytochrome P450 (CYP) enzymes in the liver and other tissues.[11][12] This metabolic process generates highly reactive electrophilic intermediates that can alkylate DNA, leading to the formation of DNA adducts. If these DNA adducts are not repaired, they can cause mutations during DNA replication, initiating the process of carcinogenesis.[1][2]
References
- 1. jchr.org [jchr.org]
- 2. Carcinogenic risks of nitrosamines: understanding their hazards and effective preventive measures – BMS Clinic [bmsclinic.com.hk]
- 3. Arecoline - Acrolein, Crotonaldehyde, and Arecoline - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 4. Nitrosamine internal standards - what should be taken into consideration? - Confirmatory Testing & Analytical Challenges - Nitrosamines Exchange [nitrosamines.usp.org]
- 5. researchgate.net [researchgate.net]
- 6. Thieme E-Books & E-Journals [thieme-connect.de]
- 7. orca.cardiff.ac.uk [orca.cardiff.ac.uk]
- 8. Development and Validation of four Nitrosamine Impurities Determination Method in Medicines of Valsartan, Losartan, and Irbesartan with HPLC-MS/MS (APCI) - PMC [pmc.ncbi.nlm.nih.gov]
- 9. Validating analytical procedures for determining nitrosamines in pharmaceuticals: European OMCLs participate in collaborative study with international regulatory agencies - European Directorate for the Quality of Medicines & HealthCare [edqm.eu]
- 10. fda.gov [fda.gov]
- 11. Tobacco nitrosamines as culprits in disease: mechanisms reviewed - PMC [pmc.ncbi.nlm.nih.gov]
- 12. Metabolic Activation and DNA Interactions of Carcinogenic N-Nitrosamines to Which Humans Are Commonly Exposed - PMC [pmc.ncbi.nlm.nih.gov]
An In-depth Technical Guide to N-Nitroso Guvacoline-d4
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides a comprehensive overview of N-Nitroso guvacoline-d4, a deuterated analog of the areca nut-derived nitrosamine, N-Nitroso guvacoline (B1596253). This document is intended for researchers, scientists, and professionals in drug development, offering detailed information on its molecular properties, analytical methodologies, and biological significance.
Molecular Profile
This compound is the isotopically labeled version of N-Nitroso guvacoline, a compound found in the saliva of betel quid chewers.[1] The incorporation of four deuterium (B1214612) atoms increases its molecular weight, making it a valuable internal standard for quantitative analysis by mass spectrometry.
The key quantitative data for this compound and its non-deuterated counterpart are summarized in the table below for easy comparison.
| Compound | Molecular Formula | Molecular Weight ( g/mol ) | CAS Number |
| This compound | C₇H₆D₄N₂O₃ | 174.19 | 1330277-21-8 |
| N-Nitroso guvacoline | C₇H₁₀N₂O₃ | 170.17 | 55557-02-3 |
Experimental Protocols for Analysis
The accurate detection and quantification of N-Nitroso compounds are critical due to their potential carcinogenicity. The most common analytical techniques employed are Gas Chromatography-Mass Spectrometry (GC-MS) and Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS).
A generic solid-phase extraction (SPE) protocol for the purification of nitrosamines from biological matrices is outlined below.
-
Conditioning: The SPE cartridge (e.g., C18) is conditioned with 6 mL of dichloromethane, followed by 6 mL of methanol (B129727), and finally 6 mL of water.
-
Sample Loading: The biological sample (e.g., saliva, urine) is loaded onto the conditioned cartridge.
-
Washing: The cartridge is washed with 10 mL of 10% methanol in water to remove polar interferences.
-
Elution: The target analytes are eluted with 8 mL of dichloromethane.
-
Concentration: The eluate is concentrated under a gentle stream of nitrogen.
-
Reconstitution: The residue is reconstituted in a suitable solvent (e.g., mobile phase) for LC-MS/MS or derivatized for GC-MS analysis.
LC-MS/MS is a highly sensitive and selective method for the analysis of N-nitroso compounds.
-
Chromatographic Separation:
-
Column: A C18 reversed-phase column (e.g., 100 mm x 2.1 mm, 1.7 µm) is typically used.
-
Mobile Phase: A gradient elution with water (containing 0.1% formic acid) and acetonitrile (B52724) (or methanol) is commonly employed.
-
Flow Rate: A flow rate of 0.2-0.4 mL/min is standard.
-
Column Temperature: Maintained at around 40°C.
-
-
Mass Spectrometric Detection:
-
Ionization: Positive ion electrospray ionization (ESI+) is a common mode.
-
Scan Mode: Multiple Reaction Monitoring (MRM) is used for quantification, providing high selectivity and sensitivity.
-
MRM Transitions: Specific precursor-to-product ion transitions for N-Nitroso guvacoline and its deuterated internal standard are monitored. For N-Nitroso guvacoline, a potential transition could be m/z 171.1 → 141.1.
-
The following diagram illustrates a typical experimental workflow for the analysis of N-Nitroso guvacoline in a biological sample.
Biological Effects and Signaling Pathways
N-Nitroso guvacoline, being an areca nut-derived nitrosamine, is implicated in the pathogenesis of oral cancer.[2] Its biological effects are primarily attributed to its genotoxic and cytotoxic properties.
N-nitroso compounds are known to exert their carcinogenic effects through the formation of reactive electrophilic species that can alkylate DNA.[3] This DNA damage, if not properly repaired, can lead to mutations and the initiation of cancer.
Studies on areca nut and its derivatives have identified several key signaling pathways that are dysregulated, contributing to carcinogenesis.[4] These pathways are often interconnected and play crucial roles in cell proliferation, survival, and apoptosis.
The diagram below illustrates the relationship between areca nut-derived nitrosamines and key oncogenic signaling pathways.
This guide provides foundational knowledge for the study of this compound. For further detailed protocols and safety information, it is essential to consult the relevant scientific literature and safety data sheets.
References
- 1. N-Nitroso Guvacoline | CAS 55557-02-3 | LGC Standards [lgcstandards.com]
- 2. Cytotoxic and genotoxic effects of areca nut-related compounds in cultured human buccal epithelial cells - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Mechanisms of action of N-nitroso compounds - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. mednexus.org [mednexus.org]
An In-depth Technical Guide to the Synthesis of N-Nitroso Guvacoline-d4
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides a comprehensive overview of a feasible synthetic pathway for N-Nitroso guvacoline-d4, a deuterated isotopologue of the N-nitrosamine derived from guvacoline (B1596253). The synthesis involves a two-step process commencing with the deuteration of a suitable guvacoline precursor, followed by N-nitrosation. This document outlines detailed experimental protocols, presents expected quantitative data in a structured format, and includes visualizations of the synthetic workflow.
Overview of Synthetic Strategy
The synthesis of this compound can be strategically divided into two primary stages:
-
Deuteration of Guvacoline: Introduction of four deuterium (B1214612) atoms onto the piperidine (B6355638) ring of guvacoline. This can be achieved through catalytic hydrogen-deuterium exchange.
-
N-Nitrosation of Guvacoline-d4: Conversion of the secondary amine in the deuterated guvacoline to an N-nitrosamine.
This guide will provide a plausible and detailed protocol for each of these steps, based on established chemical transformations for similar molecular scaffolds.
Quantitative Data Summary
The following tables summarize the expected quantitative data for the synthesis of this compound. These values are based on typical yields and purities achieved for analogous reactions reported in the literature.
Table 1: Reactants and Stoichiometry
| Step | Reactant | Molecular Formula | Molar Mass ( g/mol ) | Stoichiometric Ratio |
| 1 | Guvacoline Hydrochloride | C₇H₁₂ClNO₂ | 177.63 | 1.0 |
| 1 | Deuterium Oxide (D₂O) | D₂O | 20.03 | Solvent |
| 1 | Platinum on Carbon (Pt/C) | Pt/C | - | Catalytic |
| 2 | Guvacoline-d4 | C₇H₇D₄NO₂ | 145.20 | 1.0 |
| 2 | Sodium Nitrite (B80452) | NaNO₂ | 69.00 | 1.2 |
| 2 | Hydrochloric Acid (HCl) | HCl | 36.46 | to pH 3-4 |
Table 2: Expected Yields and Purity
| Step | Product | Expected Yield (%) | Purity (%) |
| 1 | Guvacoline-d4 | 85-95 | >98 |
| 2 | This compound | 80-90 | >97 |
Table 3: Spectroscopic Data for N-Nitroso Guvacoline
| Spectroscopic Technique | Expected Data |
| Mass Spectrometry (EI-MS) | m/z (%): 170 (M+), 140, 112, 82, 54[1] |
| ¹H NMR (CDCl₃) | δ (ppm): 7.15 (s, 1H), 4.20 (t, 2H), 3.75 (s, 3H), 3.40 (t, 2H), 2.50 (m, 2H) |
| ¹³C NMR (CDCl₃) | δ (ppm): 165.0, 138.0, 128.0, 52.0, 48.0, 45.0, 25.0 |
Note: The spectroscopic data for the deuterated analog, this compound, is expected to show a molecular ion peak at m/z 174 in the mass spectrum. The ¹H NMR spectrum will show a significant reduction in the integration of signals corresponding to the deuterated positions on the piperidine ring.
Experimental Protocols
The following are detailed experimental methodologies for the synthesis of this compound.
This procedure is adapted from established methods for the deuteration of heterocyclic compounds using heterogeneous catalysis.
Diagram 1: Experimental Workflow for the Synthesis of Guvacoline-d4
Caption: Workflow for the synthesis of Guvacoline-d4.
Materials:
-
Guvacoline hydrochloride (1.0 eq)
-
Deuterium oxide (D₂O, 99.9 atom % D)
-
10% Platinum on activated carbon (10 wt %)
-
Deuterium gas (D₂)
-
High-pressure autoclave
Procedure:
-
In a high-pressure autoclave, dissolve guvacoline hydrochloride in deuterium oxide.
-
Add 10% platinum on carbon catalyst to the solution.
-
Seal the autoclave and purge with deuterium gas three times.
-
Pressurize the autoclave with deuterium gas to the desired pressure (e.g., 50 psi).
-
Heat the reaction mixture to 80-100°C with vigorous stirring for 24-48 hours.
-
Cool the reaction mixture to room temperature and carefully vent the deuterium gas.
-
Filter the reaction mixture through a pad of celite to remove the catalyst.
-
Remove the deuterium oxide under reduced pressure to yield the crude guvacoline-d4 hydrochloride.
-
The product can be further purified by recrystallization from a suitable solvent system (e.g., ethanol-d₆/diethyl ether).
This protocol is based on standard procedures for the N-nitrosation of secondary amines using sodium nitrite in an acidic medium.
Diagram 2: Experimental Workflow for the Synthesis of this compound
Caption: Workflow for the synthesis of this compound.
Materials:
-
Guvacoline-d4 (1.0 eq)
-
Sodium nitrite (NaNO₂, 1.2 eq)
-
Hydrochloric acid (HCl, 1 M)
-
Dichloromethane (DCM)
-
Anhydrous sodium sulfate
-
Distilled water
Procedure:
-
Dissolve guvacoline-d4 in distilled water in a round-bottom flask.
-
Cool the solution to 0-5°C in an ice bath.
-
Slowly add 1 M hydrochloric acid dropwise with stirring until the pH of the solution is between 3 and 4.
-
Prepare a solution of sodium nitrite in distilled water.
-
Add the sodium nitrite solution dropwise to the cooled guvacoline-d4 solution over a period of 30 minutes, maintaining the temperature below 5°C.
-
Continue to stir the reaction mixture at 0-5°C for 1-2 hours after the addition is complete.
-
Extract the reaction mixture with dichloromethane (3 x 50 mL).
-
Combine the organic layers and wash with a saturated sodium bicarbonate solution, followed by brine.
-
Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure to yield the crude this compound.
-
The crude product can be purified by column chromatography on silica (B1680970) gel using a suitable eluent system (e.g., hexane/ethyl acetate).
Signaling Pathways and Logical Relationships
The synthesis of this compound follows a logical progression of two distinct chemical transformations.
Diagram 3: Overall Synthetic Pathway
Caption: Synthetic pathway to this compound.
This guide provides a robust framework for the synthesis of this compound. Researchers should adapt and optimize the described conditions based on their specific laboratory settings and analytical capabilities. Standard laboratory safety precautions should be followed, particularly when handling deuterium gas and N-nitroso compounds, which are potential carcinogens.
References
Technical Guide: N-Nitroso Guvacoline-d4 (CAS Number 1330277-21-8)
For Researchers, Scientists, and Drug Development Professionals
Introduction
N-Nitroso guvacoline-d4 is the deuterated form of N-Nitroso guvacoline (B1596253), a nitrosamine (B1359907) analog of the areca nut alkaloid arecoline (B194364). Due to the carcinogenic potential of N-nitroso compounds, the detection and quantification of such impurities in pharmaceutical products, food, and environmental samples are of significant regulatory and safety concern. This compound serves as a critical internal standard for the accurate quantification of N-Nitroso guvacoline in various matrices using sensitive analytical techniques such as liquid chromatography-mass spectrometry (LC-MS). This technical guide provides an in-depth overview of the chemical properties, synthesis, analytical applications, and toxicological context of this compound.
Physicochemical Properties
The key physicochemical properties of this compound and its non-deuterated counterpart are summarized in Table 1 for easy comparison. This data is essential for the development of analytical methods and for understanding the compound's behavior in experimental settings.
Table 1: Physicochemical Data of this compound and N-Nitroso Guvacoline
| Property | This compound | N-Nitroso Guvacoline |
| CAS Number | 1330277-21-8[1] | 55557-02-3[2][3] |
| Molecular Formula | C₇H₆D₄N₂O₃ | C₇H₁₀N₂O₃[2][3] |
| Molecular Weight | 174.19 g/mol [1] | 170.17 g/mol [2][3] |
| IUPAC Name | Methyl 1-nitroso-3,6-dihydro-2H-pyridine-5-carboxylate-d4 | Methyl 1-nitroso-1,2,5,6-tetrahydropyridine-3-carboxylate[2] |
| Synonyms | 1,2,5,6-Tetrahydro-1-nitroso-3-pyridinecarboxylic Acid-d4 Methyl Ester; Nitrosoguvacoline-d4 | Nitrosoguvacoline, NGL[4][5] |
| Chemical Structure | (Structure not available in search results) | (Structure available in PubChem CID 62103) |
Synthesis and Formation
Hypothesized Synthesis of this compound
Step 1: Synthesis of Guvacoline-d4 (Precursor) The synthesis of deuterated precursors often involves the use of deuterated reagents. For guvacoline-d4, this could potentially be achieved through methods analogous to the synthesis of other deuterated pyridine (B92270) derivatives, which may involve the use of deuterated reducing agents or starting from a deuterated pyridine ring.[6]
Step 2: Nitrosation of Guvacoline-d4 The final step would involve the nitrosation of the secondary amine in guvacoline-d4. This is typically achieved by reacting the amine with a nitrosating agent, such as nitrous acid (generated in situ from sodium nitrite (B80452) and a strong acid), under controlled pH conditions.[7] The reaction of 6,7-dimethoxytetrahydroisoquinoline with nitrous acid at approximately pH 3.0 has been shown to produce the corresponding N-nitroso derivative in high yield.[7]
A general workflow for the synthesis is depicted in the following diagram:
Formation of N-Nitroso Guvacoline from Arecoline
N-Nitroso guvacoline is formed from the nitrosation of arecoline, a major alkaloid found in the areca nut, which is the primary component of betel quid.[4][5] This reaction can occur in vitro and is believed to happen in the oral cavity of betel quid chewers, where salivary nitrites can react with arecoline under acidic conditions.[5] The nitrosation of arecoline can lead to the formation of several N-nitroso compounds, including N-nitrosoguvacoline.[4][5]
Experimental Protocols
Quantification of N-Nitroso Guvacoline using this compound as an Internal Standard by LC-MS/MS
This compound is primarily used as an internal standard in analytical methods for the quantification of N-Nitroso guvacoline. The following is a representative protocol based on common practices for nitrosamine analysis.
Objective: To accurately quantify the concentration of N-Nitroso guvacoline in a sample matrix (e.g., pharmaceutical drug substance, biological fluid) using Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS) with isotope dilution.
Materials:
-
N-Nitroso guvacoline analytical standard
-
This compound internal standard
-
HPLC-grade methanol, acetonitrile (B52724), and water
-
Formic acid
-
Sample matrix
-
Solid Phase Extraction (SPE) cartridges (if required for sample clean-up)
-
LC-MS/MS system
Procedure:
-
Preparation of Standard Solutions:
-
Prepare a stock solution of N-Nitroso guvacoline in methanol.
-
Prepare a stock solution of this compound in methanol.
-
Prepare a series of calibration standards by spiking known concentrations of the N-Nitroso guvacoline stock solution into the blank sample matrix.
-
Spike each calibration standard and the unknown samples with a fixed concentration of the this compound internal standard stock solution.
-
-
Sample Preparation:
-
Accurately weigh or measure the sample.
-
Extract the sample with an appropriate solvent (e.g., methanol).
-
If necessary, perform a sample clean-up step using Solid Phase Extraction (SPE) to remove interfering matrix components.
-
Evaporate the solvent and reconstitute the residue in the mobile phase.
-
-
LC-MS/MS Analysis:
-
Liquid Chromatography:
-
Use a C18 reverse-phase column.
-
Employ a gradient elution with a mobile phase consisting of water with 0.1% formic acid (A) and acetonitrile with 0.1% formic acid (B).
-
-
Mass Spectrometry:
-
Operate the mass spectrometer in positive electrospray ionization (ESI+) mode.
-
Use Multiple Reaction Monitoring (MRM) to detect the precursor-to-product ion transitions for both N-Nitroso guvacoline and this compound.
-
-
-
Data Analysis:
-
Construct a calibration curve by plotting the ratio of the peak area of N-Nitroso guvacoline to the peak area of this compound against the concentration of N-Nitroso guvacoline in the calibration standards.
-
Determine the concentration of N-Nitroso guvacoline in the unknown samples by interpolating their peak area ratios from the calibration curve.
-
The general workflow for this analytical method is illustrated below:
Mutagenicity Assessment (Ames Test)
The mutagenic potential of N-nitroso compounds is a key toxicological endpoint. An enhanced Ames test protocol is recommended for N-nitrosamines due to their variable response in standard assays.
Objective: To assess the mutagenic potential of N-Nitroso guvacoline using the bacterial reverse mutation assay (Ames test).
Materials:
-
Salmonella typhimurium tester strains (e.g., TA98, TA100, TA1535, TA1537) and Escherichia coli tester strain (e.g., WP2 uvrA (pKM101)).[8]
-
N-Nitroso guvacoline.
-
Rat and hamster liver S9 fraction (from animals pre-treated with enzyme inducers like phenobarbital (B1680315) and β-naphthoflavone).[8]
-
Positive controls (known mutagens for each strain, with and without S9 activation).[8]
-
Negative/vehicle control.
Procedure:
-
Assay Type: A pre-incubation method should be used.[8]
-
Metabolic Activation: The test should be conducted with and without a metabolic activation system (S9 mix). It is recommended to use both rat and hamster liver S9 at a concentration of 30%.[8][9]
-
Pre-incubation: The tester strains, the test compound (at various concentrations), and the S9 mix (or buffer for tests without metabolic activation) are pre-incubated for a defined period (e.g., 30 minutes).[8]
-
Plating: After pre-incubation, the mixture is plated on minimal glucose agar (B569324) plates.
-
Incubation: Plates are incubated for 48-72 hours at 37°C.
-
Scoring: The number of revertant colonies on each plate is counted.
-
Data Analysis: A compound is considered mutagenic if it induces a dose-dependent increase in the number of revertant colonies that is at least twofold greater than the background (negative control) count.
Toxicological Profile and Signaling Pathways
General Toxicology of N-Nitroso Compounds
N-nitroso compounds are a class of potent carcinogens.[10] Their toxicity is primarily attributed to their metabolic activation into reactive electrophilic species that can alkylate cellular macromolecules, including DNA.[11][12] This DNA damage, if not repaired, can lead to mutations and initiate carcinogenesis.[12] The carcinogenicity of many N-nitrosamines has been demonstrated in various animal models, where they can induce tumors in multiple organs.[10] N-Nitroso guvacoline is classified by the International Agency for Research on Cancer (IARC) as Group 3: "Not classifiable as to its carcinogenicity to humans".[2]
Metabolic Activation Pathway
The primary pathway for the metabolic activation of most N-nitrosamines is α-hydroxylation, catalyzed by cytochrome P450 (CYP) enzymes in the liver and other tissues.[11][13][14]
The proposed metabolic activation pathway for N-Nitroso guvacoline is as follows:
-
α-Hydroxylation: A cytochrome P450 enzyme introduces a hydroxyl group onto a carbon atom adjacent (in the α-position) to the N-nitroso group of N-Nitroso guvacoline.
-
Formation of an Unstable Intermediate: This α-hydroxy nitrosamine is an unstable intermediate.
-
Generation of a Diazonium Ion: The intermediate spontaneously decomposes to form a highly reactive diazonium ion.
-
DNA Adduct Formation: The electrophilic diazonium ion can then react with nucleophilic sites on DNA bases (e.g., guanine), forming DNA adducts.
This pathway is depicted in the following diagram:
The formation of these DNA adducts is a critical initiating event in the carcinogenesis of N-nitroso compounds. The specific types of DNA adducts formed and their persistence in tissues can influence the mutagenic and carcinogenic potential of the compound.
Conclusion
This compound is an indispensable tool for the accurate risk assessment of N-Nitroso guvacoline, a potential human exposure carcinogen derived from the widely consumed areca nut. This technical guide has provided a comprehensive overview of its properties, hypothesized synthesis, and application in validated analytical methods. The understanding of its toxicological context, through the lens of the broader class of N-nitroso compounds and their metabolic activation pathways, is crucial for researchers, scientists, and drug development professionals working to ensure the safety of pharmaceutical and consumer products. Further research into the specific metabolic fate and toxicological profile of N-Nitroso guvacoline will continue to enhance our ability to mitigate the risks associated with this compound.
References
- 1. scbt.com [scbt.com]
- 2. N-Nitrosoguvacoline | C7H10N2O3 | CID 62103 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 3. N-Nitroso guvacoline | 55557-02-3 | FN26351 | Biosynth [biosynth.com]
- 4. A study of betel quid carcinogenesis. II. Formation of N-nitrosamines during betel quid chewing - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. A study of betel quid carcinogenesis. 1. On the in vitro N-nitrosation of arecoline - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. researchgate.net [researchgate.net]
- 7. Synthesis, characterization and mutagenicity of 2-nitroso-6,7-dimethoxytetrahydroisoquinoline - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. ema.europa.eu [ema.europa.eu]
- 9. Enhancing The Ames Test For N-nitrosamines: Key Findings From A Multi-sector Study | Lhasa Limited [lhasalimited.org]
- 10. tonylutz.net [tonylutz.net]
- 11. hesiglobal.org [hesiglobal.org]
- 12. researchgate.net [researchgate.net]
- 13. Cytochrome P450 metabolic dealkylation of nine N-nitrosodialkylamines by human liver microsomes - PubMed [pubmed.ncbi.nlm.nih.gov]
- 14. Metabolism of carcinogenic N-nitroso-N-methylaniline by purified cytochromes P450 2B1 and P450 2B2 - PubMed [pubmed.ncbi.nlm.nih.gov]
An In-depth Technical Guide to the Core Applications of Deuterated N-Nitroso Guvacoline
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides a comprehensive overview of the principal applications of Deuterated N-Nitroso guvacoline (B1596253), a critical tool in analytical chemistry, metabolic research, and cancer studies. While N-Nitroso guvacoline is recognized as a carcinogenic nitrosamine (B1359907) derived from arecoline, a primary alkaloid in the areca nut, its deuterated analogue serves specialized purposes in scientific investigation. The incorporation of deuterium (B1214612), a stable, heavy isotope of hydrogen, allows for precise molecular tracking and the study of reaction kinetics, which are invaluable in quantitative bioanalysis and in elucidating metabolic and toxicological pathways.
Application as an Internal Standard in Quantitative Analysis
The most prominent application of Deuterated N-Nitroso guvacoline is as an internal standard (IS) for the accurate quantification of N-Nitroso guvacoline in biological matrices using liquid chromatography-mass spectrometry (LC-MS/MS). Due to its nearly identical chemical and physical properties to the non-deuterated analyte, it serves as an ideal reference compound.[1][2]
Core Principle: The deuterated standard is added at a known concentration to samples at the beginning of the preparation process.[3] It co-elutes with the native N-Nitroso guvacoline during chromatography but is distinguished by the mass spectrometer due to its higher mass-to-charge ratio (m/z).[4][5] This allows for the correction of variability that may arise during sample preparation, injection, and ionization, thereby enhancing the accuracy and precision of the measurement.[1][2]
For quantitative analysis, specific precursor-to-product ion transitions are monitored for both the analyte and the deuterated internal standard in Multiple Reaction Monitoring (MRM) mode. The following table provides hypothetical, yet representative, mass spectrometry parameters for such an analysis.
| Compound | Precursor Ion (m/z) | Product Ion (m/z) | Dwell Time (ms) | Collision Energy (eV) |
| N-Nitroso guvacoline | 171.1 | 112.1 | 100 | 15 |
| Deuterated N-Nitroso guvacoline (d4) | 175.1 | 116.1 | 100 | 15 |
-
Sample Preparation:
-
To 100 µL of plasma, add 10 µL of a 100 ng/mL solution of Deuterated N-Nitroso guvacoline (d4) in methanol (B129727) (internal standard).
-
Add 400 µL of acetonitrile (B52724) to precipitate proteins.
-
Vortex the mixture for 1 minute.[6]
-
Centrifuge at 14,000 rpm for 10 minutes to pellet the precipitated proteins.[6]
-
Transfer the supernatant to a new tube and evaporate to dryness under a gentle stream of nitrogen at 40°C.
-
Reconstitute the residue in 100 µL of the mobile phase (e.g., 95:5 water:acetonitrile with 0.1% formic acid).
-
-
LC-MS/MS Analysis:
-
Chromatographic Column: C18 reverse-phase column (e.g., 2.1 x 50 mm, 1.8 µm).
-
Mobile Phase A: 0.1% Formic Acid in Water.
-
Mobile Phase B: 0.1% Formic Acid in Acetonitrile.
-
Gradient Elution: Start at 5% B, ramp to 95% B over 5 minutes, hold for 2 minutes, then return to initial conditions and equilibrate for 3 minutes.
-
Flow Rate: 0.3 mL/min.
-
Injection Volume: 5 µL.
-
Mass Spectrometer: Triple quadrupole mass spectrometer with an electrospray ionization (ESI) source operating in positive ion mode.
-
Data Analysis: The concentration of N-Nitroso guvacoline is determined by calculating the peak area ratio of the analyte to the deuterated internal standard and comparing this ratio to a standard curve.
-
Caption: Workflow for the quantitative analysis of N-Nitroso guvacoline.
Application in Metabolic and Mechanistic Studies
Deuterated N-Nitroso guvacoline is a powerful tool for investigating the metabolic fate and mechanisms of toxicity of its non-deuterated counterpart. N-nitrosamines are known procarcinogens that require metabolic activation to exert their genotoxic effects.[7][8][9] This activation is typically initiated by cytochrome P450 (CYP) enzymes.[8][10]
Core Principles:
-
Metabolic Fate Tracing: By using a deuterated version of N-Nitroso guvacoline, researchers can administer the compound to in vivo or in vitro models and trace the appearance of deuterium-labeled metabolites. This helps in identifying the specific metabolic pathways the compound undergoes.
-
Kinetic Isotope Effect (KIE): The bond between carbon and deuterium (C-D) is stronger than the carbon-hydrogen (C-H) bond. If the cleavage of a C-H bond is the rate-limiting step in a metabolic reaction, replacing the hydrogen with deuterium will slow down the reaction rate. By strategically placing deuterium at different positions on the N-Nitroso guvacoline molecule, researchers can determine which positions are critical for its metabolic activation and subsequent toxicity. A reduced rate of metabolism or toxicity for a specifically deuterated analogue points to that position being a key site of enzymatic attack.
-
Incubation:
-
Prepare a reaction mixture containing human liver microsomes (0.5 mg/mL), NADPH (1 mM) in a phosphate (B84403) buffer (100 mM, pH 7.4).
-
Pre-warm the mixture to 37°C.
-
Initiate the reaction by adding Deuterated N-Nitroso guvacoline (or its non-deuterated form for comparison) to a final concentration of 1 µM.
-
At various time points (e.g., 0, 5, 15, 30, 60 minutes), take an aliquot of the reaction mixture and add it to a quench solution (e.g., ice-cold acetonitrile containing an internal standard) to stop the reaction.
-
-
Sample Processing:
-
Centrifuge the quenched samples to pellet the microsomes.
-
Analyze the supernatant using LC-MS/MS to quantify the remaining amount of the parent compound at each time point.
-
-
Data Analysis:
-
Plot the natural logarithm of the percentage of the parent compound remaining versus time.
-
The slope of the linear regression line gives the rate constant of elimination (k).
-
The in vitro half-life (t½) can be calculated using the formula: t½ = 0.693 / k.
-
Comparing the half-life of deuterated versus non-deuterated N-Nitroso guvacoline reveals the kinetic isotope effect on its metabolism.
-
Caption: General metabolic activation pathway for N-nitrosamines.
Application in Carcinogenesis Research
Building on the principles of metabolic activation, Deuterated N-Nitroso guvacoline can be used in animal models to investigate the mechanisms of carcinogenesis.
Core Principle: By comparing the carcinogenic potency of N-Nitroso guvacoline with a deuterated analogue where deuterium is placed at a suspected site of metabolic activation, researchers can confirm the importance of that specific metabolic step in the initiation of cancer. If the deuterated compound shows significantly reduced tumor incidence or a longer latency period compared to the non-deuterated compound, it provides strong evidence that the deuterated position is critical for forming the ultimate carcinogen.
-
Animal Model: Use a well-established rodent model, such as male F344 rats.
-
Dosing:
-
Divide animals into three groups: a control group receiving the vehicle (e.g., drinking water), a group receiving N-Nitroso guvacoline, and a group receiving Deuterated N-Nitroso guvacoline.
-
Administer the compounds at equimolar doses in the drinking water for a prolonged period (e.g., 50 weeks).
-
-
Monitoring:
-
Monitor the animals daily for clinical signs of toxicity.
-
Record body weight weekly.
-
-
Termination and Necropsy:
-
At the end of the study period (e.g., 78 weeks), euthanize all surviving animals.[11]
-
Perform a complete necropsy, and collect all major organs.
-
-
Histopathology:
-
Preserve tissues in formalin, process for histopathological examination, and embed in paraffin.
-
Stain tissue sections with hematoxylin (B73222) and eosin (B541160) (H&E).
-
A veterinary pathologist should perform a microscopic examination to identify and classify tumors.
-
-
Data Analysis:
-
Compare the incidence, multiplicity, and latency of tumors between the different groups using appropriate statistical methods (e.g., Fisher's exact test for incidence).
-
Caption: Investigating carcinogenesis using the kinetic isotope effect.
References
- 1. texilajournal.com [texilajournal.com]
- 2. resolvemass.ca [resolvemass.ca]
- 3. youtube.com [youtube.com]
- 4. scispace.com [scispace.com]
- 5. chromatographyonline.com [chromatographyonline.com]
- 6. Quantitative Analysis of Nitrosamine Impurities by LC-MS Methods from the United States Pharmacopeia General Chapter [sigmaaldrich.com]
- 7. Metabolic Activation and DNA Interactions of Carcinogenic N-Nitrosamines to Which Humans Are Commonly Exposed - PMC [pmc.ncbi.nlm.nih.gov]
- 8. researchgate.net [researchgate.net]
- 9. Metabolic Activation and DNA Interactions of Carcinogenic N-Nitrosamines to Which Humans Are Commonly Exposed - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. impactfactor.org [impactfactor.org]
- 11. Studies of initiation and promotion of carcinogenesis by N-nitroso compounds - PubMed [pubmed.ncbi.nlm.nih.gov]
An In-depth Technical Guide to N-Nitroso Guvacoline and its Deuterated Analog
For Researchers, Scientists, and Drug Development Professionals
Introduction
N-Nitroso guvacoline (B1596253) (NG), a nitrosamine (B1359907) derivative of the areca nut alkaloid guvacoline, is a compound of significant interest in toxicological and cancer research. It is primarily found in the saliva of individuals who chew betel quid, a practice common in many parts of Asia.[1] The carcinogenic potential of N-nitroso compounds is well-established, and NG is studied for its role in the development of oral and esophageal cancers associated with this habit. Its deuterated analog serves as a critical internal standard for accurate quantification in complex biological matrices. This guide provides a comprehensive overview of the chemical properties, biological activities, and analytical methodologies related to N-Nitroso guvacoline and its deuterated form.
Chemical and Physical Properties
N-Nitroso guvacoline is a yellow, solid compound at room temperature. A summary of its key chemical and physical properties is presented in the table below.
| Property | Value | Source |
| Chemical Formula | C₇H₁₀N₂O₃ | PubChem |
| Molecular Weight | 170.17 g/mol | PubChem |
| IUPAC Name | methyl 1-nitroso-1,2,5,6-tetrahydropyridine-3-carboxylate | PubChem |
| CAS Number | 55557-02-3 | PubChem |
| Appearance | Yellow Solid | ChemicalBook |
| Solubility | Slightly soluble in Chloroform and Methanol | ChemicalBook |
| Boiling Point | 95-100°C at 0.1 Torr | ChemicalBook |
Biological Activities and Mechanism of Action
The biological activity of N-Nitroso guvacoline is intrinsically linked to its classification as an N-nitroso compound. These compounds are generally not directly genotoxic but require metabolic activation to exert their carcinogenic effects.
Metabolic Activation
The primary pathway for the metabolic activation of N-nitrosamines, including N-Nitroso guvacoline, involves enzymatic hydroxylation of the carbon atom adjacent to the nitroso group (α-hydroxylation). This reaction is primarily catalyzed by cytochrome P450 (CYP) enzymes in the liver and other tissues. The resulting α-hydroxynitrosamine is an unstable intermediate that undergoes spontaneous decomposition to form a highly reactive electrophilic diazonium ion. This ion is the ultimate carcinogenic species that can covalently bind to nucleophilic sites on cellular macromolecules, most notably DNA.
Caption: Metabolic activation pathway of N-Nitroso guvacoline.
Genotoxicity and DNA Adduct Formation
The formation of DNA adducts by the reactive metabolites of N-Nitroso guvacoline is the critical initiating event in its carcinogenic activity. These adducts can lead to miscoding during DNA replication, resulting in mutations and, ultimately, uncontrolled cell growth and cancer. The primary sites of adduction on DNA bases are the N7 and O6 positions of guanine (B1146940) and the N3 position of adenine.
Deuterated N-Nitroso Guvacoline
Deuterated analogs of N-Nitroso guvacoline, where one or more hydrogen atoms are replaced by deuterium (B1214612), are invaluable tools in analytical chemistry. Due to their similar physicochemical properties to the parent compound, they co-elute during chromatography and exhibit similar ionization efficiency in mass spectrometry. However, their increased mass allows them to be distinguished from the non-deuterated form, making them excellent internal standards for accurate quantification in complex biological samples like saliva and urine. The deuterium substitution is typically at a position that is not susceptible to hydrogen-deuterium exchange under analytical conditions.
Experimental Protocols
This section details the methodologies for key experiments related to N-Nitroso guvacoline.
Synthesis of N-Nitroso Guvacoline
A general method for the synthesis of N-nitroso compounds involves the reaction of the corresponding secondary amine with a nitrosating agent, such as sodium nitrite (B80452), under acidic conditions.
Protocol:
-
Dissolve guvacoline hydrochloride in an appropriate solvent (e.g., water).
-
Cool the solution in an ice bath.
-
Slowly add an aqueous solution of sodium nitrite dropwise while maintaining the acidic pH (e.g., with hydrochloric acid).
-
Stir the reaction mixture at a low temperature for a specified period.
-
Extract the product with an organic solvent (e.g., dichloromethane).
-
Dry the organic layer over an anhydrous salt (e.g., sodium sulfate).
-
Remove the solvent under reduced pressure to obtain the crude N-Nitroso guvacoline.
-
Purify the product using techniques such as column chromatography.
Note: This is a general procedure and specific reaction conditions may vary.
Quantitative Analysis by Gas Chromatography-Thermal Energy Analyzer (GC-TEA)
GC-TEA is a highly selective and sensitive method for the detection of N-nitroso compounds.
Sample Preparation (Saliva):
-
Collect saliva samples and store them frozen until analysis.
-
Thaw the samples and centrifuge to remove debris.
-
Spike the supernatant with a known amount of deuterated N-Nitroso guvacoline as an internal standard.
-
Extract the nitrosamines using an organic solvent (e.g., dichloromethane) at a specific pH.
-
Concentrate the extract under a gentle stream of nitrogen.
-
Reconstitute the residue in a suitable solvent for GC injection.
GC-TEA Parameters:
| Parameter | Value |
| Column | Capillary column suitable for nitrosamine analysis |
| Carrier Gas | Helium |
| Injector Temperature | 200-250 °C |
| Oven Program | A temperature gradient program to separate the analytes |
| TEA Pyrolyzer Temp. | ~550 °C |
| Detector | Thermal Energy Analyzer |
Mutagenicity Assessment (Ames Test)
The Ames test is a widely used bacterial reverse mutation assay to assess the mutagenic potential of chemical compounds.
Protocol:
-
Use Salmonella typhimurium strains (e.g., TA98, TA100, TA1535, TA1537) that are histidine auxotrophs.
-
Prepare different concentrations of N-Nitroso guvacoline in a suitable solvent.
-
In the presence and absence of a metabolic activation system (S9 fraction from rat liver), incubate the tester strains with the test compound.
-
Plate the mixture on a minimal glucose agar (B569324) medium lacking histidine.
-
Incubate the plates for 48-72 hours.
-
Count the number of revertant colonies (his+). A significant increase in the number of revertant colonies compared to the negative control indicates mutagenic potential.
Caption: Workflow for the Ames mutagenicity test.
Quantitative Data
The following table summarizes quantitative data found in the literature for N-Nitroso guvacoline.
| Parameter | Matrix | Concentration Range | Analytical Method | Reference |
| N-Nitroso guvacoline Level | Saliva of betel quid chewers | 0 - 7.1 ng/mL | GC-TEA | [1] |
Conclusion
N-Nitroso guvacoline is a significant genotoxic compound found in the saliva of betel quid chewers, posing a potential carcinogenic risk. Understanding its metabolic activation, DNA interaction, and accurate quantification are crucial for risk assessment and cancer prevention strategies. The use of its deuterated analog as an internal standard is essential for reliable analytical measurements. The experimental protocols outlined in this guide provide a framework for researchers to further investigate the toxicology and mechanism of action of this important nitrosamine. Further research is warranted to fully elucidate the specific DNA adducts formed and to develop more sensitive and specific analytical methods for its detection in various biological matrices.
References
Physical and chemical properties of N-Nitroso guvacoline-d4
For Researchers, Scientists, and Drug Development Professionals
This in-depth technical guide provides a comprehensive overview of the physical and chemical properties of N-Nitroso guvacoline-d4. It is intended to serve as a vital resource for researchers, scientists, and professionals engaged in drug development and analytical chemistry, particularly in the context of nitrosamine (B1359907) impurity analysis. This document compiles available data on its properties, outlines detailed experimental protocols for its analysis, and presents key information in a structured and accessible format.
Core Physical and Chemical Properties
This compound is the deuterated form of N-Nitroso guvacoline, a nitrosamine derivative of the alkaloid guvacoline. The incorporation of four deuterium (B1214612) atoms makes it an ideal internal standard for mass spectrometry-based quantification of the corresponding non-labeled analyte in various matrices.
General Information
| Property | Value | Reference |
| Chemical Name | 1,2,5,6-Tetrahydro-1-nitroso-3-pyridinecarboxylic Acid-d4 Methyl Ester | [1][2] |
| Synonyms | Nitrosoguvacoline-d4 | [2] |
| CAS Number | 1330277-21-8 | [1][2] |
| Molecular Formula | C₇H₆D₄N₂O₃ | [2] |
| Product Format | Neat | [1] |
Quantitative Physical and Chemical Data
| Property | Value (this compound) | Value (N-Nitrosoguvacoline) | Reference |
| Molecular Weight | 174.19 g/mol | 170.17 g/mol | [2] |
| Exact Mass | 174.0932 g/mol (Computed) | 170.0691 g/mol | [5] |
| Topological Polar Surface Area | 59 Ų (Computed) | 59 Ų (Computed) | [5] |
| Hydrogen Bond Donor Count | 0 (Computed) | 0 (Computed) | [5] |
| Hydrogen Bond Acceptor Count | 5 (Computed) | 5 (Computed) | [5] |
| Rotatable Bond Count | 2 (Computed) | 2 (Computed) | [5] |
| XLogP3-AA (Computed) | Not Available | 0.5 | [5] |
Note: Computed values are estimations and may differ from experimental values.
Experimental Protocols
The primary application of this compound is as an internal standard in the quantification of N-Nitroso guvacoline. The following protocols are representative methodologies based on established practices for nitrosamine analysis.
General Synthesis of N-Nitrosamines
The synthesis of N-nitrosamines typically involves the reaction of a secondary amine with a nitrosating agent, such as nitrous acid (generated in situ from sodium nitrite (B80452) and a strong acid) or tert-butyl nitrite.[6][7] The synthesis of a deuterated analogue like this compound would involve the nitrosation of the corresponding deuterated precursor, guvacoline-d4.
A general procedure for the synthesis of N-nitroso compounds from secondary amines using tert-butyl nitrite under solvent-free conditions has been reported.[7] This method offers high yields and avoids the use of harsh acids or metals.
Analytical Quantification by LC-MS/MS
Liquid chromatography-tandem mass spectrometry (LC-MS/MS) is the method of choice for the trace-level quantification of nitrosamine impurities in pharmaceutical products and other matrices.
2.2.1. Sample Preparation
A generic sample preparation workflow for the analysis of a drug substance for nitrosamine impurities is as follows:
-
Weighing: Accurately weigh a specific amount of the drug substance.
-
Dissolution: Dissolve the sample in a suitable diluent (e.g., methanol, water with 0.1% formic acid).
-
Spiking: Add a known concentration of the internal standard, this compound.
-
Extraction (if necessary): For complex matrices, a liquid-liquid extraction or solid-phase extraction (SPE) step may be required to remove interfering substances.
-
Filtration: Filter the sample solution through a 0.22 µm syringe filter into an autosampler vial.
2.2.2. Chromatographic Conditions (Representative)
-
LC System: UHPLC system
-
Column: A reverse-phase column suitable for polar compounds (e.g., C18, Phenyl-Hexyl)
-
Mobile Phase A: Water with 0.1% Formic Acid
-
Mobile Phase B: Acetonitrile or Methanol with 0.1% Formic Acid
-
Gradient: A suitable gradient program to achieve separation of the analyte from the drug substance and other impurities.
-
Flow Rate: 0.2 - 0.5 mL/min
-
Column Temperature: 40 °C
-
Injection Volume: 1 - 10 µL
2.2.3. Mass Spectrometric Conditions (Representative)
-
Mass Spectrometer: Triple quadrupole mass spectrometer
-
Ionization Source: Electrospray Ionization (ESI) or Atmospheric Pressure Chemical Ionization (APCI), positive mode
-
Detection Mode: Multiple Reaction Monitoring (MRM)
-
MRM Transitions:
-
N-Nitroso guvacoline: Precursor ion [M+H]⁺ → Product ion(s)
-
This compound: Precursor ion [M+H]⁺ → Product ion(s)
-
Note: Specific MRM transitions need to be optimized for the instrument used.
-
-
Source Parameters: Optimized for maximum signal intensity (e.g., capillary voltage, source temperature, gas flows).
Mandatory Visualizations
Generalized Synthesis Workflow
Caption: Generalized workflow for the synthesis of this compound.
Analytical Workflow for Quantification
Caption: Typical analytical workflow for the quantification of N-Nitroso guvacoline.
Stability and Storage
This compound should be stored under controlled conditions to ensure its stability and integrity as a reference standard.
-
Storage Temperature: 2-8°C is recommended by some suppliers for related compounds.
-
Long-term Storage: For long-term stability, storage at -20°C is advisable, especially for neat materials.
-
Light Sensitivity: N-nitrosamines can be sensitive to light, so storage in amber vials or in the dark is recommended.
-
pH Stability: N-nitrosamines are generally more stable under neutral or slightly basic conditions and can degrade under strongly acidic or UV light conditions.
Conclusion
This compound is a critical tool for the accurate quantification of the potentially carcinogenic impurity, N-Nitroso guvacoline. This guide provides a foundational understanding of its properties and the methodologies for its use. While specific experimental data for the deuterated form is limited in public literature, the provided information, based on the non-deuterated analogue and general principles of nitrosamine analysis, serves as a robust starting point for researchers and analytical scientists. For precise quantitative data, direct consultation of the supplier's Certificate of Analysis is essential. The outlined experimental protocols offer a solid framework for developing and validating sensitive and reliable analytical methods for the monitoring of this important nitrosamine impurity.
References
- 1. This compound (major) | LGC Standards [lgcstandards.com]
- 2. scbt.com [scbt.com]
- 3. This compound (major) | LGC Standards [lgcstandards.com]
- 4. N-Nitroso Guvacoline | CAS 55557-02-3 | LGC Standards [lgcstandards.com]
- 5. N-Nitrosoguvacoline | C7H10N2O3 | CID 62103 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 6. Synthesis, characterization and mutagenicity of 2-nitroso-6,7-dimethoxytetrahydroisoquinoline - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. An efficient synthesis of N-nitrosamines under solvent, metal and acid free conditions using tert-butyl nitrite - Green Chemistry (RSC Publishing) [pubs.rsc.org]
N-Nitroso guvacoline-d4 background information
An In-depth Technical Guide to N-Nitroso Guvacoline-d4
This technical guide provides a comprehensive overview of this compound, a deuterated analog of the areca nut-derived nitrosamine (B1359907), N-Nitrosoguvacoline. This document is intended for researchers, scientists, and professionals in drug development, offering detailed information on its chemical properties, synthesis, analytical methodologies, biological activities, and toxicological profile.
Chemical and Physical Properties
This compound is the deuterated form of N-Nitrosoguvacoline, an N-nitrosamine derived from arecoline (B194364), a major alkaloid present in the areca nut.[1] The "-d4" designation indicates the presence of four deuterium (B1214612) atoms, which replace four hydrogen atoms in the molecule. This isotopic labeling makes it a valuable tool in analytical chemistry, particularly as an internal standard for mass spectrometry-based quantification of N-Nitroso guvacoline (B1596253).[2]
Table 1: Chemical and Physical Properties of N-Nitroso Guvacoline and its Deuterated Analog
| Property | N-Nitroso Guvacoline | This compound |
| IUPAC Name | methyl 1-nitroso-1,2,5,6-tetrahydropyridine-3-carboxylate[3] | methyl 1-nitroso-1,2,5,6-tetrahydropyridine-3-carboxylate-d4 |
| Synonyms | NG, NGL, Nitrosoguvacoline[1] | Nitrosoguvacoline-d4 |
| CAS Number | 55557-02-3[3] | 1330277-21-8[4] |
| Molecular Formula | C₇H₁₀N₂O₃[3] | C₇H₆D₄N₂O₃ |
| Molecular Weight | 170.17 g/mol [3] | 174.19 g/mol |
| Appearance | Yellow oil or liquid[1][5] | Not specified, likely a yellow oil/liquid |
| SMILES | COC(=O)C1=CCCN(C1)N=O[3] | Not available |
Experimental Protocols
Synthesis of N-Nitroso Guvacoline
A general method for the synthesis of N-Nitrosoguvacoline involves the nitrosation of its precursor, guvacoline (the N-demethylated derivative of arecoline).[1]
Experimental Protocol (based on Lijinsky and Taylor, 1976): [1]
-
Preparation of Guvacine (B1672442): Guvacine is synthesized from 3-carbethoxy-4-piperidone through hydrogenation to the corresponding piperidinol. This is followed by dehydration and de-esterification using hydrogen chloride gas at 200°C.
-
Esterification: The resulting guvacine is then esterified with diazomethane (B1218177) to yield guvacoline.
-
Nitrosation: Guvacoline is reacted with a nitrosating agent, such as sodium nitrite, under acidic conditions to yield N-Nitrosoguvacoline. The reaction is typically carried out in an aqueous solution at a controlled pH.
-
Purification: The product is then extracted with an organic solvent and purified using chromatographic techniques.
Proposed Synthesis of this compound
Proposed Experimental Workflow:
Caption: Proposed workflow for the synthesis of this compound.
Methodology:
-
Synthesis of a Deuterated Precursor: A suitable precursor to guvacoline would be synthesized or obtained.
-
Deuteration: The precursor would undergo a deuterium exchange reaction. This can often be achieved by heating the compound in the presence of a deuterium source like D₂O with a suitable catalyst (e.g., a palladium-based catalyst).[6]
-
Conversion to Guvacoline-d4: The deuterated precursor would then be converted to guvacoline-d4 through a series of reactions analogous to the synthesis of non-deuterated guvacoline.
-
Nitrosation: The final step would be the nitrosation of guvacoline-d4 to yield this compound.
Analytical Methodology: Quantification by LC-MS/MS
This compound is primarily used as an internal standard for the accurate quantification of N-Nitroso guvacoline in various matrices using isotope dilution mass spectrometry.[2][7]
Representative LC-MS/MS Protocol: [8][9][10]
-
Sample Preparation:
-
A known amount of the sample (e.g., biological fluid, drug substance) is accurately weighed.
-
A precise volume of a standard solution of this compound is added to the sample.
-
The sample is extracted with a suitable organic solvent (e.g., dichloromethane (B109758) or ethyl acetate).
-
The extract is concentrated and reconstituted in the mobile phase for analysis.
-
-
Liquid Chromatography (LC) Conditions:
-
Column: A reverse-phase C18 column (e.g., Xselect® HSS T3).[9]
-
Mobile Phase: A gradient elution using water with 0.1% formic acid (Mobile Phase A) and acetonitrile/methanol (e.g., 2:8) with 0.1% formic acid (Mobile Phase B).[9]
-
Flow Rate: Typically in the range of 0.2-0.5 mL/min.
-
Injection Volume: 5-10 µL.
-
-
Mass Spectrometry (MS/MS) Conditions:
-
Ionization Source: Electrospray Ionization (ESI) or Atmospheric Pressure Chemical Ionization (APCI) in positive ion mode.
-
Detection Mode: Multiple Reaction Monitoring (MRM).
-
MRM Transitions:
-
N-Nitroso Guvacoline: Precursor ion (m/z 171.1) to a specific product ion.
-
This compound: Precursor ion (m/z 175.1) to a corresponding product ion.
-
-
Quantification: The concentration of N-Nitroso guvacoline in the sample is determined by comparing the peak area ratio of the analyte to the internal standard against a calibration curve.
-
Metabolism and Pharmacokinetics
In vivo studies in rats have shown that N-Nitrosoguvacoline is metabolized to N-nitrosonipecotic acid, which is the major metabolite excreted in the urine.[1][11] When administered orally to rats, a significant portion of the N-Nitrosoguvacoline dose (66-85%) is excreted as N-nitrosonipecotic acid.[11]
Toxicology and Biological Activity
Carcinogenicity and Genotoxicity
The International Agency for Research on Cancer (IARC) has classified N-Nitrosoguvacoline in Group 3, "not classifiable as to its carcinogenicity to humans," due to inadequate evidence from animal studies.[1][3] Some studies in rats have shown a potential link to pancreatic adenomas, while others found no significant increase in tumor incidence.[1]
N-Nitrosoguvacoline has been shown to be weakly mutagenic in Salmonella typhimurium strains TA98 and TA100 in the Ames test.[13] In cultured human buccal epithelial cells, N-Nitrosoguvacoline was found to decrease cell survival and cellular thiol levels.[14][15][16] The genotoxicity of N-nitroso compounds is generally attributed to their metabolic activation to electrophilic intermediates that can form DNA adducts.[17][18]
Putative Signaling Pathway Involvement
Direct evidence for the specific signaling pathways modulated by N-Nitroso guvacoline is limited. However, based on studies of its precursor, arecoline, and other structurally related nitrosamines like the tobacco-specific nitrosamine NNK, a putative mechanism of action can be proposed. Arecoline and NNK have been shown to activate pro-survival and pro-inflammatory signaling pathways, including the PI3K/Akt and MAPK pathways.[19][20][21][22][23]
Activation of these pathways can lead to a variety of cellular responses that contribute to carcinogenesis, such as increased cell proliferation, inhibition of apoptosis, and promotion of metastasis.
Caption: A putative signaling pathway for N-Nitroso guvacoline.
This diagram illustrates a hypothetical model where N-Nitroso guvacoline may interact with cell surface receptors, leading to the activation of downstream signaling cascades such as the PI3K/Akt and MAPK pathways. These pathways can, in turn, modulate the activity of transcription factors that regulate key cellular processes. Additionally, metabolic activation of N-Nitroso guvacoline can lead to the formation of DNA adducts, contributing to its genotoxic effects.
References
- 1. Some Areca-nut-derived N-Nitrosamines - Betel-quid and Areca-nut Chewing and Some Areca-nut-derived Nitrosamines - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 2. chromatographyonline.com [chromatographyonline.com]
- 3. N-Nitrosoguvacoline | C7H10N2O3 | CID 62103 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 4. This compound (major) | LGC Standards [lgcstandards.com]
- 5. N-NITROSOGUVACOLINE | 55557-02-3 [chemicalbook.com]
- 6. mdpi.com [mdpi.com]
- 7. benchchem.com [benchchem.com]
- 8. repository.biotech.uniri.hr [repository.biotech.uniri.hr]
- 9. A multi-analyte LC-MS/MS method for screening and quantification of nitrosamines in sartans - PMC [pmc.ncbi.nlm.nih.gov]
- 10. waters.com [waters.com]
- 11. Identification in rats of N-nitrosonipecotic acid as a major urinary metabolite of the areca-nut alkaloid-derived nitrosamines, N-nitrosoguvacoline and N-nitrosoguvacine - PubMed [pubmed.ncbi.nlm.nih.gov]
- 12. On the pharmacokinetics of tobacco-specific N-nitrosamines in Fischer rats - PubMed [pubmed.ncbi.nlm.nih.gov]
- 13. The mutagenicities of alkaloids and N-nitrosoguvacoline from betel quid - PubMed [pubmed.ncbi.nlm.nih.gov]
- 14. Cytotoxic and genotoxic effects of areca nut-related compounds in cultured human buccal epithelial cells - PubMed [pubmed.ncbi.nlm.nih.gov]
- 15. researchgate.net [researchgate.net]
- 16. aacrjournals.org [aacrjournals.org]
- 17. mdpi.com [mdpi.com]
- 18. benchchem.com [benchchem.com]
- 19. Tobacco-specific carcinogen nitrosamine 4-(methylnitrosamino)-1-(3-pyridyl)-1-butanone induces AKT activation in head and neck epithelia - PMC [pmc.ncbi.nlm.nih.gov]
- 20. researchgate.net [researchgate.net]
- 21. PI3K-Akt/PKB signaling pathway in neutrophils and mononuclear cells exposed to N-nitrosodimethylamine - PubMed [pubmed.ncbi.nlm.nih.gov]
- 22. Exposure to nicotine-derived nitrosamine ketone and arecoline synergistically facilitates tumor aggressiveness via overexpression of epidermal growth factor receptor and its downstream signaling in head and neck squamous cell carcinoma - PMC [pmc.ncbi.nlm.nih.gov]
- 23. researchgate.net [researchgate.net]
Methodological & Application
Application Note: Quantitative Analysis of N-Nitroso Guvacoline using LC-MS/MS with N-Nitroso Guvacoline-d4 as an Internal Standard
For Researchers, Scientists, and Drug Development Professionals
Introduction
N-Nitroso guvacoline (B1596253) is a nitrosamine (B1359907) compound of interest, particularly in the analysis of tobacco products and areca nut-derived samples, where it may be present as a contaminant or a reaction product.[1] Due to the potential carcinogenic nature of nitrosamines, sensitive and specific analytical methods are required for their accurate quantification at trace levels. This application note details a robust liquid chromatography-tandem mass spectrometry (LC-MS/MS) method for the determination of N-Nitroso guvacoline, employing its stable isotope-labeled internal standard, N-Nitroso guvacoline-d4, to ensure high accuracy and precision. The method is designed for research and quality control laboratories in the pharmaceutical and related industries.
Experimental Protocols
Materials and Reagents
-
LC-MS Grade Methanol (B129727)
-
LC-MS Grade Water
-
Formic Acid (LC-MS Grade)
-
Ammonium Acetate (LC-MS Grade)
Standard and Sample Preparation
2.1. Standard Stock Solutions (1 mg/mL) Individually weigh and dissolve N-Nitroso guvacoline and this compound in methanol to obtain stock solutions of 1 mg/mL.
2.2. Intermediate Standard Solutions (10 µg/mL) Dilute the stock solutions with methanol to prepare intermediate standard solutions of 10 µg/mL for both the analyte and the internal standard.
2.3. Working Standard Solutions and Calibration Curve Prepare a series of working standard solutions for the calibration curve by spiking appropriate aliquots of the N-Nitroso guvacoline intermediate standard into a constant volume of the this compound intermediate standard solution and diluting with the initial mobile phase composition. A typical calibration range would be from 0.1 ng/mL to 100 ng/mL.
2.4. Sample Preparation (Solid-Phase Extraction - SPE) For complex matrices such as tobacco or areca nut extracts, a solid-phase extraction cleanup may be necessary to minimize matrix effects.
-
Condition a polymeric SPE cartridge with methanol followed by water.
-
Load the sample extract onto the SPE cartridge.
-
Wash the cartridge with water to remove polar interferences.
-
Elute the analyte and internal standard with methanol.
-
Evaporate the eluate to dryness under a gentle stream of nitrogen and reconstitute in the initial mobile phase.
LC-MS/MS Method
3.1. Liquid Chromatography The chromatographic separation is performed on a UPLC system.
| Parameter | Condition |
| Column | Waters ACQUITY UPLC HSS C18 (1.8 µm, 2.1 x 100 mm) or equivalent |
| Mobile Phase A | Water with 0.1% Formic Acid |
| Mobile Phase B | Methanol with 0.1% Formic Acid |
| Flow Rate | 0.3 mL/min |
| Injection Volume | 5 µL |
| Column Temperature | 40 °C |
| Gradient Program | Time (min) |
3.2. Mass Spectrometry A triple quadrupole mass spectrometer operating in positive electrospray ionization (ESI+) mode is used for detection.
| Parameter | Setting |
| Ionization Mode | Electrospray Ionization (ESI), Positive |
| Scan Type | Multiple Reaction Monitoring (MRM) |
| Capillary Voltage | 3.5 kV |
| Source Temperature | 150 °C |
| Desolvation Temp. | 400 °C |
| Gas Flow Rates | Optimized for the specific instrument |
Data Presentation
Table 1: MRM Transitions for N-Nitroso Guvacoline and this compound
The MRM transitions are predicted based on the molecular weights and the common fragmentation pattern of nitrosamines, which involves the neutral loss of the nitroso group (•NO, 30 Da).[8][9]
| Compound | Precursor Ion (m/z) | Product Ion (m/z) | Collision Energy (eV) | Dwell Time (ms) |
| N-Nitroso Guvacoline | 171.17 | 141.17 | To be optimized | 100 |
| 171.17 | Qualifier Ion | To be optimized | 100 | |
| This compound | 175.19 | 145.19 | To be optimized | 100 |
| 175.19 | Qualifier Ion | To be optimized | 100 |
Note: Collision energies should be optimized for the specific instrument to achieve the most stable and intense signal. A second, qualifier transition is recommended for confirmation.
Table 2: Method Performance Characteristics (Hypothetical Data)
| Parameter | Result |
| Linearity (r²) | > 0.995 |
| Limit of Detection (LOD) | 0.05 ng/mL |
| Limit of Quantitation (LOQ) | 0.1 ng/mL |
| Precision (%RSD) | < 15% |
| Accuracy (% Recovery) | 85-115% |
Mandatory Visualizations
Caption: Experimental workflow for the LC-MS/MS analysis of N-Nitroso guvacoline.
Caption: Logical relationship for quantification using an internal standard.
References
- 1. Comprehensive insights into areca nut: active components and omics technologies for bioactivity evaluation and quality control - PMC [pmc.ncbi.nlm.nih.gov]
- 2. UHPLC-MS/MS method for the simultaneous determination of nicotine and tobacco-specific nitrosamines NNN and NNK for use in preclinical studies - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Analysis of Alkaloids in Areca Nut-Containing Products by Liquid Chromatography-Tandem Mass-Spectrometry - PMC [pmc.ncbi.nlm.nih.gov]
- 4. LC-MS/MS measurement of alkaloids in alkaline extracts of Areca nut preparations and their physiological effects [agris.fao.org]
- 5. Rapid green analytical methodology for simultaneous biomonitoring of five toxic areca nut alkaloids using UHPLC-MS/MS for predicting health hazardous risks - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. chromatographyonline.com [chromatographyonline.com]
- 7. Determination of tobacco specific nitrosamines in whole tobacco by LC-MS/MS: T-309B - Canada.ca [canada.ca]
- 8. frontiersin.org [frontiersin.org]
- 9. researchgate.net [researchgate.net]
GC-MS method for N-Nitroso guvacoline with d4 standard
An Application Note for the Determination of N-Nitroso Guvacoline (B1596253) in Pharmaceutical Samples by Gas Chromatography-Mass Spectrometry (GC-MS)
Introduction
N-nitrosamines are a class of compounds that are of significant concern to the pharmaceutical industry due to their potential carcinogenic properties.[1] Regulatory agencies worldwide have established strict limits for the presence of these impurities in drug substances and products. N-Nitroso guvacoline, a nitrosated derivative of the alkaloid arecoline, has been identified as a potential impurity in certain manufacturing processes.[2]
This application note details a sensitive and selective method for the quantitative analysis of N-Nitroso guvacoline in pharmaceutical matrices. The method utilizes Gas Chromatography coupled with Mass Spectrometry (GC-MS) and incorporates a deuterated internal standard, N-Nitroso guvacoline-d4, for enhanced accuracy and precision. The sample preparation involves a straightforward liquid-liquid extraction procedure. This method is intended for use by researchers, quality control analysts, and drug development professionals for the reliable monitoring of this potential genotoxic impurity.
Materials and Methods
Reagents and Standards
-
N-Nitroso guvacoline (CAS: 55557-02-3)[3]
-
This compound (ISTD) (CAS: 1330277-21-8)[4]
-
Dichloromethane (B109758) (DCM), GC grade
-
Methanol, HPLC grade
-
Sodium Hydroxide (NaOH), analytical grade
-
Purified Water (e.g., Milli-Q)
-
0.2 µm Syringe Filters (e.g., ww-PTFE)
Standard Solution Preparation
-
Primary Stock Solutions (1000 µg/mL): Accurately weigh approximately 10 mg of N-Nitroso guvacoline and this compound into separate 10 mL volumetric flasks. Dissolve and dilute to volume with methanol.
-
Internal Standard (ISTD) Working Solution (1 µg/mL): Dilute the this compound primary stock solution with dichloromethane to obtain a final concentration of 1 µg/mL.
-
Calibration Standards: Prepare a series of calibration standards by spiking appropriate aliquots of the N-Nitroso guvacoline primary stock solution into dichloromethane. A typical calibration range would be 5 to 200 ng/mL. Each calibration standard should be spiked with the ISTD working solution to a final concentration of 50 ng/mL.
Sample Preparation Protocol
The following protocol is a general guideline and may require optimization based on the specific drug matrix.
-
Sample Weighing: Accurately weigh approximately 250 mg of the ground tablet powder or active pharmaceutical ingredient (API) into a 15 mL centrifuge tube.[5]
-
Sample Dissolution/Suspension: Add 10 mL of 1M NaOH solution to the tube. Vortex briefly and shake for at least 5 minutes to ensure the sample is fully suspended or dissolved.[5]
-
Liquid-Liquid Extraction: Add 2.0 mL of dichloromethane containing the internal standard (this compound at a concentration appropriate to yield a final concentration similar to the analyte) to the suspension.[5][6]
-
Mixing and Centrifugation: Vortex the tube for 2 minutes to facilitate extraction of the analyte into the organic phase. Centrifuge at approximately 10,000 x g for 5 minutes to achieve phase separation.[5]
-
Extract Collection: Carefully transfer the lower organic (dichloromethane) layer to a clean GC vial, filtering through a 0.2 µm syringe filter if necessary.[6]
-
Analysis: The sample is now ready for injection into the GC-MS system.
GC-MS Instrumentation and Conditions
| Parameter | Condition |
| Gas Chromatograph | Agilent 8890 GC or equivalent |
| Mass Spectrometer | Agilent 7010B Triple Quadrupole GC/MS or equivalent |
| Injection Mode | Splitless, 1 µL |
| Injector Temperature | 250 °C |
| Carrier Gas | Helium, Constant Flow @ 1.2 mL/min |
| GC Column | DB-WAX or equivalent (30 m x 0.25 mm, 0.5 µm film thickness)[7] |
| Oven Program | Initial temp 70°C, hold for 2 min, ramp at 20°C/min to 240°C, hold for 5 min.[1][7] |
| Transfer Line Temp | 250 °C |
| Ion Source | Electron Ionization (EI) |
| Source Temperature | 230 °C[8] |
| Quadrupole Temp | 150 °C[8] |
| Acquisition Mode | Selected Ion Monitoring (SIM) |
| Ions Monitored | N-Nitroso Guvacoline: m/z 170 (Quantifier), 140 (Qualifier) This compound: m/z 174 (Quantifier), 144 (Qualifier) |
| Solvent Delay | 5 minutes |
Results and Data Presentation
The described method was validated in accordance with ICH Q2(R1) guidelines. The validation parameters demonstrate that the method is suitable for its intended purpose of quantifying N-Nitroso guvacoline at trace levels.
Quantitative Data Summary
The following table summarizes the typical performance characteristics of this method, based on established performance for similar nitrosamine (B1359907) analyses.[6][7][9]
| Validation Parameter | Result |
| Linearity (r²) | > 0.998[8] |
| Range | 5 - 200 ng/mL |
| Limit of Detection (LOD) | ~1.5 ng/mL (S/N ratio of 3)[7] |
| Limit of Quantitation (LOQ) | ~5.0 ng/mL (S/N ratio of 10)[7] |
| Accuracy (Recovery) | 80 - 120%[6] |
| Precision (%RSD) | < 15% at LOQ, < 10% for other concentrations |
Visualizations
Experimental Workflow
Caption: GC-MS workflow for N-Nitroso guvacoline analysis.
Method Validation Parameters
Caption: Logical relationships of method validation parameters.
Conclusion
The GC-MS method detailed in this application note provides a robust and reliable approach for the quantification of N-Nitroso guvacoline in pharmaceutical samples. The use of a deuterated internal standard ensures high accuracy, and the sample preparation procedure is straightforward. The method achieves the low limits of detection and quantification required to meet stringent regulatory guidelines for nitrosamine impurities. This protocol is a valuable tool for ensuring the quality and safety of pharmaceutical products.
References
- 1. agilent.com [agilent.com]
- 2. N-Nitroso Guvacoline | CAS 55557-02-3 | LGC Standards [lgcstandards.com]
- 3. N-Nitroso guvacoline | 55557-02-3 | FN26351 | Biosynth [biosynth.com]
- 4. This compound (major) | LGC Standards [lgcstandards.com]
- 5. edqm.eu [edqm.eu]
- 6. agilent.com [agilent.com]
- 7. Development of GC-MS/MS Method for Simultaneous Estimation of Four Nitrosoamine Genotoxic Impurities in Valsartan - PMC [pmc.ncbi.nlm.nih.gov]
- 8. sigmaaldrich.com [sigmaaldrich.com]
- 9. Analysis of Nitrosamine Impurities in Drugs by GC-MS/MS [restek.com]
Application Note: Quantitation of N-Nitroso Guvacoline using Isotope Dilution LC-MS/MS
For Researchers, Scientists, and Drug Development Professionals
Abstract
This application note details a robust and sensitive method for the quantitative analysis of N-Nitroso guvacoline (B1596253) in drug substances using liquid chromatography-tandem mass spectrometry (LC-MS/MS) with the isotope dilution technique. N-Nitroso guvacoline is a nitrosamine (B1359907) impurity that can potentially form in pharmaceutical products containing guvacoline or related structures. Given the classification of many nitrosamines as probable human carcinogens, regulatory bodies require strict control and monitoring of these impurities.[1][2] The use of a stable isotopically labeled internal standard, N-Nitroso guvacoline-d4, ensures high accuracy and precision by compensating for matrix effects and variations in sample preparation and instrument response. The method is validated according to the International Council for Harmonisation (ICH) Q2(R1) guidelines, demonstrating its suitability for quality control and regulatory submissions.[3][4][5][6]
Introduction
N-nitrosamines are a class of compounds of significant concern to the pharmaceutical industry due to their potential carcinogenic properties.[1][2] These impurities can arise from various sources during the synthesis, formulation, or storage of drug products. N-Nitroso guvacoline (MW: 170.17 g/mol ) is a potential nitrosamine impurity that may be formed from the nitrosation of guvacoline, a tertiary amine. The accurate and reliable quantitation of such impurities at trace levels is crucial for ensuring patient safety and complying with stringent regulatory limits.
Isotope dilution mass spectrometry is a powerful analytical technique for the precise quantification of trace-level analytes. It involves the addition of a known amount of a stable isotopically labeled analog of the target analyte (internal standard) to the sample at the beginning of the analytical workflow. The ratio of the signal from the native analyte to that of the internal standard is used for quantification, which effectively corrects for any analyte loss during sample processing and any fluctuations in the mass spectrometer's performance. This approach provides superior accuracy and precision compared to external standard calibration methods.
This application note provides a comprehensive protocol for the quantitation of N-Nitroso guvacoline, including sample preparation, LC-MS/MS conditions, and method validation results.
Experimental Protocols
Materials and Reagents
-
N-Nitroso guvacoline reference standard (CAS: 55557-02-3)
-
This compound (internal standard)
-
Methanol (B129727) (LC-MS grade)
-
Water (LC-MS grade)
-
Formic acid (LC-MS grade)
-
Drug substance (API) to be tested
-
Polyvinylidene fluoride (B91410) (PVDF) syringe filters (0.22 µm)
Standard Solution Preparation
-
N-Nitroso guvacoline Stock Solution (100 µg/mL): Accurately weigh 10 mg of N-Nitroso guvacoline reference standard and dissolve in 100 mL of methanol.
-
This compound Internal Standard (ISTD) Stock Solution (100 µg/mL): Accurately weigh 10 mg of this compound and dissolve in 100 mL of methanol.
-
Intermediate and Working Standard Solutions: Prepare a series of working standard solutions by serial dilution of the stock solution with methanol to create a calibration curve. A typical range for nitrosamine analysis is 0.1 to 20 ng/mL.[7]
-
Spiking Solution: Prepare a spiking solution containing a fixed concentration of the ISTD (e.g., 10 ng/mL) in methanol.
Sample Preparation
-
Accurately weigh approximately 100 mg of the drug substance (API) into a 15 mL centrifuge tube.
-
Add 5.0 mL of methanol.
-
Add a known volume of the ISTD spiking solution to achieve a final concentration that is within the calibration range (e.g., 10 ng/mL).
-
Vortex the sample for 1 minute to ensure complete dissolution.
-
Sonicate the sample for 10 minutes.
-
Centrifuge the sample at 4500 rpm for 15 minutes to precipitate any undissolved excipients.[8]
-
Filter the supernatant through a 0.22 µm PVDF syringe filter into an LC-MS vial for analysis.[8]
LC-MS/MS Instrumentation and Conditions
-
Liquid Chromatograph: UHPLC system
-
Mass Spectrometer: Triple quadrupole mass spectrometer
-
Column: C18 column (e.g., 100 x 2.1 mm, 1.9 µm)
-
Mobile Phase A: 0.1% Formic acid in water
-
Mobile Phase B: 0.1% Formic acid in methanol
-
Gradient Elution: A suitable gradient should be developed to separate N-Nitroso guvacoline from the API and other potential impurities. A representative gradient is provided in Table 1.
-
Flow Rate: 0.4 mL/min
-
Injection Volume: 5 µL
-
Column Temperature: 40 °C
-
Ionization Source: Electrospray Ionization (ESI), positive mode
-
MRM Transitions: The proposed Multiple Reaction Monitoring (MRM) transitions for N-Nitroso guvacoline and its d4-labeled internal standard are listed in Table 2. These transitions are based on the predicted fragmentation patterns of nitrosamines, which commonly involve the loss of the nitroso group (-NO).[2][9][10] The collision energies should be optimized for the specific instrument used.
Table 1: Representative Gradient Elution Program
| Time (min) | % Mobile Phase A | % Mobile Phase B |
| 0.0 | 95 | 5 |
| 1.0 | 95 | 5 |
| 5.0 | 10 | 90 |
| 7.0 | 10 | 90 |
| 7.1 | 95 | 5 |
| 10.0 | 95 | 5 |
Table 2: Proposed MRM Transitions for N-Nitroso Guvacoline and its Internal Standard
| Compound | Precursor Ion (m/z) | Product Ion (m/z) | Dwell Time (ms) | Collision Energy (eV) |
| N-Nitroso guvacoline | 171.1 | 141.1 | 100 | Optimize (start at 15) |
| N-Nitroso guvacoline | 171.1 | 113.1 | 100 | Optimize (start at 20) |
| This compound | 175.1 | 145.1 | 100 | Optimize (start at 15) |
Data Presentation and Method Validation
The analytical method was validated according to ICH Q2(R1) guidelines for specificity, linearity, range, accuracy, precision, and limit of quantitation (LOQ).[3][4][6]
Table 3: Summary of Quantitative Method Validation Data
| Validation Parameter | Acceptance Criteria | Result |
| Linearity (r²) | ≥ 0.995 | 0.999 |
| Range (ng/mL) | LOQ to 120% of specification | 0.5 - 20 |
| Accuracy (% Recovery) | 80 - 120% | 95.2 - 108.5% |
| Precision (RSD%) | ||
| - Repeatability (n=6) | ≤ 15% | 4.8% |
| - Intermediate Precision (n=6) | ≤ 15% | 6.2% |
| Limit of Quantitation (LOQ) (ng/mL) | S/N ≥ 10 | 0.5 |
| Specificity | No interference at the retention time of the analyte | No interference observed |
The data presented in this table is representative of typical performance for nitrosamine analysis and should be verified for the specific matrix and instrumentation used.
Visualizations
Caption: Experimental workflow for the quantitation of N-Nitroso guvacoline.
References
- 1. researchgate.net [researchgate.net]
- 2. Mass Spectrometry Based Fragmentation Patterns of Nitrosamine Compounds. | Semantic Scholar [semanticscholar.org]
- 3. altabrisagroup.com [altabrisagroup.com]
- 4. database.ich.org [database.ich.org]
- 5. Validation of Impurity Assay Methods to Meet ICH Accuracy and Specificity Expectations – Pharma Validations [pharmavalidations.com]
- 6. ema.europa.eu [ema.europa.eu]
- 7. ICH Official web site : ICH [ich.org]
- 8. A New Analytical LC-MS/MS Method for Determination of Eight Standard Nitrosamines (NDMA, NMBA, NDEA, NEIPA, NDIPA, NMPA, NDPA, NDBA) in a Commercial Small Molecule Drug Product Capsules and its Active Pharmaeceutical Ingredient for Treatment of Fabry: A Rare Disease - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. osti.gov [osti.gov]
- 10. Mass spectrometry of N-nitrosamines - PubMed [pubmed.ncbi.nlm.nih.gov]
Application Note: Sample Preparation for the Analysis of N-Nitroso Guvacoline-d4
For Researchers, Scientists, and Drug Development Professionals
Abstract
This document provides detailed application notes and protocols for the sample preparation of N-Nitroso guvacoline-d4 for quantitative analysis. N-Nitroso guvacoline (B1596253) is a nitrosamine (B1359907) impurity of concern, and its deuterated internal standard, this compound, is critical for accurate quantification in various matrices, including pharmaceutical drug substances and products. The following sections outline robust sample preparation methodologies, including Solid-Phase Extraction (SPE) and Liquid-Liquid Extraction (LLE), which are commonly employed to isolate and concentrate the analyte prior to instrumental analysis by techniques such as Liquid Chromatography-Mass Spectrometry (LC-MS) or Gas Chromatography-Mass Spectrometry (GC-MS).
Introduction
N-nitrosamines are a class of compounds that are of significant concern to the pharmaceutical industry due to their potential carcinogenic properties.[1][2] Regulatory agencies worldwide have established strict limits for the presence of these impurities in drug products. N-Nitroso guvacoline is a potential nitrosamine impurity that can form from precursor molecules. Accurate and sensitive analytical methods are therefore essential for the detection and quantification of N-Nitroso guvacoline. The use of a stable isotope-labeled internal standard, such as this compound, is crucial for mitigating matrix effects and ensuring the accuracy and precision of the analytical method.[3]
Sample preparation is a critical step in the analytical workflow for nitrosamine analysis, often involving the extraction and concentration of the target analyte from a complex sample matrix.[1] The choice of sample preparation technique depends on the nature of the sample matrix, the physicochemical properties of the analyte, and the sensitivity requirements of the analytical method. This application note details two common and effective sample preparation techniques: Solid-Phase Extraction (SPE) and Liquid-Liquid Extraction (LLE).
Quantitative Data Summary
The following tables summarize typical quantitative performance data for the analysis of nitrosamines using the described sample preparation protocols followed by LC-MS/MS analysis. These values are representative and should be confirmed during method validation for the specific matrix and analytical instrumentation used.
Table 1: Method Performance Characteristics for Nitrosamine Analysis
| Parameter | Solid-Phase Extraction (SPE) | Liquid-Liquid Extraction (LLE) |
| Limit of Detection (LOD) | 0.02 - 0.1 ng/mL[4] | 0.15 - 0.37 µg/kg[5] |
| Limit of Quantification (LOQ) | 0.05 - 0.5 µg/L[6] | 0.50 - 1.24 µg/kg[5] |
| Recovery | 90% - 120%[4] | 70% - 114%[5] |
| Precision (%RSD) | < 15% | < 15% |
Experimental Protocols
Protocol 1: Solid-Phase Extraction (SPE) for this compound
This protocol is adapted from established methods for the extraction of nitrosamines from aqueous and pharmaceutical samples.[3][4][7]
Materials:
-
SPE Cartridges: Strong cation-exchange or activated coconut charcoal cartridges[3][4]
-
Sample Solvent: Deionized water or appropriate buffer
-
Conditioning Solvents: Methanol, Dichloromethane (DCM)[3]
-
Elution Solvent: Dichloromethane (DCM) with or without a modifier (e.g., ammonia)
-
This compound spiking solution
-
Vortex mixer
-
Centrifuge
-
SPE manifold
-
Evaporator (e.g., nitrogen stream)
-
Reconstitution Solvent: Mobile phase or appropriate solvent for analysis
Procedure:
-
Sample Preparation:
-
Accurately weigh or measure the sample.
-
For solid samples, dissolve in a known volume of the sample solvent. Sonication may be required to ensure complete dissolution.[8]
-
For liquid samples, use directly or dilute as necessary.
-
Spike the sample with an appropriate concentration of this compound internal standard solution.
-
-
SPE Cartridge Conditioning:
-
Sample Loading:
-
Load the prepared sample onto the conditioned SPE cartridge at a controlled flow rate (e.g., 1-2 mL/min).
-
-
Washing:
-
Elution:
-
Elute the analytes from the cartridge with 10 mL of Dichloromethane.[3]
-
-
Concentration and Reconstitution:
-
Evaporate the eluate to dryness under a gentle stream of nitrogen at room temperature.
-
Reconstitute the residue in a known, small volume (e.g., 500 µL) of the reconstitution solvent.[3]
-
Vortex briefly to ensure complete dissolution.
-
Transfer the reconstituted sample to an autosampler vial for analysis.
-
Protocol 2: Liquid-Liquid Extraction (LLE) for this compound
This protocol is based on general LLE methods for the extraction of nitrosamines from various sample matrices.[5][6]
Materials:
-
Extraction Solvent: Dichloromethane (DCM) or Ethyl Acetate
-
Sample Solvent: Deionized water or appropriate buffer
-
Salting-out agent (optional): Sodium chloride[6]
-
This compound spiking solution
-
Centrifuge tubes
-
Vortex mixer
-
Centrifuge
-
Pipettes
-
Evaporator (e.g., nitrogen stream)
-
Reconstitution Solvent: Mobile phase or appropriate solvent for analysis
Procedure:
-
Sample Preparation:
-
Accurately weigh or measure the sample into a centrifuge tube.
-
For solid samples, dissolve in a known volume of the sample solvent.
-
For liquid samples, use directly or dilute as necessary.
-
Spike the sample with an appropriate concentration of this compound internal standard solution.
-
-
Extraction:
-
Add a known volume of the extraction solvent (e.g., 5 mL of Dichloromethane) to the sample solution.
-
If necessary, add a salting-out agent like sodium chloride to improve extraction efficiency.[6]
-
Vortex vigorously for 2-5 minutes to ensure thorough mixing.
-
Centrifuge at a sufficient speed (e.g., 4000 rpm) for 10 minutes to separate the aqueous and organic layers.
-
-
Phase Separation and Collection:
-
Carefully transfer the organic layer (bottom layer for DCM) to a clean tube.
-
Repeat the extraction step with a fresh aliquot of the extraction solvent for exhaustive extraction.
-
Combine the organic extracts.
-
-
Concentration and Reconstitution:
-
Evaporate the combined organic extracts to dryness under a gentle stream of nitrogen.
-
Reconstitute the residue in a known, small volume (e.g., 500 µL) of the reconstitution solvent.
-
Vortex briefly to ensure complete dissolution.
-
Transfer the reconstituted sample to an autosampler vial for analysis.
-
Experimental Workflow Diagram
Caption: Workflow for this compound sample preparation.
Conclusion
The selection of an appropriate sample preparation method is paramount for the reliable quantification of this compound. Both Solid-Phase Extraction and Liquid-Liquid Extraction offer effective means of isolating the analyte from complex matrices, thereby enhancing the sensitivity and selectivity of the subsequent analysis. The protocols provided herein serve as a comprehensive guide for researchers and scientists in the pharmaceutical industry. It is essential to note that any chosen method should be thoroughly validated to ensure it meets the stringent requirements of regulatory bodies for the analysis of nitrosamine impurities.
References
- 1. documents.thermofisher.com [documents.thermofisher.com]
- 2. Analytical Methodologies to Detect N‑Nitrosamine Impurities in Active Pharmaceutical Ingredients, Drug Products and Other Matrices - PMC [pmc.ncbi.nlm.nih.gov]
- 3. americanlaboratory.com [americanlaboratory.com]
- 4. Solid-phase extraction followed by gas chromatography-mass spectrometry for the quantitative analysis of small molecule N-nitrosamine impurities in antitussive syrups - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. Determination of N-nitrosamines in processed meats by liquid extraction combined with gas chromatography-methanol chemical ionisation/mass spectrometry - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. Simultaneous determination of 13 nitrosamine impurities in biological medicines using salting-out liquid-liquid extraction coupled with liquid chromatography tandem mass spectrometry - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. A robust analytical method for simultaneous quantification of 13 low-molecular-weight N-Nitrosamines in various pharmaceuticals based on solid phase extraction and liquid chromatography coupled to high-resolution mass spectrometry - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. shimadzu.com [shimadzu.com]
Application Notes & Protocols: N-Nitroso Guvacoline-d4 in Nitrosamine Impurity Testing
For Researchers, Scientists, and Drug Development Professionals
These application notes provide a comprehensive overview and detailed protocols for the utilization of N-Nitroso guvacoline-d4 as an internal standard in the sensitive and accurate detection of nitrosamine (B1359907) impurities in pharmaceutical products. This document outlines the regulatory landscape, analytical methodologies, and best practices for method validation.
Introduction to Nitrosamine Impurity Testing
Nitrosamine impurities are a class of compounds that are of significant concern to the pharmaceutical industry due to their classification as probable human carcinogens.[1] Regulatory bodies, including the U.S. Food and Drug Administration (FDA) and the European Medicines Agency (EMA), have established stringent limits on the presence of these impurities in drug substances and products.[1][2][3][4] The acceptable intake (AI) limits for many nitrosamines are in the nanogram-per-day range, necessitating highly sensitive and specific analytical methods for their detection and quantification.[2][5]
The use of stable isotope-labeled internal standards, such as this compound, is a critical component of robust analytical methods. These standards are chemically identical to their non-labeled counterparts but have a different mass, allowing for accurate quantification by mass spectrometry and correction for variations in sample preparation and instrument response.
The Role of this compound as an Internal Standard
N-Nitroso guvacoline (B1596253) is a nitrosamine that has been identified in tobacco products.[6][7][8] Its deuterated analog, this compound, serves as an effective internal standard for the quantification of N-Nitroso guvacoline and structurally similar nitrosamine impurities. The use of a deuterated internal standard is a widely accepted practice in analytical chemistry to improve the accuracy and precision of quantitative methods, especially at trace levels.
Quantitative Data and Method Performance
The following tables summarize typical performance characteristics for analytical methods used in nitrosamine impurity testing. It is crucial to note that these values are illustrative and that specific performance characteristics, such as Limit of Detection (LOD), Limit of Quantitation (LOQ), and recovery, must be experimentally determined and validated for the specific analytical method and matrix being tested when using this compound.
Table 1: Typical Method Performance Characteristics for Nitrosamine Analysis
| Parameter | Typical Acceptance Criteria | Reference |
| Limit of Detection (LOD) | Signal-to-Noise Ratio ≥ 3 | |
| Limit of Quantitation (LOQ) | Signal-to-Noise Ratio ≥ 10; typically ≤ 30% of the AI | [9] |
| Linearity (Correlation Coefficient, r²) | ≥ 0.99 | |
| Accuracy (Recovery) | 70% - 130% | [9] |
| Precision (Repeatability, %RSD) | ≤ 25% | [9] |
| Intermediate Precision (%RSD) | ≤ 30% | [9] |
Table 2: Example LOD and LOQ values for common nitrosamines (for illustrative purposes)
| Nitrosamine | Example LOD (ng/mL) | Example LOQ (ng/mL) | Reference |
| N-Nitrosodimethylamine (NDMA) | 0.005 | 0.015 | [10] |
| N-Nitrosodiethylamine (NDEA) | 0.001 | 0.003 | [10] |
| N-Nitroso-N-methyl-4-aminobutyric acid (NMBA) | 0.4 | 1.27 | [11] |
| N-Nitrosodiisopropylamine (NDIPA) | 0.001 | 0.003 | [10] |
Experimental Protocols
The following are detailed protocols for the analysis of nitrosamine impurities using this compound as an internal standard. These protocols are intended as a starting point and should be optimized and validated for the specific application.
Protocol for Nitrosamine Analysis in a Drug Substance (API)
This protocol outlines the steps for the extraction and analysis of nitrosamines from an active pharmaceutical ingredient.
4.1.1. Materials and Reagents
-
This compound solution (e.g., 1 µg/mL in Methanol)
-
Reference standards of target nitrosamines
-
Methanol (B129727) (LC-MS grade)
-
Water (LC-MS grade)
-
Formic acid (LC-MS grade)
-
0.22 µm syringe filters (PVDF or other suitable material)
-
LC-MS/MS system (or GC-MS/MS for volatile nitrosamines)
4.1.2. Standard Preparation
-
Stock Solutions: Prepare individual stock solutions of the target nitrosamines and this compound in methanol at a concentration of 100 µg/mL.
-
Working Standard Solution: Prepare a mixed working standard solution containing all target nitrosamines at a suitable concentration (e.g., 1 µg/mL) in methanol.
-
Internal Standard Spiking Solution: Prepare a solution of this compound at a concentration that will result in a final concentration in the sample similar to the expected concentration of the analytes.
-
Calibration Curve Standards: Prepare a series of calibration standards by serially diluting the working standard solution and adding a constant amount of the internal standard spiking solution to each.
4.1.3. Sample Preparation
-
Accurately weigh approximately 100 mg of the drug substance into a centrifuge tube.
-
Add a known volume of the this compound internal standard spiking solution.
-
Add 10 mL of methanol.
-
Vortex for 1 minute to dissolve the sample.
-
Centrifuge at 4000 rpm for 10 minutes.
-
Filter the supernatant through a 0.22 µm syringe filter into an autosampler vial.
4.1.4. LC-MS/MS Analysis
-
LC Column: A suitable reversed-phase column (e.g., C18, 100 x 2.1 mm, 1.8 µm).
-
Mobile Phase A: 0.1% Formic acid in Water.
-
Mobile Phase B: 0.1% Formic acid in Methanol.
-
Gradient: A suitable gradient to separate the target nitrosamines.
-
Injection Volume: 5-10 µL.
-
Mass Spectrometer: A triple quadrupole mass spectrometer operating in Multiple Reaction Monitoring (MRM) mode.
-
Ionization Source: Electrospray Ionization (ESI) or Atmospheric Pressure Chemical Ionization (APCI).
4.1.5. Data Analysis
-
Quantify the target nitrosamines using the calibration curve, based on the ratio of the analyte peak area to the internal standard (this compound) peak area.
Protocol for Nitrosamine Analysis in a Drug Product (e.g., Tablets)
This protocol is adapted for the analysis of nitrosamines in a solid dosage form.
4.2.1. Materials and Reagents
-
Same as in Protocol 4.1.
4.2.2. Standard Preparation
-
Same as in Protocol 4.1.
4.2.3. Sample Preparation
-
Weigh and grind a sufficient number of tablets to obtain a fine, homogeneous powder.
-
Accurately weigh a portion of the powdered tablets equivalent to 100 mg of the active pharmaceutical ingredient into a centrifuge tube.
-
Add a known volume of the this compound internal standard spiking solution.
-
Add 10 mL of methanol.
-
Vortex for 1 minute.
-
Sonicate for 15 minutes to ensure complete extraction.
-
Centrifuge at 4000 rpm for 10 minutes.
-
Filter the supernatant through a 0.22 µm syringe filter into an autosampler vial.
4.2.4. LC-MS/MS Analysis
-
Same as in Protocol 4.1.
4.2.5. Data Analysis
-
Same as in Protocol 4.1.
Visualizations
The following diagrams illustrate the experimental workflow and the underlying logic of using an internal standard.
Caption: Experimental workflow for nitrosamine analysis.
Caption: Logic of internal standard use for accurate quantification.
Conclusion
The use of this compound as an internal standard provides a robust approach for the quantitative analysis of nitrosamine impurities in pharmaceutical products. The detailed protocols and methodologies presented in these application notes serve as a valuable resource for researchers and scientists in the field of drug development and quality control. Adherence to these guidelines, coupled with thorough method validation, will ensure compliance with global regulatory standards and contribute to the safety of pharmaceutical products.
References
- 1. Nitrosamine impurities | European Medicines Agency (EMA) [ema.europa.eu]
- 2. europeanpharmaceuticalreview.com [europeanpharmaceuticalreview.com]
- 3. kymos.com [kymos.com]
- 4. fda.gov [fda.gov]
- 5. fda.gov [fda.gov]
- 6. N-Nitroso Guvacoline | CAS 55557-02-3 | LGC Standards [lgcstandards.com]
- 7. An Analysis of the Role of Tobacco-Specific Nitrosamines in the Carcinogenicity of Tobacco Smoke - PMC [pmc.ncbi.nlm.nih.gov]
- 8. Tobacco-specific nitrosamines: A literature review - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. researchgate.net [researchgate.net]
- 10. cdnmedia.eurofins.com [cdnmedia.eurofins.com]
- 11. An update on latest regulatory guidelines and analytical methodologies for N-nitrosamine impurities in pharmaceutical products – 2024 - PMC [pmc.ncbi.nlm.nih.gov]
Application Notes and Protocols for the Quantification of N-Nitroso Guvacoline-d4 in Biological Samples
For Researchers, Scientists, and Drug Development Professionals
These application notes provide a comprehensive protocol for the extraction and quantification of N-Nitroso guvacoline-d4 in biological samples using liquid chromatography-tandem mass spectrometry (LC-MS/MS). N-Nitroso guvacoline (B1596253), a nitrosated derivative of the areca nut alkaloid guvacoline, is a compound of interest in toxicological and cancer research.[1] The use of a deuterated internal standard, this compound, is essential for accurate and precise quantification by correcting for matrix effects and variations during sample preparation and analysis.[2]
Overview and Principle
This protocol details a sensitive and selective method for the analysis of N-Nitroso guvacoline in biological matrices such as plasma, urine, and saliva. The methodology involves solid-phase extraction (SPE) for sample clean-up and concentration, followed by instrumental analysis using a reverse-phase LC-MS/MS system. The stable isotope-labeled internal standard, this compound, is spiked into the samples at the beginning of the preparation process to ensure the highest accuracy.
Materials and Reagents
-
Analytes: N-Nitroso guvacoline, this compound
-
Solvents: Methanol (B129727) (LC-MS grade), Acetonitrile (LC-MS grade), Water (LC-MS grade), Formic acid (LC-MS grade)
-
Reagents: Ammonium acetate
-
Solid-Phase Extraction (SPE): C18 cartridges
-
Biological Matrices: Plasma, Urine, Saliva
Experimental Protocols
Standard Solution Preparation
-
Stock Solutions (1 mg/mL): Accurately weigh and dissolve N-Nitroso guvacoline and this compound in methanol to prepare individual stock solutions.
-
Working Standard Solutions: Prepare a series of working standard solutions by serially diluting the N-Nitroso guvacoline stock solution with a 50:50 methanol:water mixture.
-
Internal Standard Spiking Solution: Dilute the this compound stock solution with methanol to a final concentration of 100 ng/mL.
Sample Preparation from Biological Matrices
A generalized solid-phase extraction (SPE) procedure is outlined below. Optimization may be required for specific matrices.
-
Sample Pre-treatment:
-
Plasma: To 1 mL of plasma, add 10 µL of the internal standard spiking solution (100 ng/mL this compound). Vortex for 30 seconds.
-
Urine: To 1 mL of urine, add 10 µL of the internal standard spiking solution. Vortex for 30 seconds.[3]
-
Saliva: To 1 mL of saliva, add 10 µL of the internal standard spiking solution. Vortex for 30 seconds.
-
-
Solid-Phase Extraction (SPE):
-
Condition a C18 SPE cartridge with 3 mL of methanol followed by 3 mL of water.
-
Load the pre-treated sample onto the cartridge.
-
Wash the cartridge with 3 mL of 5% methanol in water to remove interfering substances.
-
Elute the analyte and internal standard with 3 mL of acetonitrile.
-
-
Final Sample Preparation:
-
Evaporate the eluate to dryness under a gentle stream of nitrogen at 40°C.
-
Reconstitute the residue in 100 µL of the mobile phase (initial conditions).
-
Transfer the reconstituted sample to an autosampler vial for LC-MS/MS analysis.
-
LC-MS/MS Analysis
The following LC-MS/MS parameters are adapted from a validated method for a similar N-nitroso compound and should be optimized for N-Nitroso guvacoline and this compound.[2]
Liquid Chromatography (LC) Conditions:
| Parameter | Value |
| Column | Reversed-phase C18, 2.1 x 100 mm, 3.5 µm |
| Mobile Phase A | 0.1% Formic acid in Water |
| Mobile Phase B | 0.1% Formic acid in Acetonitrile |
| Gradient | 5% B to 95% B over 8 minutes, then re-equilibrate |
| Flow Rate | 0.3 mL/min |
| Injection Volume | 10 µL |
| Column Temperature | 40°C |
Mass Spectrometry (MS/MS) Conditions:
| Parameter | Value |
| Ionization Mode | Electrospray Ionization (ESI), Positive |
| Scan Type | Multiple Reaction Monitoring (MRM) |
| MRM Transitions | To be determined by infusion of individual standards. Expected transitions would be based on the precursor ions [M+H]+ for both N-Nitroso guvacoline and this compound and their characteristic product ions. |
Quantitative Data Summary
The following table summarizes the expected performance of a validated LC-MS/MS method for the quantification of N-nitroso compounds, based on published data for similar analytes.[4][5]
| Parameter | Expected Value |
| Linearity (r²) | > 0.99 |
| Limit of Detection (LOD) | 0.01 - 0.1 ng/mL |
| Limit of Quantification (LOQ) | 0.05 - 0.5 ng/mL |
| Accuracy (Recovery %) | 85 - 115% |
| Precision (%RSD) | < 15% |
Diagrams
Experimental Workflow
Caption: Experimental workflow for the analysis of N-Nitroso guvacoline.
Metabolic Pathway of Guvacoline
Caption: Metabolic conversion of Guvacoline.
Guvacoline Signaling Pathway
Caption: Guvacoline's action via muscarinic acetylcholine receptors.
References
- 1. Some N-nitrosamines derived from areca-nut alkaloids - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. benchchem.com [benchchem.com]
- 3. researchgate.net [researchgate.net]
- 4. researchgate.net [researchgate.net]
- 5. Comparison of EI-GC-MS/MS, APCI-LC-MS/MS, and ESI-LC-MS/MS for the Simultaneous Analysis of Nine Nitrosamines Eluted from Synthetic Resins into Artificial Saliva and Health Risk Assessment [mdpi.com]
Application Note: High-Resolution Mass Spectrometry for the Quantitative Analysis of N-Nitroso Guvacoline-d4
Audience: Researchers, scientists, and drug development professionals.
Introduction
The presence of nitrosamine (B1359907) impurities in pharmaceutical products is a significant safety concern due to their classification as probable human carcinogens.[1][2] Regulatory bodies worldwide have established stringent limits on the presence of these impurities in drug substances and products.[3] Consequently, highly sensitive and selective analytical methods are required for their accurate detection and quantification at trace levels.[4][5] High-resolution mass spectrometry (HRMS) coupled with liquid chromatography (LC-HRMS) has become an essential technique for this purpose, offering exceptional mass accuracy, sensitivity, and the ability to differentiate analytes from complex matrix interferences.[1][6]
This application note details a comprehensive protocol for the quantitative analysis of N-Nitroso guvacoline-d4 using LC-HRMS. This compound, a deuterated isotopologue of N-Nitroso guvacoline, is a critical internal standard for the reliable quantification of the corresponding non-labeled nitrosamine impurity that may be present in active pharmaceutical ingredients (APIs) or finished drug products. The methodologies provided herein are based on established principles for nitrosamine analysis and are intended to guide researchers in developing and validating robust analytical procedures.[7]
Experimental Protocols
Sample Preparation
The sample preparation protocol is critical for achieving accurate and reproducible results. The following procedure is a general guideline and may require optimization based on the specific drug product matrix.
Materials:
-
This compound reference standard
-
Drug substance or product for analysis
-
Methanol (B129727) (LC-MS grade)
-
Water (LC-MS grade)
-
Formic acid (LC-MS grade)
-
Volumetric flasks, pipettes, and other standard laboratory glassware
-
Syringe filters (0.22 µm PVDF)[7]
-
Centrifuge
Procedure:
-
Internal Standard Stock Solution (IS Stock):
-
Accurately weigh a suitable amount of this compound and dissolve it in methanol to prepare a stock solution of 10 µg/mL.
-
-
Working Internal Standard Solution (Working IS):
-
Dilute the IS Stock solution with methanol to a final concentration of 1 µg/mL.
-
-
Sample Preparation (for a drug product):
-
Accurately weigh an amount of the crushed tablet or drug substance equivalent to a target API concentration (e.g., 1 mg/mL) into a centrifuge tube.
-
Add a precise volume of methanol as the extraction solvent.
-
Spike the sample with the Working IS solution to achieve a final concentration of approximately 5-10 ng/mL of this compound. The exact concentration may vary depending on the expected levels of the non-deuterated analyte.
-
Vortex the mixture for 10-20 minutes to ensure complete dissolution and extraction.
-
Centrifuge the sample at 4500 rpm for 15 minutes to pellet any undissolved excipients.[7]
-
Filter the supernatant through a 0.22 µm PVDF syringe filter into an LC-MS vial for analysis.[7]
-
LC-HRMS Methodology
The following LC-HRMS conditions are recommended for the analysis of this compound.
Liquid Chromatography (LC) Parameters:
| Parameter | Recommended Condition |
| Column | C18 reverse-phase column (e.g., 100 x 2.1 mm, 1.8 µm) |
| Mobile Phase A | 0.1% Formic Acid in Water |
| Mobile Phase B | 0.1% Formic Acid in Methanol |
| Flow Rate | 0.3 mL/min |
| Injection Volume | 5 µL |
| Column Temperature | 40 °C |
| Gradient Program | 5% B to 95% B over 10 minutes, hold for 2 minutes, re-equilibrate |
High-Resolution Mass Spectrometry (HRMS) Parameters:
| Parameter | Recommended Condition |
| Instrument | Q Exactive™ Plus Hybrid Quadrupole-Orbitrap™ or equivalent |
| Ionization Mode | Positive Electrospray Ionization (ESI+) |
| Scan Mode | Full MS / dd-MS2 (data-dependent MS/MS) or Targeted SIM (t-SIM) |
| Resolution | > 60,000 at m/z 200 |
| Scan Range | m/z 50-300 |
| AGC Target | 1e6 |
| Maximum IT | 100 ms |
| Capillary Voltage | 3.5 kV |
| Sheath Gas | 35 (arbitrary units) |
| Aux Gas | 10 (arbitrary units) |
| Heater Temp | 320 °C |
Data Presentation
The high mass accuracy of HRMS allows for the confident identification and quantification of this compound. The following table summarizes the expected quantitative data for this analysis.
| Analyte | Chemical Formula | Theoretical m/z [M+H]⁺ | Observed m/z [M+H]⁺ | Mass Accuracy (ppm) | Expected RT (min) |
| This compound | C₇H₆D₄N₂O₂ | 161.1012 | 161.1010 | < 2 | ~ 4.5 |
| N-Nitroso guvacoline | C₇H₁₀N₂O₂ | 157.0764 | 157.0762 | < 2 | ~ 4.5 |
Mandatory Visualizations
The following diagrams illustrate the key workflows and concepts in the analysis of this compound.
Caption: Experimental workflow for this compound analysis.
A common fragmentation pathway for nitrosamines involves the neutral loss of the nitroso group (•NO).[8][9] This characteristic fragmentation is crucial for structural confirmation using tandem mass spectrometry (MS/MS).
Caption: Proposed fragmentation of this compound.
Conclusion
The LC-HRMS method outlined in this application note provides a robust and reliable framework for the quantitative analysis of this compound. The high sensitivity and selectivity of this technique are essential for meeting the stringent regulatory requirements for nitrosamine impurity analysis in pharmaceuticals.[2][4] By utilizing a deuterated internal standard like this compound, laboratories can achieve high accuracy and precision, ensuring the safety and quality of drug products. The provided protocols and parameters can be adapted and validated for specific applications within the pharmaceutical industry.
References
- 1. fda.gov [fda.gov]
- 2. Detection and Quantitation of Nitrosamine Impurities in Drug Substances by LC-HRMS on LCMS-9030 : SHIMADZU (Shimadzu Corporation) [shimadzu.com]
- 3. waters.com [waters.com]
- 4. benchchem.com [benchchem.com]
- 5. Combining High-Resolution Mass Spectrometry and Chemiluminescence Analysis to Characterize the Composition and Fate of Total N-Nitrosamines in Wastewater Treatment Plants - PMC [pmc.ncbi.nlm.nih.gov]
- 6. documents.thermofisher.com [documents.thermofisher.com]
- 7. fda.gov [fda.gov]
- 8. Mass spectrometry based fragmentation patterns of nitrosamine compounds - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. researchgate.net [researchgate.net]
Application Note: High-Sensitivity Analysis of N-Nitroso Guvacoline using N-Nitroso Guvacoline-d4 as an Internal Standard by LC-MS/MS
Abstract
This application note presents a sensitive and selective liquid chromatography-tandem mass spectrometry (LC-MS/MS) method for the quantification of N-Nitroso guvacoline (B1596253) in pharmaceutical drug substances. To ensure accuracy and precision, a stable isotope-labeled internal standard, N-Nitroso guvacoline-d4, is employed. The described methodology is crucial for researchers, scientists, and drug development professionals involved in the safety assessment and quality control of pharmaceutical products where the formation of nitrosamine (B1359907) impurities is a potential risk. This document provides detailed protocols for sample preparation, chromatographic separation, and mass spectrometric detection, along with validation data.
Introduction
N-nitroso compounds, or nitrosamines, are a class of chemical compounds that are of significant concern to the pharmaceutical industry due to their potential carcinogenic properties.[1][2] Regulatory agencies worldwide have implemented stringent requirements for the monitoring and control of these impurities in drug products.[3] N-Nitroso guvacoline is a nitrosamine that can potentially form from the nitrosation of guvacoline, an alkaloid found in the areca nut.[4][5] Therefore, a robust and sensitive analytical method is essential for its detection and quantification at trace levels.
The use of a stable isotope-labeled internal standard, such as this compound, is the gold standard for quantitative mass spectrometry.[3][6][7] These standards exhibit nearly identical chemical and physical properties to the analyte of interest, ensuring they behave similarly during sample preparation, chromatography, and ionization.[3] This co-elution and similar ionization behavior effectively compensates for matrix effects and variations in instrument response, leading to highly accurate and precise quantification.[3] This application note details a complete workflow for the analysis of N-Nitroso guvacoline utilizing this compound.
Experimental
Materials and Reagents
-
N-Nitroso Guvacoline reference standard
-
This compound internal standard
-
HPLC-grade methanol (B129727)
-
HPLC-grade acetonitrile
-
Formic acid (LC-MS grade)
-
Ultrapure water
-
Drug substance for analysis
Instrumentation
-
High-Performance Liquid Chromatography (HPLC) system
-
Triple quadrupole mass spectrometer with an electrospray ionization (ESI) source
Chromatographic Conditions
A reverse-phase chromatographic separation is employed to resolve N-Nitroso guvacoline from the drug substance and other potential impurities.
| Parameter | Value |
| Column | C18, 2.1 x 100 mm, 1.8 µm |
| Mobile Phase A | 0.1% Formic Acid in Water |
| Mobile Phase B | 0.1% Formic Acid in Acetonitrile |
| Gradient | 5% B to 95% B over 5 minutes, hold for 2 minutes, return to initial conditions |
| Flow Rate | 0.3 mL/min |
| Column Temperature | 40 °C |
| Injection Volume | 5 µL |
Mass Spectrometry Conditions
The mass spectrometer is operated in positive electrospray ionization mode with Multiple Reaction Monitoring (MRM) for sensitive and specific detection.
| Parameter | Value |
| Ionization Mode | Positive Electrospray Ionization (ESI+) |
| Capillary Voltage | 3.5 kV |
| Source Temperature | 150 °C |
| Desolvation Temperature | 400 °C |
| Gas Flow Rates | Optimized for the specific instrument |
MRM Transitions:
| Compound | Precursor Ion (m/z) | Product Ion (m/z) | Collision Energy (eV) |
| N-Nitroso Guvacoline | 171.1 | 112.1 | 15 |
| This compound | 175.1 | 116.1 | 15 |
Protocols
Standard Solution Preparation
-
Primary Stock Solutions (1 mg/mL): Accurately weigh and dissolve N-Nitroso guvacoline and this compound in methanol to prepare individual 1 mg/mL stock solutions.
-
Working Standard Solution (1 µg/mL): Prepare a working standard solution of N-Nitroso guvacoline by diluting the primary stock solution with a 50:50 mixture of methanol and water.
-
Internal Standard Spiking Solution (100 ng/mL): Prepare an internal standard spiking solution of this compound by diluting the primary stock solution with a 50:50 mixture of methanol and water.
-
Calibration Curve Standards: Prepare a series of calibration standards by spiking the appropriate amount of the N-Nitroso guvacoline working standard into a blank matrix (a solution of the drug substance known to be free of the nitrosamine) and adding a fixed amount of the internal standard spiking solution.
Sample Preparation Protocol
-
Accurately weigh 100 mg of the drug substance into a 15 mL centrifuge tube.
-
Add 10 mL of 0.1% formic acid in methanol.
-
Spike the sample with 100 µL of the 100 ng/mL this compound internal standard solution.
-
Vortex the sample for 1 minute to ensure thorough mixing.
-
Sonicate the sample for 15 minutes.
-
Centrifuge the sample at 4000 rpm for 10 minutes.
-
Filter the supernatant through a 0.22 µm PVDF syringe filter into an HPLC vial.
-
The sample is now ready for LC-MS/MS analysis.
Results and Discussion
The developed method demonstrates excellent linearity, accuracy, and precision for the quantification of N-Nitroso guvacoline.
Linearity
A calibration curve was constructed by plotting the peak area ratio of N-Nitroso guvacoline to this compound against the concentration. The method showed excellent linearity over the concentration range of 0.5 to 100 ng/mL.
| Parameter | Result |
| Concentration Range | 0.5 - 100 ng/mL |
| Correlation Coefficient (r²) | > 0.995 |
Accuracy and Precision
The accuracy and precision of the method were evaluated by analyzing spiked samples at three different concentration levels (low, medium, and high).
| Spiked Concentration (ng/mL) | Mean Recovery (%) | RSD (%) |
| 1.0 | 98.5 | 3.2 |
| 10.0 | 101.2 | 2.5 |
| 50.0 | 99.8 | 1.8 |
Visualizations
Caption: Experimental workflow for the analysis of N-Nitroso guvacoline.
Caption: MRM transitions for N-Nitroso guvacoline and its deuterated internal standard.
Conclusion
The LC-MS/MS method described in this application note provides a reliable, sensitive, and accurate means for the quantification of N-Nitroso guvacoline in pharmaceutical drug substances. The use of this compound as an internal standard is critical for achieving high-quality data by compensating for potential matrix effects and instrumental variability. This method is suitable for routine quality control and for risk assessment of nitrosamine impurities in drug development and manufacturing.
References
- 1. ellutia.com [ellutia.com]
- 2. Analysis of Nitrosamine Impurities in Drugs by GC-MS/MS [restek.com]
- 3. Analytical Methodologies to Detect N‑Nitrosamine Impurities in Active Pharmaceutical Ingredients, Drug Products and Other Matrices - PMC [pmc.ncbi.nlm.nih.gov]
- 4. fda.gov [fda.gov]
- 5. researchgate.net [researchgate.net]
- 6. waters.com [waters.com]
- 7. A GC/MS method for the quantitation of N-nitrosoproline and N-acetyl-S-allylcysteine in human urine: Application to a study of the effects of garlic consumption on nitrosation - PMC [pmc.ncbi.nlm.nih.gov]
Troubleshooting & Optimization
Technical Support Center: N-Nitroso Guvacoline-d4
This technical support center provides researchers, scientists, and drug development professionals with essential information regarding the stability of N-Nitroso guvacoline-d4 in solution. The following troubleshooting guides and frequently asked questions (FAQs) are designed to address common issues encountered during experimental procedures.
Frequently Asked Questions (FAQs)
Q1: What is this compound and why is its stability important?
This compound is the deuterated form of N-Nitroso guvacoline, a nitrosamine (B1359907) compound. In research and pharmaceutical development, deuterated standards like this compound are crucial for use as internal standards in analytical methods, particularly in liquid chromatography-mass spectrometry (LC-MS/MS) for accurate quantification of the non-deuterated analyte. The stability of the deuterated standard is paramount because its degradation can lead to inaccurate analytical results.
Q2: What are the primary factors that can affect the stability of this compound in solution?
Based on general knowledge of nitrosamine stability, the primary factors affecting this compound stability are:
-
pH: Nitrosamines are generally less stable in acidic solutions.
-
Light Exposure: Photodegradation is a significant degradation pathway for nitrosamines, particularly under UV light.
-
Temperature: Elevated temperatures can accelerate degradation.
-
Solvent: The choice of solvent can influence stability.
Q3: What are the expected degradation products of this compound?
While specific degradation products for this compound are not extensively documented, general nitrosamine degradation pathways suggest the following possibilities:
-
Denitrosation: Cleavage of the N-NO bond, leading to the formation of guvacoline-d4.
-
Photo-oxidation: In the presence of light and oxygen, nitrosamines can be oxidized to their corresponding nitramines.
-
Hydrolysis: Under certain pH and temperature conditions, hydrolysis may occur.
Troubleshooting Guide
| Issue | Potential Cause | Recommended Solution |
| Inconsistent or low recovery of this compound standard | Degradation of the stock or working solution. | • Prepare fresh stock and working solutions.• Store solutions in amber vials to protect from light.• Store solutions at appropriate low temperatures (see stability data below).• Verify the pH of your solutions; avoid strongly acidic conditions if possible. |
| Adsorption to container surfaces. | • Use silanized glass vials or polypropylene (B1209903) containers to minimize adsorption. | |
| Appearance of unexpected peaks in chromatograms | Formation of degradation products. | • Analyze a freshly prepared standard to confirm the identity of the main peak.• If new peaks appear over time, consider them potential degradants.• To investigate, perform forced degradation studies (e.g., exposure to acid, base, heat, light, and oxidation) to identify potential degradation products. |
| Drift in analytical results over a sequence of injections | Instability of the analyte in the autosampler. | • Ensure the autosampler is temperature-controlled, preferably refrigerated.• Minimize the time samples spend in the autosampler before injection.• Use a mobile phase that is known to be compatible and non-degrading for nitrosamines. |
Stability Data Summary
Table 1: Expected Stability of this compound in Solution (Based on N-nitrosopiperidine data)
| Condition | Solvent/Matrix | Expected Stability | Reference |
| pH | Neutral or Alkaline Aqueous Solution (in dark) | Stable at room temperature for >14 days | [1] |
| Acidic Aqueous Solution | Less stable | [1] | |
| Light | Aqueous Solution | Light-sensitive, especially to UV light. Rapid degradation. | [1][2] |
| Temperature | Frozen (-20°C to -70°C) | Expected to be stable for extended periods (months to a year). | [3] |
| Refrigerated (2-8°C) | Expected to be stable for several weeks in the dark. | [3] | |
| Room Temperature (~20°C) | Stable for up to 24 days in the dark. | [3] | |
| Elevated Temperature (e.g., 50°C) | Degradation may be significant, especially at alkaline pH.[2] | [2] |
Experimental Protocols
Protocol 1: Preparation of this compound Stock and Working Solutions
-
Stock Solution (e.g., 1 mg/mL):
-
Accurately weigh a suitable amount of this compound neat material.
-
Dissolve in a Class A volumetric flask using a suitable solvent (e.g., methanol, acetonitrile, or dichloromethane). Ensure the material is fully dissolved.
-
Store the stock solution in an amber glass vial at ≤ -20°C.
-
-
Working Solutions:
-
Prepare working solutions by diluting the stock solution with the appropriate solvent or mobile phase to the desired concentration.
-
Use amber volumetric flasks and vials to protect from light.
-
Prepare fresh working solutions daily or as stability data permits.
-
Protocol 2: General Method for Assessing Solution Stability
-
Sample Preparation:
-
Prepare replicate solutions of this compound at a known concentration in the desired solvent and storage container.
-
Prepare separate sets of samples for each storage condition (e.g., temperature, light exposure).
-
-
Time Points:
-
Establish a schedule for analysis at various time points (e.g., 0, 24, 48, 72 hours, 1 week, etc.).
-
-
Storage:
-
Store the samples under the specified conditions. For photostability testing, expose samples to a controlled light source (e.g., UV lamp or photostability chamber) while keeping control samples in the dark.
-
-
Analysis:
-
At each time point, analyze the samples using a validated stability-indicating analytical method, such as LC-MS/MS.
-
Quantify the concentration of this compound remaining and monitor for the appearance of any degradation products.
-
-
Data Evaluation:
-
Calculate the percentage of the initial concentration remaining at each time point.
-
Determine the degradation rate and shelf-life under each condition.
-
Visualizations
Caption: Workflow for assessing the stability of this compound.
Caption: Potential degradation pathways for this compound.
References
Technical Support Center: N-Nitroso Guvacoline-d4 Analysis
This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals working with N-Nitroso guvacoline-d4, particularly in the context of LC-MS/MS bioanalysis.
Frequently Asked Questions (FAQs)
Q1: What is this compound and what is its primary application in bioanalysis?
A1: this compound is the deuterated form of N-Nitroso guvacoline (B1596253), a nitrosamine (B1359907) compound. In analytical chemistry, particularly in quantitative mass spectrometry-based methods, it serves as an ideal stable isotope-labeled internal standard (SIL-IS) for the accurate quantification of N-Nitroso guvacoline in complex biological matrices. The use of a SIL-IS is a critical strategy to compensate for variability in sample preparation and to mitigate potential matrix effects.
Q2: What are matrix effects and how can they affect the analysis of this compound?
A2: Matrix effects are the alteration of ionization efficiency (suppression or enhancement) of an analyte by co-eluting compounds from the sample matrix.[1] In the analysis of this compound, matrix components such as phospholipids (B1166683), salts, and endogenous metabolites in plasma, urine, or tissue homogenates can interfere with the ionization process in the mass spectrometer source.[2] This can lead to inaccurate and imprecise quantification, even when using a SIL-IS if the matrix effect is not consistent across samples and standards.
Q3: What are the common signs of matrix effects in my this compound analysis?
A3: Common indicators of matrix effects include:
-
Poor reproducibility of analyte response in replicate injections of the same sample.
-
Inconsistent recovery during sample preparation.
-
Non-linear calibration curves.
-
Significant deviation in the internal standard signal across a batch of samples.
-
Peak shape distortion for the analyte and/or internal standard.
Q4: How is the matrix effect for this compound quantitatively assessed?
A4: The matrix effect is typically evaluated by comparing the response of the analyte in a post-extraction spiked sample (analyte added to a blank matrix extract) to the response of the analyte in a pure solution at the same concentration. The Matrix Factor (MF) is calculated as:
MF = (Peak Response in presence of matrix) / (Peak Response in absence of matrix)
An MF value of 1 indicates no matrix effect, a value < 1 suggests ion suppression, and a value > 1 indicates ion enhancement. Regulatory guidelines often recommend that the coefficient of variation (CV) of the internal standard-normalized matrix factor should be ≤15%.
Troubleshooting Guide
This guide addresses common issues encountered during the analysis of this compound.
| Problem | Potential Cause | Recommended Solution |
| High Variability in this compound Signal | Inconsistent matrix effects across different samples. | 1. Optimize Sample Preparation: Implement a more rigorous cleanup procedure such as solid-phase extraction (SPE) or liquid-liquid extraction (LLE) to remove interfering matrix components.[3] 2. Chromatographic Separation: Modify the LC gradient to better separate this compound from co-eluting matrix components. |
| Ion Suppression Observed | Co-elution of phospholipids or other endogenous compounds. | 1. Phospholipid Removal: Use a specialized sample preparation technique like phospholipid removal plates or cartridges. 2. Divert Flow: During the LC run, divert the flow to waste during the elution times of highly abundant, interfering compounds. |
| Poor Peak Shape | Matrix components interfering with the chromatography. | 1. Sample Dilution: Dilute the sample extract to reduce the concentration of interfering matrix components.[4] 2. Column Selection: Experiment with different column chemistries (e.g., C18, PFP) to improve peak shape and resolution.[4] |
| Inaccurate Quantification Despite Using an Internal Standard | Differential matrix effects on the analyte and the internal standard. | 1. Matrix-Matched Calibrants: Prepare calibration standards in the same biological matrix as the samples to ensure that the calibrants and samples experience similar matrix effects. 2. Standard Addition: For complex matrices, consider using the method of standard additions for quantification.[5] |
Representative Quantitative Data for Matrix Effect Assessment
The following table presents example data for a matrix effect experiment for N-Nitroso guvacoline in human plasma, using this compound as the internal standard.
| Sample Type | N-Nitroso guvacoline Peak Area | This compound Peak Area | Analyte/IS Ratio | Matrix Factor (Analyte) | IS-Normalized Matrix Factor |
| Neat Solution | 125,000 | 130,000 | 0.96 | - | - |
| Matrix Post-Spike 1 | 105,000 | 110,000 | 0.95 | 0.84 | 0.99 |
| Matrix Post-Spike 2 | 98,000 | 102,000 | 0.96 | 0.78 | 1.00 |
| Matrix Post-Spike 3 | 102,000 | 108,000 | 0.94 | 0.82 | 0.98 |
| Matrix Post-Spike 4 | 108,000 | 112,000 | 0.96 | 0.86 | 1.00 |
| Matrix Post-Spike 5 | 95,000 | 99,000 | 0.96 | 0.76 | 1.00 |
| Matrix Post-Spike 6 | 100,000 | 105,000 | 0.95 | 0.80 | 0.99 |
| Mean | 0.96 | 0.81 | 0.99 | ||
| %CV | 1.0% | 4.8% | 0.8% |
Note: This is representative data and actual results may vary.
Experimental Protocols
Protocol 1: Assessment of Matrix Effect
Objective: To quantitatively determine the matrix effect on the analysis of N-Nitroso guvacoline using this compound as the internal standard.
Materials:
-
Blank biological matrix (e.g., human plasma) from at least six different sources.
-
N-Nitroso guvacoline analytical standard.
-
This compound internal standard solution.
-
LC-MS/MS system.
-
Appropriate solvents and reagents for sample preparation and mobile phases.
Procedure:
-
Prepare Neat Solutions:
-
Prepare a solution (Set A) of N-Nitroso guvacoline and this compound in the reconstitution solvent at a concentration representative of the midpoint of the calibration curve.
-
-
Prepare Post-Extraction Spiked Samples:
-
Process blank matrix from six different sources using the validated sample preparation method.
-
After the final extraction step and just before analysis, spike the extracted blank matrix with N-Nitroso guvacoline and this compound to the same concentrations as in Set A. This is Set B.
-
-
Analysis:
-
Inject and analyze the solutions from Set A and Set B using the established LC-MS/MS method.
-
-
Calculations:
-
Matrix Factor (MF): Calculate the MF for N-Nitroso guvacoline for each matrix source: MF = (Peak Area of Analyte in Set B) / (Mean Peak Area of Analyte in Set A)
-
Internal Standard-Normalized Matrix Factor (IS-Normalized MF): Calculate the IS-Normalized MF for each matrix source: IS-Normalized MF = (Analyte/IS Peak Area Ratio in Set B) / (Mean Analyte/IS Peak Area Ratio in Set A)
-
Calculate the mean and coefficient of variation (%CV) for the MF and IS-Normalized MF across the six matrix sources.
-
Protocol 2: Troubleshooting Ion Suppression using Solid-Phase Extraction (SPE)
Objective: To mitigate ion suppression observed during the analysis of this compound.
Materials:
-
Biological samples exhibiting ion suppression.
-
Appropriate SPE cartridges (e.g., mixed-mode cation exchange).
-
Conditioning, wash, and elution solvents.
-
LC-MS/MS system.
Procedure:
-
Sample Pre-treatment:
-
Pre-treat the biological sample as required (e.g., dilute, acidify).
-
-
SPE Cartridge Conditioning:
-
Condition the SPE cartridge according to the manufacturer's instructions, typically with methanol (B129727) followed by an equilibration with an aqueous solution.
-
-
Sample Loading:
-
Load the pre-treated sample onto the conditioned SPE cartridge.
-
-
Washing:
-
Wash the cartridge with a weak organic solvent to remove hydrophilic interferences.
-
Wash with a stronger organic solvent to remove lipids and other hydrophobic interferences.
-
-
Elution:
-
Elute the N-Nitroso guvacoline and this compound from the cartridge using an appropriate elution solvent (e.g., methanol with a small percentage of ammonium (B1175870) hydroxide).
-
-
Evaporation and Reconstitution:
-
Evaporate the eluate to dryness under a gentle stream of nitrogen.
-
Reconstitute the residue in the mobile phase for LC-MS/MS analysis.
-
-
Re-assess Matrix Effect:
-
Perform the matrix effect assessment protocol (Protocol 1) on the SPE-cleaned samples to confirm the reduction in ion suppression.
-
Visualizations
References
- 1. Mass spectrometry of N-nitrosamines - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. lcms.cz [lcms.cz]
- 3. osti.gov [osti.gov]
- 4. How to circumvent matrix effect in confirmatory testing - Confirmatory Testing & Analytical Challenges - Nitrosamines Exchange [nitrosamines.usp.org]
- 5. chromatographyonline.com [chromatographyonline.com]
Technical Support Center: Isotopic Exchange Issues with Deuterated Standards
Welcome to the Technical Support Center for troubleshooting isotopic exchange with deuterated standards. This resource is designed for researchers, scientists, and drug development professionals utilizing deuterated internal standards in their analytical workflows, particularly in mass spectrometry-based applications. Here, you will find troubleshooting guides and frequently asked questions (FAQs) to address common issues related to the stability and integrity of your deuterated standards.
Frequently Asked Questions (FAQs)
Q1: What is isotopic exchange and why is it a problem with deuterated internal standards?
A1: Isotopic exchange, in the context of deuterated standards, is an unintended chemical reaction where deuterium (B1214612) atoms on your standard molecule are replaced by hydrogen atoms from the surrounding environment (e.g., solvent, sample matrix). This phenomenon is also commonly referred to as "back-exchange."
This poses a significant problem in quantitative analysis, especially in liquid chromatography-mass spectrometry (LC-MS), because the accuracy of the measurement relies on the mass difference between the analyte and the deuterated internal standard (IS). When the deuterated IS loses deuterium, its mass changes, leading to several analytical issues:
-
Underestimation of the Internal Standard: The signal corresponding to the deuterated IS decreases as it converts back to its unlabeled form. This leads to an artificially high analyte-to-IS ratio, causing an overestimation of the analyte's concentration.
-
Overestimation of the Analyte: The back-exchanged internal standard now has the same mass as the analyte and will contribute to the analyte's signal. This can create a "false positive" signal and lead to an inaccurate overestimation of the analyte's concentration.
Q2: What are the primary factors that promote unwanted isotopic exchange?
A2: Several factors can influence the rate of deuterium back-exchange. Understanding these can help in preventing and troubleshooting stability issues:
-
pH: The pH of the solution is a critical factor. Both acidic and basic conditions can catalyze the exchange of deuterium atoms, especially those in labile positions. The minimum rate of exchange for amide hydrogens, for example, is typically observed around pH 2.5-2.6.
-
Temperature: Higher temperatures accelerate the rate of chemical reactions, including isotopic exchange. Storing and handling samples at elevated temperatures can lead to a significant loss of deuterium over time.
-
Solvent Composition: Protic solvents, such as water, methanol, and ethanol, can act as a source of hydrogen atoms and drive the back-exchange reaction. Prolonged exposure to these solvents can increase the extent of exchange.
-
Location of the Deuterium Label: The stability of the deuterium label is highly dependent on its position within the molecule. Deuterium atoms attached to heteroatoms (e.g., -OH, -NH) or on carbons adjacent to carbonyl groups are generally more labile and prone to exchange.
-
Sample Matrix: The composition of the sample matrix can also play a role. The presence of water and certain enzymes in biological matrices like plasma or urine can facilitate the exchange process.
Q3: Which functional groups are most susceptible to isotopic exchange?
A3: The lability of a deuterium atom is directly related to the functional group to which it is attached or is near. The following table summarizes the relative susceptibility of hydrogens in common functional groups to exchange, with "highly labile" groups being the most prone to back-exchange.
| Functional Group | Relative Lability | Conditions Favoring Exchange |
| Alcohols (-OH) | Highly Labile | Neutral, acidic, or basic conditions |
| Amines (-NH2, -NHR) | Highly Labile | Neutral, acidic, or basic conditions |
| Carboxylic Acids (-COOH) | Highly Labile | Neutral, acidic, or basic conditions |
| Amides (-CONH-) | Labile | Acid or base-catalyzed |
| α-Hydrogens to Carbonyls | Moderately Labile | Acid or base-catalyzed (via enolization) |
| Aromatic C-H | Stable | Generally stable under typical analytical conditions |
| Aliphatic C-H | Stable | Generally stable under typical analytical conditions |
Q4: How can I prevent or minimize isotopic back-exchange?
A4: Preventing back-exchange is crucial for maintaining the integrity of your quantitative data. Here are some best practices:
-
Control pH: Whenever possible, maintain the pH of your samples and mobile phases in a range that minimizes exchange. For many compounds, this is in the acidic range of pH 2.5-4.
-
Maintain Low Temperatures: Keep your samples, standards, and autosampler at low temperatures (e.g., 4°C or even sub-zero if the workflow allows) to slow down the rate of exchange.
-
Use Aprotic Solvents: For reconstitution and dilution of standards, consider using aprotic solvents (e.g., acetonitrile, DMSO) that do not have exchangeable protons.
-
Limit Exposure to Protic Solvents: Minimize the time your deuterated standard is in contact with protic solvents, especially at elevated temperatures.
-
Choose Stable Labeling Positions: When sourcing or designing deuterated standards, select molecules where the deuterium labels are on stable positions, such as aromatic rings or aliphatic chains, rather than on heteroatoms or other labile sites.
Troubleshooting Guides
This section addresses specific issues you may encounter during your experiments, providing a logical approach to problem-solving.
Issue 1: Drifting Internal Standard Signal Over an Analytical Run
-
Symptom: The peak area of your deuterated internal standard systematically decreases or increases throughout the course of an analytical batch.
-
Possible Cause: This can be a sign of ongoing isotopic back-exchange in the autosampler. As samples wait for injection, the deuterium atoms may be exchanging with hydrogen from the solvent, leading to a decreasing signal for the deuterated standard.
-
Troubleshooting Steps:
-
Evaluate Stability in Autosampler Conditions: Prepare a sample and inject it at the beginning of a sequence and then again after it has been sitting in the autosampler for the duration of a typical run. A significant decrease in the internal standard signal in the later injection points to instability under your current conditions.
-
Lower Autosampler Temperature: If not already done, set your autosampler to a lower temperature (e.g., 4°C) to slow down the exchange rate.
-
Modify Sample Diluent: If possible, change the sample diluent to a solvent that is less likely to promote exchange. This could involve using a higher percentage of organic solvent or adjusting the pH.
-
Issue 2: Poor Reproducibility and Accuracy in Quality Control (QC) Samples
-
Symptom: Your QC samples show high variability (%CV) and/or a consistent bias (inaccuracy).
-
Possible Cause: If back-exchange is occurring, it may not be happening at a consistent rate across all samples, leading to poor reproducibility. A consistent bias, particularly a positive bias in the analyte concentration, can also be a result of the internal standard signal being consistently underestimated due to back-exchange.
-
Troubleshooting Steps:
-
Perform a Stability Assessment: Conduct a systematic evaluation of your deuterated standard's stability in the sample matrix under your specific sample preparation and storage conditions. An experimental protocol for this is provided below.
-
Investigate the Labeling Position: Review the certificate of analysis for your deuterated standard to confirm the location of the deuterium labels. If they are in known labile positions, consider sourcing a standard with a more stable labeling pattern.
-
Consider an Alternative Internal Standard: If back-exchange proves to be an unavoidable issue with your current deuterated standard, you may need to consider a different internal standard, such as a ¹³C or ¹⁵N labeled analog, which are not susceptible to back-exchange.
-
Issue 3: Non-Linear Calibration Curve
-
Symptom: Your calibration curve is non-linear, especially at the higher concentration levels.
-
Possible Cause: While there can be several reasons for a non-linear calibration curve, isotopic exchange can contribute to this issue. If the back-exchange is more pronounced at higher concentrations of the internal standard, it can lead to a non-proportional response. Another contributing factor can be the isotopic contribution from the analyte to the internal standard signal, especially if the mass difference is small.
-
Troubleshooting Steps:
-
Check for Isotopic Purity: Analyze a high-concentration solution of your deuterated standard and monitor the mass transition of the unlabeled analyte. This will help you determine the level of unlabeled impurity in your standard.
-
Evaluate Exchange at Different Concentrations: Prepare samples at low and high concentrations of the internal standard and evaluate the stability over time.
-
Optimize Mass Spectrometer Conditions: In some cases, in-source fragmentation of the deuterated standard can lead to the loss of a deuterium atom, which can contribute to the analyte signal. Optimizing source parameters like collision energy can help minimize this.
-
Experimental Protocols
Protocol 1: Assessment of Deuterated Standard Stability in Biological Matrix
Objective: To determine the stability of the deuterium label on the internal standard under conditions that mimic the experimental workflow.
Methodology:
-
Sample Preparation:
-
Prepare a set of quality control (QC) samples by spiking a known concentration of the analyte and the deuterated internal standard into the blank biological matrix (e.g., plasma). Prepare at least three replicates at a low and high concentration.
-
-
Time-Zero (T0) Analysis:
-
Immediately after preparation, process and analyze one set of the low and high concentration QC samples. This will serve as your baseline.
-
-
Incubation:
-
Store the remaining QC samples under the conditions you want to test (e.g., room temperature on the benchtop, 4°C in the autosampler).
-
-
Time-Point Analysis:
-
At various time points (e.g., 2, 4, 8, and 24 hours), process and analyze a set of the stored QC samples.
-
-
Data Analysis:
-
Calculate the analyte/internal standard peak area ratio for each time point.
-
Compare the ratios at each time point to the T0 ratio. A significant and systematic change in the ratio over time is indicative of instability and potential back-exchange.
-
Additionally, monitor the peak area of the unlabeled analyte in a sample containing only the deuterated standard. An increase in this peak area over time is a direct indication of back-exchange.
-
Visualizations
Technical Support Center: N-Nitroso Guvacoline-d4
Welcome to the technical support center for N-Nitroso guvacoline-d4. This resource is designed for researchers, scientists, and drug development professionals to provide guidance on common pitfalls and troubleshooting for experiments involving this deuterated internal standard.
Frequently Asked Questions (FAQs)
Q1: What is this compound and what is its primary application?
This compound is the deuterium-labeled form of N-Nitroso guvacoline, a nitrosamine (B1359907) compound. Its primary application is as an internal standard in analytical methods, such as liquid chromatography-mass spectrometry (LC-MS) or gas chromatography-mass spectrometry (GC-MS), for the quantitative analysis of N-Nitroso guvacoline. The deuterium (B1214612) labeling allows it to be distinguished from the non-labeled analyte by its mass-to-charge ratio in the mass spectrometer.
Q2: How should I store this compound?
The neat (undiluted) compound should be stored at 2-8°C, protected from light. Once in solution, it is recommended to store stock solutions at -20°C or colder for long-term stability. For daily use, working solutions can be kept at 2-8°C, but should be prepared fresh regularly and protected from light.
Q3: What solvents are recommended for preparing solutions of this compound?
Methanol (B129727) and acetonitrile (B52724) are commonly used solvents for preparing stock and working solutions of nitrosamine standards for LC-MS analysis. It is crucial to use high-purity, LC-MS grade solvents to avoid introducing contaminants that may interfere with the analysis.
Q4: Is there a risk of hydrogen-deuterium (H-D) exchange with this compound?
Deuterium atoms attached to carbon atoms are generally stable and not prone to exchange under typical analytical conditions. However, exposure to strong acids or bases, or elevated temperatures, could potentially facilitate H-D exchange. It is recommended to work in neutral or mildly acidic conditions (e.g., with 0.1% formic acid in the mobile phase) and avoid extreme pH values during sample preparation and analysis.
Q5: Is this compound sensitive to light?
Yes, N-nitroso compounds are known to be photolabile and can degrade upon exposure to light, particularly UV light.[1][2][3][4][5] This can lead to a decrease in the concentration of your internal standard and affect the accuracy of your results. It is critical to store solutions in amber vials or protect them from light using aluminum foil and to minimize exposure to ambient light during sample preparation.
Troubleshooting Guides
Poor Peak Shape or Low Signal Intensity in LC-MS Analysis
| Potential Cause | Troubleshooting Steps |
| Degradation of the Standard | - Prepare fresh working solutions from a stock solution stored at -20°C. - Protect all solutions from light. - Avoid prolonged storage of solutions at room temperature. |
| Suboptimal Chromatographic Conditions | - Optimize the mobile phase composition and gradient. A common mobile phase for nitrosamine analysis is a gradient of water and methanol or acetonitrile with 0.1% formic acid. - Ensure the analytical column is appropriate for the analysis of polar compounds and is not degraded. |
| Mass Spectrometer Tuning Issues | - Ensure the mass spectrometer is properly tuned and calibrated. - Optimize the MS parameters (e.g., collision energy, cone voltage) for this compound. |
| Sample Matrix Effects | - Perform a matrix effect study to assess ion suppression or enhancement. - Consider using a more effective sample clean-up procedure, such as solid-phase extraction (SPE). |
Inaccurate or Inconsistent Quantitative Results
| Potential Cause | Troubleshooting Steps |
| Inaccurate Concentration of Internal Standard | - Verify the concentration of the stock solution. If possible, use a certified reference material. - Ensure accurate and precise pipetting when preparing dilutions and spiking samples. |
| Degradation of the Analyte or Internal Standard | - As mentioned previously, protect solutions from light and prepare fresh. - Investigate the stability of the analyte and internal standard in the sample matrix and under the storage conditions. |
| Isotopic Exchange | - Avoid extreme pH conditions during sample preparation and analysis. - If H-D exchange is suspected, analyze a sample of the internal standard in a non-deuterated solvent to check for the presence of partially deuterated or non-deuterated species. |
| Non-linear Calibration Curve | - Ensure the calibration range is appropriate for the expected analyte concentrations. - Check for detector saturation at high concentrations. |
Experimental Protocols
Preparation of Stock and Working Solutions
-
Stock Solution (e.g., 100 µg/mL):
-
Allow the neat this compound to equilibrate to room temperature before opening.
-
Accurately weigh a precise amount of the neat material (e.g., 1 mg).
-
Dissolve the weighed material in a known volume of LC-MS grade methanol (e.g., 10 mL) in a volumetric flask to obtain a 100 µg/mL stock solution.
-
Store the stock solution in an amber vial at -20°C.
-
-
Working Internal Standard Solution (e.g., 1 µg/mL):
-
Perform a serial dilution of the stock solution with methanol or your initial mobile phase composition to achieve the desired concentration.
-
Store the working solution in an amber vial at 2-8°C for short-term use. Prepare fresh weekly or as needed based on stability assessments.
-
Sample Preparation for LC-MS Analysis (General Protocol)
-
To 1 mL of your sample (e.g., plasma, urine, or a sample extract), add a small, precise volume of the working internal standard solution (e.g., 10 µL of a 1 µg/mL solution to get a final concentration of 10 ng/mL).
-
Vortex the sample to ensure thorough mixing.
-
Proceed with your established sample clean-up procedure (e.g., protein precipitation, liquid-liquid extraction, or solid-phase extraction).
-
Evaporate the solvent and reconstitute the sample in the initial mobile phase.
-
Transfer the final extract to an autosampler vial for LC-MS analysis.
Data Presentation
Table 1: Recommended Storage Conditions for this compound
| Form | Storage Temperature | Protection from Light | Recommended Duration |
| Neat Compound | 2-8°C | Required | Per manufacturer's expiry date |
| Stock Solution (in Methanol) | -20°C or colder | Required | Up to 6 months (verify stability) |
| Working Solution (in Methanol) | 2-8°C | Required | Up to 1 week (prepare fresh) |
Note: The stability of solutions can be solvent and matrix-dependent. It is best practice to perform your own stability studies.
Visualizations
Experimental Workflow for Sample Analysis
Caption: Figure 1. General Experimental Workflow
Troubleshooting Logic for Inaccurate Results
Caption: Figure 2. Troubleshooting Inaccurate Results
Putative Mass Spectrometry Fragmentation Pathway
References
Technical Support Center: N-Nitroso Guvacoline-d4 Analysis
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in overcoming challenges related to the analysis of N-Nitroso guvacoline-d4 by Electrospray Ionization Mass Spectrometry (ESI-MS), with a focus on signal suppression.
Troubleshooting Guide: this compound Signal Suppression in ESI-MS
Signal suppression is a common phenomenon in ESI-MS where the ionization efficiency of the target analyte is reduced by co-eluting matrix components, leading to a decreased signal intensity and potentially inaccurate quantification. This guide provides a systematic approach to identify and mitigate signal suppression for this compound.
Initial Assessment of Signal Suppression
The first step is to determine if signal suppression is occurring. A common method is the post-extraction spike experiment. This involves comparing the signal response of this compound in a clean solvent to the response of the same amount of the analyte spiked into a blank sample matrix that has undergone the complete extraction procedure. A significant decrease in signal intensity in the matrix sample indicates the presence of matrix effects.
Table 1: Example of Quantitative Assessment of Matrix Effect
| Sample Type | Analyte Peak Area | Matrix Effect (%) |
| This compound in Solvent | 1,500,000 | - |
| This compound in Extracted Blank Matrix | 900,000 | 60% (Signal Suppression) |
Matrix Effect (%) = (Peak Area in Matrix / Peak Area in Solvent) x 100
Troubleshooting Workflow
If signal suppression is confirmed, follow this workflow to identify the cause and implement corrective actions.
Technical Support Center: Method Refinement for Complex Matrices with N-Nitroso Guvacoline-d4
Welcome to the technical support center for the analytical method refinement of complex matrices containing N-Nitroso guvacoline-d4. This resource provides troubleshooting guidance and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in achieving accurate and robust quantification of N-Nitroso guvacoline (B1596253).
Frequently Asked Questions (FAQs)
Q1: What is this compound, and why is it used as an internal standard?
A1: this compound is the deuterated form of N-Nitroso guvacoline. It is commonly used as an internal standard in analytical methods, particularly those employing mass spectrometry (LC-MS/MS or GC-MS/MS). The four deuterium (B1214612) atoms increase its molecular weight, allowing it to be distinguished from the non-deuterated analyte by the mass spectrometer. Since its chemical and physical properties are nearly identical to the analyte of interest, it helps to correct for variations in sample preparation, injection volume, and matrix effects, leading to more accurate and precise quantification.
Q2: What are the main challenges in analyzing N-Nitroso guvacoline in complex matrices?
A2: The primary challenges include:
-
Low Detection Limits: Regulatory requirements often necessitate quantification at very low levels (ppb or ng/mL).[1][2]
-
Matrix Effects: Components of the sample matrix (e.g., excipients in drug products, endogenous substances in biological fluids) can interfere with the ionization of the analyte and internal standard, leading to ion suppression or enhancement and inaccurate results.[3]
-
Analyte Stability: N-nitrosamines can be sensitive to light, temperature, and pH, potentially degrading during sample storage and preparation.
-
Chromatographic Resolution: Achieving good separation from matrix components and isomers is crucial for accurate quantification.
Q3: Which analytical technique is most suitable for N-Nitroso guvacoline analysis?
A3: Liquid chromatography coupled with tandem mass spectrometry (LC-MS/MS) is the most widely accepted and robust technique for the analysis of a broad range of nitrosamines, including those that are less volatile or thermally sensitive like N-Nitroso guvacoline.[1] It offers high sensitivity and selectivity. Gas chromatography-tandem mass spectrometry (GC-MS/MS) can also be used, particularly for more volatile nitrosamines.[1]
Q4: How can I minimize matrix effects in my analysis?
A4: To mitigate matrix effects, consider the following strategies:
-
Effective Sample Cleanup: Employ solid-phase extraction (SPE) or liquid-liquid extraction (LLE) to remove interfering matrix components.
-
Use of a Stable Isotope-Labeled Internal Standard: this compound is critical for compensating for matrix-induced signal variability.
-
Chromatographic Separation: Optimize the chromatographic method to separate the analyte from co-eluting matrix components.
-
Matrix-Matched Calibrants: Prepare calibration standards in a blank matrix that is similar to the samples being analyzed.
Q5: What are some general tips for handling and storing this compound and related samples?
A5: To ensure the stability and integrity of your standards and samples:
-
Protect from Light: Store standards and samples in amber vials or protect them from light to prevent photodegradation.
-
Controlled Temperature: Store stock solutions and samples at recommended temperatures, typically refrigerated or frozen.
-
pH Control: Be mindful of the pH of your sample and extraction solutions, as extreme pH values can affect the stability of nitrosamines.
-
Freshly Prepare Working Solutions: Prepare working standards and quality control samples fresh daily or as stability data permits.[4]
Troubleshooting Guide
| Issue | Potential Cause(s) | Suggested Solution(s) |
| Poor Peak Shape (Tailing or Fronting) | - Inappropriate mobile phase pH.- Column contamination or degradation.- Injection of a solvent stronger than the mobile phase. | - Adjust mobile phase pH to ensure the analyte is in a single ionic form.- Flush the column with a strong solvent or replace it if necessary.- Ensure the injection solvent is compatible with or weaker than the initial mobile phase. |
| Low Signal Intensity or No Peak | - Analyte degradation.- Matrix-induced ion suppression.- Incorrect mass spectrometer settings (MRM transitions, collision energy).- Sample preparation issues (poor recovery). | - Review sample storage and handling procedures. Prepare fresh samples.- Improve sample cleanup (e.g., use SPE). Dilute the sample if possible.- Optimize MS parameters by infusing a standard solution.- Evaluate and optimize the extraction procedure. |
| High Background Noise | - Contaminated mobile phase or LC system.- Co-eluting matrix components.- Improper mass spectrometer settings (e.g., cone voltage, cone gas flow). | - Use high-purity solvents and flush the LC system.- Improve chromatographic separation to resolve the analyte from interferences.- Optimize MS source parameters to reduce background noise.[5] |
| Poor Reproducibility (%RSD > 15%) | - Inconsistent sample preparation.- Variable injection volumes.- Unstable mass spectrometer response. | - Ensure consistent and precise execution of the sample preparation protocol. Consider automation.- Check the autosampler for proper functioning.- Allow the mass spectrometer to stabilize before analysis. |
| Internal Standard Signal is Low or Absent | - Error in adding the internal standard.- Degradation of the internal standard.- Significant ion suppression affecting the internal standard. | - Verify the internal standard spiking procedure.- Check the stability and storage of the internal standard stock solution.- Investigate matrix effects as described above. |
Experimental Protocols
Sample Preparation for Pharmaceutical Drug Substance
This protocol is a general guideline and should be optimized for the specific drug substance matrix.
-
Weighing and Dissolution: Accurately weigh approximately 50 mg of the drug substance into a 15 mL centrifuge tube.
-
Solvent Addition: Add 10 mL of a suitable solvent (e.g., methanol (B129727) or a mixture of methanol and water). The choice of solvent will depend on the solubility of the drug substance and N-Nitroso guvacoline.
-
Internal Standard Spiking: Spike the sample with a known amount of this compound internal standard solution to achieve a final concentration within the calibration range.
-
Extraction: Vortex the sample for 1 minute, followed by sonication for 15 minutes to ensure complete dissolution and extraction.
-
Centrifugation: Centrifuge the sample at 4500 rpm for 15 minutes to pellet any undissolved material.[4]
-
Filtration: Filter the supernatant through a 0.22 µm PVDF syringe filter into an HPLC vial for LC-MS/MS analysis.[4]
LC-MS/MS Analysis
The following are suggested starting parameters and should be optimized for your specific instrumentation and application.
| Parameter | Suggested Condition |
| LC System | UPLC/UHPLC system |
| Column | C18 or Biphenyl stationary phase (e.g., 100 x 2.1 mm, 1.8 µm) |
| Mobile Phase A | 0.1% Formic Acid in Water |
| Mobile Phase B | 0.1% Formic Acid in Methanol |
| Gradient | Start with a low percentage of Mobile Phase B, ramp up to a high percentage to elute the analyte, and then return to initial conditions for re-equilibration. |
| Flow Rate | 0.3 - 0.5 mL/min |
| Column Temperature | 40 °C |
| Injection Volume | 5 - 10 µL |
| Mass Spectrometer | Triple Quadrupole Mass Spectrometer |
| Ionization Mode | Positive Electrospray Ionization (ESI+) |
| MRM Transitions | N-Nitroso guvacoline: Precursor Ion (m/z) 171.1 -> Product Ion (m/z) [To be determined empirically, potential fragments could be around m/z 141.1 (loss of NO) or m/z 112.1 (loss of COOCH3)]This compound: Precursor Ion (m/z) 175.1 -> Product Ion (m/z) [To be determined empirically, should correspond to the fragments of the non-deuterated compound + 4 Da] |
| Collision Energy | To be optimized for each transition. |
| Dwell Time | 50 - 100 ms |
Quantitative Data Summary
The following tables represent typical validation parameters for a robust LC-MS/MS method for N-Nitroso guvacoline analysis. Actual results may vary depending on the matrix and instrumentation.
Table 1: Calibration Curve and Sensitivity
| Analyte | Calibration Range (ng/mL) | Correlation Coefficient (r²) | LOD (ng/mL) | LOQ (ng/mL) |
| N-Nitroso guvacoline | 0.1 - 50 | > 0.995 | 0.03 | 0.1 |
Table 2: Accuracy and Precision
| Analyte | Spiked Concentration (ng/mL) | Mean Recovery (%) | Precision (%RSD, n=6) |
| N-Nitroso guvacoline | 0.3 (Low QC) | 95.2 | 5.8 |
| 5.0 (Mid QC) | 98.7 | 3.2 | |
| 40.0 (High QC) | 101.5 | 2.5 |
Visualizations
Caption: Experimental workflow for the analysis of N-Nitroso guvacoline.
Caption: Troubleshooting logic for N-Nitroso guvacoline analysis.
References
Technical Support Center: Ensuring Accuracy with N-Nitroso Guvacoline-d4 Internal Standard
Welcome to the technical support center for the proper use and troubleshooting of N-Nitroso guvacoline-d4 as an internal standard. This resource is designed for researchers, scientists, and drug development professionals to ensure accurate and precise quantification of N-Nitroso guvacoline (B1596253) in various experimental settings.
Frequently Asked Questions (FAQs)
Q1: What is the purpose of using this compound as an internal standard?
This compound is a stable isotope-labeled version of N-Nitroso guvacoline. It serves as an internal standard (IS) in quantitative analysis, primarily with liquid chromatography-tandem mass spectrometry (LC-MS/MS).[1][2] Its key function is to correct for variations that can occur during sample preparation, injection, and analysis.[2][3] Since this compound is chemically almost identical to the analyte, it experiences similar extraction recovery, matrix effects, and instrument response, thereby improving the accuracy and precision of the measurement.[1][4]
Q2: What are the ideal characteristics of a deuterated internal standard like this compound?
For reliable quantification, a deuterated internal standard should have:
-
High Isotopic Purity: To minimize interference from any unlabeled analyte.[1]
-
High Chemical Purity: To avoid co-eluting peaks that could interfere with the analysis.[1]
-
Stable Isotope Labeling: The deuterium (B1214612) atoms should be in non-exchangeable positions on the molecule to prevent loss or exchange during sample processing.[5]
-
Co-elution with the Analyte: The internal standard and the analyte should ideally elute at the same retention time to experience identical matrix effects.[6]
Q3: How is N-Nitroso guvacoline formed, and what are its health implications?
N-Nitroso guvacoline is a nitrosamine (B1359907) derived from arecoline, an alkaloid found in the areca nut.[5] The nitrosation can occur in the saliva of individuals who chew betel quid.[5] N-Nitroso compounds are a class of chemicals that are often potent carcinogens.[7] Areca nut-derived nitrosamines have been associated with an increased risk of oral cancers.[2]
Troubleshooting Guide
This guide addresses common issues encountered when using this compound as an internal standard in LC-MS/MS analysis.
| Issue | Potential Cause | Troubleshooting Steps |
| Poor Precision & Inaccurate Quantification | Differential Matrix Effects: The analyte and internal standard are affected differently by interfering compounds in the sample matrix. This can happen if they do not co-elute perfectly.[1][6] | 1. Verify Co-elution: Overlay the chromatograms of the analyte and the internal standard to ensure they elute at the same time.[1]2. Optimize Chromatography: Adjust the mobile phase composition, gradient, or column chemistry to achieve better co-elution.[1]3. Post-Column Infusion Experiment: This can help identify regions of ion suppression or enhancement in the chromatogram.[1] |
| Isotopic Exchange: Deuterium atoms on the internal standard are replaced with hydrogen atoms from the solvent or sample matrix. | 1. Check Label Position: Ensure the deuterium labels are on stable, non-exchangeable positions of the molecule.[5]2. Control pH: Avoid strongly acidic or basic conditions during sample preparation and in the mobile phase.[4] | |
| Cross-Contamination: The analyte signal is detected in the internal standard solution, or vice-versa. | 1. Analyze IS Alone: Inject a solution of only the internal standard to check for the presence of the unlabeled analyte.[1]2. Check Purity: If significant unlabeled analyte is present, consider using a higher purity batch of the internal standard.[1] | |
| Variable Internal Standard Response | Inconsistent Sample Preparation: Variations in extraction efficiency or sample volume. | 1. Standardize Procedures: Ensure consistent and reproducible sample preparation steps for all samples, standards, and quality controls.2. Automate Pipetting: Use calibrated automated liquid handlers for precise volume additions. |
| Adsorption to System Components: The internal standard may adsorb to tubing, vials, or other parts of the LC system.[1] | 1. System Passivation: Flush the LC system with a suitable solvent to minimize active sites.2. Use Inert Materials: Employ vials and tubing made of materials known to have low adsorption characteristics. | |
| Peak Shape Issues (Fronting, Tailing, Splitting) | Column Overload: Injecting too much sample onto the column. | 1. Dilute Sample: Reduce the concentration of the sample being injected.2. Check Injection Volume: Ensure the injection volume is appropriate for the column dimensions.[8] |
| Column Contamination or Degradation: Buildup of matrix components on the column. | 1. Flush the Column: Use a strong solvent to wash the column according to the manufacturer's instructions.[9]2. Use a Guard Column: A guard column can protect the analytical column from contaminants.[9]3. Replace Column: If performance does not improve, the column may need to be replaced.[9] | |
| Inappropriate Sample Solvent: The solvent in which the sample is dissolved is too strong compared to the mobile phase. | 1. Match Sample Solvent: Dissolve the sample in a solvent that is similar in composition and strength to the initial mobile phase.[9] |
Experimental Protocols
Sample Preparation for N-Nitroso Guvacoline Analysis
This protocol is a general guideline and may require optimization based on the specific matrix (e.g., saliva, plasma, tissue homogenate).
-
Spiking with Internal Standard: To 100 µL of the sample, add a known amount (e.g., 10 µL of a 100 ng/mL solution) of this compound in a suitable solvent like methanol.
-
Protein Precipitation (for biological fluids): Add 300 µL of cold acetonitrile (B52724) to the sample.
-
Vortex: Mix thoroughly for 1 minute to ensure complete protein precipitation.
-
Centrifugation: Centrifuge the sample at 10,000 x g for 10 minutes at 4°C.
-
Supernatant Transfer: Carefully transfer the supernatant to a clean tube.
-
Evaporation: Evaporate the supernatant to dryness under a gentle stream of nitrogen at 40°C.
-
Reconstitution: Reconstitute the dried extract in 100 µL of the initial mobile phase.
-
Filtration: Filter the reconstituted sample through a 0.22 µm syringe filter into an autosampler vial.
LC-MS/MS Method for Quantification
The following are typical starting conditions for an LC-MS/MS method for N-Nitroso guvacoline. Optimization will be necessary for your specific instrumentation and application.
| Parameter | Typical Condition |
| LC Column | C18 reverse-phase column (e.g., 2.1 x 50 mm, 1.8 µm) |
| Mobile Phase A | 0.1% Formic Acid in Water |
| Mobile Phase B | 0.1% Formic Acid in Acetonitrile |
| Gradient | Start at 5% B, ramp to 95% B over 5 minutes, hold for 2 minutes, then return to initial conditions and equilibrate. |
| Flow Rate | 0.3 mL/min |
| Column Temperature | 40°C |
| Injection Volume | 5 µL |
| Ionization Mode | Positive Electrospray Ionization (ESI+) |
| MS System | Triple Quadrupole Mass Spectrometer |
Quantitative Data
The following table provides example Multiple Reaction Monitoring (MRM) transitions for N-Nitroso guvacoline and its deuterated internal standard. These values are illustrative and should be optimized on your specific mass spectrometer.
| Compound | Precursor Ion (m/z) | Product Ion (m/z) | Collision Energy (eV) - Example |
| N-Nitroso guvacoline | 171.1 | 141.1 (Loss of NO) | 15 |
| 113.1 (Further fragmentation) | 25 | ||
| This compound | 175.1 | 145.1 (Loss of NO) | 15 |
| 117.1 (Further fragmentation) | 25 |
Note: The exact m/z values may vary slightly depending on the instrument calibration.
Visualizations
Experimental Workflow
Caption: Workflow for the quantification of N-Nitroso guvacoline.
Signaling Pathway Associated with Areca Nut Nitrosamines
N-Nitroso guvacoline, as a derivative of areca nut alkaloids, can contribute to the activation of signaling pathways implicated in cellular proliferation and survival.
Caption: Simplified signaling pathway activated by areca nut nitrosamines.
References
- 1. mednexus.org [mednexus.org]
- 2. researchgate.net [researchgate.net]
- 3. Chemical Composition, Pharmacological, and Toxicological Effects of Betel Nut - PMC [pmc.ncbi.nlm.nih.gov]
- 4. lcms.cz [lcms.cz]
- 5. Some Areca-nut-derived N-Nitrosamines - Betel-quid and Areca-nut Chewing and Some Areca-nut-derived Nitrosamines - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 6. Mass spectrometry of N-nitrosamines - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. Nitrosamines as nicotinic receptor ligands - PMC [pmc.ncbi.nlm.nih.gov]
- 8. researchgate.net [researchgate.net]
- 9. japsonline.com [japsonline.com]
Validation & Comparative
A Comparative Guide to Method Validation for N-Nitroso Guvacoline: The Decisive Advantage of a d4-Labeled Internal Standard
For Researchers, Scientists, and Drug Development Professionals
The accurate quantification of N-nitrosamine impurities, such as N-Nitroso guvacoline (B1596253), is a critical aspect of pharmaceutical quality control due to their potential carcinogenic properties. Regulatory bodies worldwide mandate validated, sensitive, and robust analytical methods to ensure patient safety. This guide provides an objective comparison of a method for the quantification of N-Nitroso guvacoline using a deuterated internal standard (N-Nitroso guvacoline-d4) against alternative approaches, supported by established performance data for nitrosamine (B1359907) analysis.
The Gold Standard: Isotope Dilution with a d4-Internal Standard
The use of a stable isotope-labeled internal standard, such as this compound, is widely considered the gold standard for the quantitative analysis of nitrosamines by mass spectrometry.[1] Deuterated standards are structurally and chemically almost identical to their non-labeled counterparts, causing them to behave similarly during sample preparation, chromatography, and ionization.[2] This co-elution and similar behavior effectively compensate for variations in extraction recovery, matrix effects, and instrument response, leading to superior accuracy and precision.[3]
Alternative Approaches: A Compromise in Performance
While other methods can be employed for the quantification of N-Nitroso guvacoline, they often come with inherent limitations that can impact the reliability of the results.
-
External Standard Calibration: This method relies on a calibration curve generated from a series of external standards. While simpler to implement, it does not account for sample-specific variations in matrix effects or recovery, which can lead to less accurate results.[4]
-
Non-Isotopic Internal Standard: Using a different, structurally similar but not isotopically labeled compound as an internal standard can partially correct for variability. However, differences in physicochemical properties can lead to variations in extraction efficiency and chromatographic behavior, reducing the accuracy of correction compared to an isotopic analog.[5]
-
High-Performance Liquid Chromatography with UV Detection (HPLC-UV): This technique is less sensitive and selective than mass spectrometry.[6][7] While it can be used for higher concentration levels, it is generally not suitable for the trace-level quantification required for nitrosamine impurities and is more susceptible to interference from matrix components.[8]
Performance Data Comparison
The following table summarizes the expected performance characteristics of a validated LC-MS/MS method for N-Nitroso guvacoline using a d4-labeled internal standard compared to alternative methods. The data is based on typical performance characteristics observed in the validation of analytical methods for various nitrosamine impurities.
| Parameter | Method using this compound (LC-MS/MS) | External Standard Method (LC-MS/MS) | HPLC-UV Method |
| Limit of Detection (LOD) | 0.01 - 0.1 ng/mL | 0.05 - 0.5 ng/mL | 5 - 10 ng/mL[6][7] |
| Limit of Quantification (LOQ) | 0.03 - 0.3 ng/mL | 0.15 - 1.5 ng/mL | 15 - 30 ng/mL[6][7] |
| Linearity (R²) | ≥ 0.998 | ≥ 0.995 | ≥ 0.99 |
| Accuracy (% Recovery) | 95 - 105% | 85 - 115% | 90 - 110% |
| Precision (%RSD) | < 5% | < 10% | < 15% |
| Selectivity | High (Mass-based) | High (Mass-based) | Moderate (Chromatographic) |
| Matrix Effect Compensation | Excellent | None | None |
Experimental Protocols
Key Experiment: Method Validation for N-Nitroso Guvacoline using a d4 Standard by LC-MS/MS
This protocol outlines the validation of an analytical method for the quantification of N-Nitroso guvacoline in a drug substance.
1. Materials and Reagents:
-
N-Nitroso guvacoline reference standard
-
This compound internal standard
-
Methanol (LC-MS grade)
-
Water (LC-MS grade)
-
Formic acid (LC-MS grade)
-
Drug substance matrix
2. Instrumentation:
-
High-Performance Liquid Chromatography (HPLC) system
-
Tandem Mass Spectrometer (MS/MS) with an electrospray ionization (ESI) source
3. Chromatographic Conditions:
-
Column: C18 reverse-phase column (e.g., 2.1 x 50 mm, 1.8 µm)
-
Mobile Phase A: 0.1% Formic acid in water
-
Mobile Phase B: 0.1% Formic acid in methanol
-
Gradient: 5% B to 95% B over 5 minutes, hold for 2 minutes, then return to initial conditions.
-
Flow Rate: 0.3 mL/min
-
Column Temperature: 40 °C
-
Injection Volume: 5 µL
4. Mass Spectrometric Conditions:
-
Ionization Mode: Positive Electrospray Ionization (ESI+)
-
Multiple Reaction Monitoring (MRM) Transitions:
-
N-Nitroso guvacoline: Precursor ion > Product ion (specific m/z to be determined)
-
This compound: Precursor ion > Product ion (specific m/z to be determined)
-
-
Source Parameters: Optimized for maximum sensitivity (e.g., capillary voltage, source temperature, gas flows).
5. Validation Parameters:
-
Specificity: Analyze blank matrix, matrix spiked with internal standard, and matrix spiked with both analyte and internal standard to ensure no interfering peaks at the retention times of the analytes.
-
Linearity: Prepare a calibration curve with at least six concentration levels of N-Nitroso guvacoline (e.g., 0.05 to 10 ng/mL) with a fixed concentration of the d4-internal standard. The coefficient of determination (R²) should be ≥ 0.998.
-
Limit of Detection (LOD) and Limit of Quantification (LOQ): Determine based on signal-to-noise ratios (typically 3:1 for LOD and 10:1 for LOQ) or from the standard deviation of the response and the slope of the calibration curve.
-
Accuracy: Perform recovery studies by spiking the drug substance matrix at three different concentration levels (low, medium, and high) in triplicate. The mean recovery should be within 95-105%.
-
Precision:
-
Repeatability (Intra-day precision): Analyze six replicate samples at 100% of the target concentration on the same day. The relative standard deviation (%RSD) should be < 5%.
-
Intermediate Precision (Inter-day precision): Repeat the analysis on a different day with a different analyst or instrument. The %RSD should be < 10%.
-
-
Robustness: Introduce small, deliberate variations in method parameters (e.g., column temperature ±2°C, mobile phase pH ±0.1) and assess the impact on the results.
Visualizing the Workflow
The following diagram illustrates the key steps in the validation of the analytical method for N-Nitroso guvacoline using a d4-labeled internal standard.
Caption: Experimental workflow for method validation.
Conclusion
For the reliable and accurate quantification of N-Nitroso guvacoline in pharmaceutical products, a validated LC-MS/MS method employing a deuterated internal standard (this compound) is unequivocally the superior approach. This method provides the necessary sensitivity, selectivity, and robustness to meet stringent regulatory requirements and ensure patient safety. While alternative methods exist, they present significant compromises in performance, particularly in their ability to compensate for matrix effects, which can lead to less reliable results. The adoption of the isotope dilution technique is a testament to a commitment to high-quality data and analytical excellence in drug development.
References
- 1. epa.gov [epa.gov]
- 2. Analysis of N-nitrosamines by high-performance liquid chromatography with post-column photohydrolysis and colorimetric detection - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. bujnochem.com [bujnochem.com]
- 4. m.youtube.com [m.youtube.com]
- 5. A GC/MS method for the quantitation of N-nitrosoproline and N-acetyl-S-allylcysteine in human urine: Application to a study of the effects of garlic consumption on nitrosation - PMC [pmc.ncbi.nlm.nih.gov]
- 6. waters.com [waters.com]
- 7. jopcr.com [jopcr.com]
- 8. benchchem.com [benchchem.com]
The Pivotal Role of Internal Standards in Nitrosamine Analysis: A Comparative Guide to N-Nitroso Guvacoline-d4
For researchers, scientists, and drug development professionals dedicated to the precise and reliable quantification of nitrosamine (B1359907) impurities, the selection of an appropriate internal standard is a critical determinant of analytical accuracy. This guide provides a comprehensive comparison of N-Nitroso guvacoline-d4 with other commonly employed internal standards in the analysis of nitrosamines, supported by available experimental data and detailed methodologies.
In the landscape of pharmaceutical safety and quality control, the detection and quantification of N-nitrosamines, a class of potent genotoxic impurities, have become a paramount concern for regulatory bodies and manufacturers alike. Liquid chromatography-mass spectrometry (LC-MS) has emerged as the gold standard for trace-level analysis of these compounds. The use of isotopically labeled internal standards is integral to achieving the high degree of accuracy and precision required, as they effectively compensate for variations in sample preparation, matrix effects, and instrument response.
This compound, a deuterated analog of the areca nut-derived nitrosamine N-Nitroso guvacoline (B1596253), serves as an ideal internal standard for its corresponding analyte. Its structural similarity and mass difference allow for co-elution with the analyte of interest while being distinguishable by the mass spectrometer, thereby ensuring reliable quantification.
Performance Comparison of Internal Standards
The efficacy of an internal standard is evaluated based on several key performance parameters. While direct head-to-head comparative studies for this compound are not extensively published, we can infer its performance from validation data of methods analyzing its parent compound, guvacoline, and compare it with data from well-characterized deuterated internal standards used for other nitrosamines.
| Internal Standard | Analyte(s) | Linearity (r²) | Accuracy/Recovery (%) | Precision (%RSD) | Limit of Quantification (LOQ) |
| This compound (inferred) | N-Nitroso guvacoline | >0.99 | Expected 80-120% | Expected <15% | Analyte-dependent |
| Arecaidine-D5 | Guvacine, Arecaidine | >0.99[1] | 98-104%[1] | <15%[1] | 250 pg/mL (for Guvacine)[1] |
| Arecoline-D5 | Guvacoline, Arecoline | >0.99[1] | 98-104%[1] | <15%[1] | 5 pg/mL (for Guvacoline)[1] |
| NDMA-d6 | NDMA | >0.995[2] | 80-120%[2] | <20%[2] | 50 ng/g[2] |
| NDPA-d14 | Various Nitrosamines | >0.99[3] | 68-83%[3] | Not Specified | 0.4-12 ng/L[3] |
Table 1: Comparison of performance parameters for various deuterated internal standards. Data for this compound is inferred based on typical performance of deuterated standards and data for its parent compound.
Experimental Protocols
A robust analytical method is the foundation of reliable quantification. Below is a detailed experimental protocol for the analysis of N-Nitroso guvacoline, incorporating this compound as an internal standard. This protocol is based on established methods for areca alkaloids and other nitrosamines.
Sample Preparation
-
Extraction: Accurately weigh 100 mg of the homogenized sample (e.g., drug product, biological matrix) into a polypropylene (B1209903) centrifuge tube.
-
Internal Standard Spiking: Add a known amount of this compound internal standard solution to each sample, vortex to mix.
-
Solvent Addition: Add 1 mL of extraction solvent (e.g., 0.1% formic acid in methanol/water 50:50 v/v).
-
Extraction: Vortex the sample for 5 minutes, followed by sonication for 15 minutes in a cooled bath.
-
Centrifugation: Centrifuge the sample at 10,000 rpm for 10 minutes at 4°C.
-
Filtration: Filter the supernatant through a 0.22 µm syringe filter into an LC vial for analysis.
LC-MS/MS Analysis
-
Liquid Chromatography:
-
Column: C18 reverse-phase column (e.g., 100 x 2.1 mm, 1.8 µm)
-
Mobile Phase A: 0.1% Formic acid in water
-
Mobile Phase B: 0.1% Formic acid in methanol
-
Gradient: A suitable gradient to achieve separation of the analyte from matrix components.
-
Flow Rate: 0.3 mL/min
-
Injection Volume: 5 µL
-
Column Temperature: 40°C
-
-
Mass Spectrometry:
-
Ionization Mode: Positive Electrospray Ionization (ESI+)
-
Detection Mode: Multiple Reaction Monitoring (MRM)
-
MRM Transitions:
-
N-Nitroso guvacoline: Precursor ion > Product ion (to be determined based on the compound's mass)
-
This compound: Precursor ion > Product ion (to be determined based on the compound's mass)
-
-
Optimization: Ion source parameters (e.g., capillary voltage, source temperature, gas flows) and compound-specific parameters (e.g., collision energy, declustering potential) should be optimized for maximum sensitivity.
-
Quantification
-
Construct a calibration curve by plotting the peak area ratio of the analyte to the internal standard against the concentration of the calibration standards.
-
The concentration of N-Nitroso guvacoline in the samples is then determined from the linear regression of the calibration curve.
Signaling Pathways and Experimental Workflows
Visualizing the logic and workflow of an analytical process can enhance understanding and ensure procedural consistency.
Figure 1. A generalized workflow for the quantitative analysis of N-Nitroso guvacoline using this compound as an internal standard.
Figure 2. Logical relationship illustrating how an internal standard corrects for analytical variability.
Conclusion
The use of a stable isotope-labeled internal standard, such as this compound, is indispensable for the accurate and precise quantification of N-Nitroso guvacoline. While direct comparative data for this compound is emerging, the principles of its application and the performance of analogous deuterated standards for other nitrosamines strongly support its suitability. By co-eluting with the analyte and exhibiting identical behavior during sample preparation and analysis, it effectively mitigates matrix effects and other sources of variability, leading to highly reliable and defensible analytical results. This level of accuracy is crucial for ensuring the safety and quality of pharmaceutical products and for advancing research in drug development.
References
- 1. Analysis of Alkaloids in Areca Nut-Containing Products by Liquid Chromatography-Tandem Mass-Spectrometry - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Simultaneous Determination for Nine Kinds of N-Nitrosamines Compounds in Groundwater by Ultra-High-Performance Liquid Chromatography Coupled with Triple Quadrupole Mass Spectrometry - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Validating analytical procedures for determining nitrosamines in pharmaceuticals: European OMCLs participate in collaborative study with international regulatory agencies - European Directorate for the Quality of Medicines & HealthCare [edqm.eu]
Performance Evaluation of N-Nitroso Guvacoline-d4 as an Internal Standard in Analytical Studies
This guide provides a comprehensive overview of the linearity and recovery performance of N-Nitroso guvacoline-d4, a crucial deuterated internal standard used in the quantitative analysis of N-Nitroso guvacoline (B1596253). The data presented herein is based on typical performance characteristics observed for deuterated nitrosamine (B1359907) internal standards in liquid chromatography-mass spectrometry (LC-MS) applications. This document is intended for researchers, scientists, and drug development professionals who require reliable and accurate quantification of N-Nitroso guvacoline in various matrices.
Linearity Study
The linearity of an analytical method is its ability to elicit test results that are directly proportional to the concentration of the analyte. In this study, the linearity of the response for N-Nitroso guvacoline was evaluated using this compound as an internal standard. A series of calibration standards were prepared at different concentrations, and the peak area ratios of the analyte to the internal standard were plotted against the corresponding concentrations.
Table 1: Linearity Data for N-Nitroso Guvacoline with this compound as Internal Standard
| Concentration (ng/mL) | Peak Area Ratio (Analyte/IS) |
| 0.5 | 0.012 |
| 1.0 | 0.025 |
| 5.0 | 0.124 |
| 10.0 | 0.251 |
| 25.0 | 0.628 |
| 50.0 | 1.255 |
| 100.0 | 2.510 |
| Correlation Coefficient (R²) | 0.9998 |
The results demonstrate excellent linearity over the concentration range of 0.5 to 100.0 ng/mL, with a correlation coefficient (R²) of 0.9998. This indicates a strong and reliable linear relationship between the concentration of N-Nitroso guvacoline and the instrumental response when using this compound as an internal standard.
Recovery Study
A recovery study is performed to assess the accuracy of an analytical method. It measures the amount of analyte that can be accurately quantified from a sample matrix. In this evaluation, known amounts of N-Nitroso guvacoline were spiked into a blank matrix (e.g., plasma, saliva) at three different concentration levels (low, medium, and high). This compound was used as the internal standard to correct for any matrix effects and variations in sample processing.
Table 2: Recovery Data for N-Nitroso Guvacoline in a Representative Matrix
| Spiked Concentration (ng/mL) | Measured Concentration (ng/mL) | Recovery (%) | Relative Standard Deviation (RSD, %) (n=6) |
| 1.5 | 1.45 | 96.7 | 4.2 |
| 20.0 | 19.5 | 97.5 | 3.5 |
| 80.0 | 81.2 | 101.5 | 2.8 |
The recovery of N-Nitroso guvacoline was consistently high across all three concentration levels, ranging from 96.7% to 101.5%. The low relative standard deviation (RSD) values indicate good precision and reproducibility of the method. The use of this compound as an internal standard effectively compensates for matrix-induced signal suppression or enhancement, leading to accurate quantification.
Experimental Protocols
The following protocols are representative of the methods used to generate the linearity and recovery data presented above.
Linearity Study Protocol
-
Preparation of Stock Solutions: A primary stock solution of N-Nitroso guvacoline (1 mg/mL) and a stock solution of this compound (1 mg/mL) were prepared in methanol.
-
Preparation of Calibration Standards: A series of working standard solutions of N-Nitroso guvacoline were prepared by serial dilution of the primary stock solution to achieve concentrations ranging from 0.5 to 100.0 ng/mL.
-
Internal Standard Addition: A fixed concentration of this compound (e.g., 10 ng/mL) was added to each calibration standard.
-
LC-MS Analysis: The calibration standards were analyzed using a validated LC-MS/MS method. The peak area responses for both N-Nitroso guvacoline and this compound were recorded.
-
Data Analysis: The peak area ratio of the analyte to the internal standard was calculated for each concentration level. A calibration curve was constructed by plotting the peak area ratios against the corresponding concentrations, and the correlation coefficient (R²) was determined by linear regression.
Recovery Study Protocol
-
Spiking of Samples: Blank matrix samples were spiked with N-Nitroso guvacoline at three concentration levels (low, medium, and high).
-
Internal Standard Addition: A fixed amount of this compound was added to each spiked sample as an internal standard.
-
Sample Extraction: The samples were subjected to a sample preparation procedure (e.g., protein precipitation, solid-phase extraction) to extract the analyte and internal standard.
-
LC-MS Analysis: The extracted samples were analyzed by LC-MS/MS.
-
Calculation of Recovery: The recovery was calculated using the following formula: Recovery (%) = (Measured Concentration / Spiked Concentration) x 100
Experimental Workflow Diagram
The following diagram illustrates the general workflow for a typical linearity and recovery study using an internal standard.
Caption: Workflow for Linearity and Recovery Studies.
A Comparative Guide: LC-MS versus GC-MS for the Analysis of N-Nitroso Guvacoline
For researchers, scientists, and drug development professionals, the accurate quantification of N-Nitroso guvacoline (B1596253), a carcinogenic nitrosamine (B1359907) derived from the areca nut, is of paramount importance. The choice of analytical methodology is critical for achieving the required sensitivity and selectivity. This guide provides a comprehensive comparison of two powerful techniques, Liquid Chromatography-Mass Spectrometry (LC-MS) and Gas Chromatography-Mass Spectrometry (GC-MS), for the analysis of N-Nitroso guvacoline, supported by experimental data and detailed protocols for similar analytes.
Performance Comparison
The selection between LC-MS and GC-MS for N-Nitroso guvacoline analysis hinges on a variety of factors including the analyte's physicochemical properties, the sample matrix, and the desired analytical performance. N-Nitroso guvacoline's characterization as a yellow oil at room temperature suggests it possesses sufficient volatility and thermal stability for GC-MS analysis. However, LC-MS is often favored for its broader applicability to a range of nitrosamines without the need for derivatization and its high sensitivity.
Below is a summary of typical quantitative performance data for nitrosamine analysis using both techniques. While specific data for N-Nitroso guvacoline is limited, this table provides a comparative overview based on the analysis of other common nitrosamines.
| Parameter | LC-MS/MS | GC-MS/MS |
| Limit of Detection (LOD) | 0.1 - 1.0 ng/mL | 0.5 - 5.0 ng/mL |
| Limit of Quantitation (LOQ) | 0.5 - 5.0 ng/mL | 1.0 - 15.0 ng/mL |
| Linearity (R²) | > 0.995 | > 0.995 |
| Accuracy (% Recovery) | 85 - 115% | 80 - 120% |
| Precision (% RSD) | < 15% | < 20% |
Experimental Protocols
Detailed experimental protocols are crucial for reproducible and accurate results. The following are representative methodologies for the analysis of nitrosamines, which can be adapted for N-Nitroso guvacoline.
LC-MS/MS Experimental Protocol
This method is suitable for the analysis of a broad range of nitrosamines, including those that are less volatile or thermally labile.
Sample Preparation:
-
Weigh 100 mg of the sample (e.g., drug substance, betel quid extract) into a centrifuge tube.
-
Add 1 mL of a suitable solvent (e.g., methanol, water with 0.1% formic acid).
-
Vortex for 1 minute to ensure thorough mixing.
-
Sonicate for 15 minutes.
-
Centrifuge at 10,000 rpm for 10 minutes.
-
Filter the supernatant through a 0.22 µm syringe filter into an LC vial.
Chromatographic Conditions:
-
Column: C18 reverse-phase column (e.g., 100 mm x 2.1 mm, 1.8 µm)
-
Mobile Phase A: Water with 0.1% Formic Acid
-
Mobile Phase B: Acetonitrile with 0.1% Formic Acid
-
Gradient: 5% B to 95% B over 10 minutes
-
Flow Rate: 0.3 mL/min
-
Column Temperature: 40 °C
-
Injection Volume: 5 µL
Mass Spectrometry Conditions:
-
Ionization Mode: Electrospray Ionization (ESI), Positive
-
Scan Type: Multiple Reaction Monitoring (MRM)
-
Precursor Ion (m/z): 171.1 (for [M+H]⁺ of N-Nitroso guvacoline)
-
Product Ions (m/z): To be determined by direct infusion of a standard. Likely fragments would involve the loss of the nitroso group (-NO) and fragmentation of the pyridine (B92270) ring.
GC-MS/MS Experimental Protocol
This method is well-suited for volatile and thermally stable nitrosamines.
Sample Preparation:
-
Weigh 250 mg of the sample into a 15 mL centrifuge tube.
-
Add 5 mL of an appropriate solvent (e.g., dichloromethane).
-
Add an internal standard if necessary.
-
Vortex for 5 minutes.
-
Centrifuge at 5,000 rpm for 5 minutes.
-
Carefully transfer the organic layer to a clean tube.
-
Evaporate the solvent to a small volume (e.g., 200 µL) under a gentle stream of nitrogen.
-
Transfer to a GC vial with an insert.
Chromatographic Conditions:
-
Column: Mid-polarity capillary column (e.g., DB-624 or equivalent, 30 m x 0.25 mm, 1.4 µm)
-
Carrier Gas: Helium at a constant flow of 1.2 mL/min
-
Inlet Temperature: 220 °C
-
Injection Mode: Splitless
-
Oven Program:
-
Initial temperature: 40 °C, hold for 2 minutes
-
Ramp: 10 °C/min to 240 °C
-
Hold: 5 minutes at 240 °C
-
Mass Spectrometry Conditions:
-
Ionization Mode: Electron Ionization (EI) at 70 eV
-
Scan Type: Selected Ion Monitoring (SIM) or Multiple Reaction Monitoring (MRM)
-
Transfer Line Temperature: 250 °C
-
Ion Source Temperature: 230 °C
-
Monitored Ions (m/z): To be determined from the mass spectrum of a standard. The molecular ion (m/z 170) and characteristic fragment ions would be monitored.
Workflow Diagrams
To visualize the analytical processes, the following diagrams illustrate the general workflows for LC-MS and GC-MS analysis.
Caption: General workflow for LC-MS analysis.
Caption: General workflow for GC-MS analysis.
Conclusion
Both LC-MS and GC-MS are highly capable techniques for the analysis of N-Nitroso guvacoline.
-
LC-MS/MS is generally the preferred method for the analysis of a wide range of nitrosamines due to its high sensitivity, selectivity, and applicability to non-volatile and thermally labile compounds without derivatization. It is particularly advantageous for complex sample matrices.
-
GC-MS/MS is a robust and reliable technique for the analysis of volatile nitrosamines like N-Nitroso guvacoline. It can offer excellent chromatographic resolution and is a cost-effective solution for routine analysis in less complex matrices. The feasibility of using GC for N-Nitroso guvacoline has been demonstrated in earlier studies using GC-TEA.
The ultimate choice between LC-MS and GC-MS will depend on the specific requirements of the analysis, including the required sensitivity, the complexity of the sample matrix, available instrumentation, and the need to analyze for other nitrosamines simultaneously. For comprehensive screening and high-sensitivity quantification, especially in challenging matrices, LC-MS/MS is often the superior choice. For targeted analysis of N-Nitroso guvacoline in cleaner samples, GC-MS/MS provides a viable and efficient alternative.
Introduction to N-Nitroso Guvacoline and the Imperative for Accurate Quantification
An Inter-laboratory Comparison Guide to the Quantification of N-Nitroso Guvacoline (B1596253)
This guide provides a framework for conducting an inter-laboratory comparison for the quantification of N-Nitroso guvacoline, a significant N-nitrosamine. Given the absence of publicly available, direct inter-laboratory comparison studies for N-Nitroso guvacoline, this document outlines a comprehensive study design, standardized experimental protocols, and illustrative performance data based on established analytical methodologies for other N-nitrosamines. This guide is intended for researchers, analytical scientists, and quality control professionals in the pharmaceutical and related industries.
N-Nitroso guvacoline is an N-nitrosamine that has been identified as a potential impurity. N-nitrosamines are a class of compounds of significant concern due to their potential carcinogenic properties.[1][2] Regulatory bodies worldwide have set stringent limits for the presence of such impurities in pharmaceutical products and other consumer goods.[1][2]
Accurate and reproducible quantification of N-Nitroso guvacoline at trace levels is paramount for ensuring product safety and regulatory compliance. Inter-laboratory comparison studies are a critical component of method validation and quality assurance, providing an objective assessment of the proficiency of different laboratories in performing specific analyses. They help to identify potential analytical challenges and ensure consistency and reliability of results across the industry.
Proposed Inter-Laboratory Comparison Study Design
A successful inter-laboratory comparison study requires careful planning and execution. The following outlines a proposed design for a study on N-Nitroso guvacoline quantification.
2.1. Study Coordination and Sample Preparation
A central coordinating laboratory would be responsible for the preparation and distribution of test samples. Homogeneous and stable samples containing known concentrations of N-Nitroso guvacoline would be prepared in a relevant matrix (e.g., a placebo drug formulation or a standard solution). Samples would be spiked at various concentration levels, including a blank, a low-level (near the limit of quantification), and a high-level concentration.
2.2. Participant Instructions and Data Submission
Each participating laboratory would receive a set of blind samples and a detailed protocol for the analytical method to be used. Laboratories would be instructed to perform the analysis and report their results, including quantitative values, chromatograms, and relevant quality control data. A standardized reporting format would be provided to ensure consistency in data submission.
2.3. Statistical Analysis
The collected data would be subjected to statistical analysis to assess the performance of each laboratory. Key statistical measures would include the calculation of a consensus value for each sample concentration, the standard deviation of the reported results, and the determination of each laboratory's Z-score. The Z-score is a measure of how far a laboratory's result is from the consensus value and is a common indicator of performance in proficiency testing.[3]
Experimental Protocols
The following is a representative experimental protocol for the quantification of N-Nitroso guvacoline by Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS), a widely accepted and sensitive technique for nitrosamine (B1359907) analysis.[1][4]
3.1. Sample Preparation
-
Accurately weigh a portion of the sample.
-
Add a known amount of an appropriate internal standard (e.g., a deuterated analog of N-Nitroso guvacoline). The use of an internal standard is crucial for correcting for variations in sample preparation and instrument response.[5]
-
Extract the analyte from the sample matrix using a suitable solvent (e.g., methanol (B129727) or dichloromethane).
-
The extraction process may involve sonication or vortexing to ensure efficient recovery.
-
Centrifuge the sample to pellet any solid material.
-
Filter the supernatant through a 0.22 µm filter prior to LC-MS/MS analysis.
3.2. LC-MS/MS Conditions
-
Chromatographic Column: A C18 reverse-phase column is commonly used for the separation of nitrosamines.
-
Mobile Phase: A gradient elution using a mixture of water with 0.1% formic acid (Mobile Phase A) and acetonitrile (B52724) or methanol with 0.1% formic acid (Mobile Phase B).
-
Flow Rate: A typical flow rate is between 0.2 and 0.5 mL/min.
-
Injection Volume: 5 to 20 µL.
-
Mass Spectrometer: A triple quadrupole mass spectrometer operating in positive ion electrospray ionization (ESI+) mode.
-
Detection Mode: Multiple Reaction Monitoring (MRM) would be used for its high selectivity and sensitivity. Specific precursor-to-product ion transitions for N-Nitroso guvacoline and the internal standard would be monitored.
Illustrative Performance Data
The following tables present illustrative performance data for the quantification of N-Nitroso guvacoline based on typical validation parameters for nitrosamine analysis found in the literature.[6][7][8][9] This data can serve as a benchmark for laboratories participating in an inter-laboratory comparison study.
Table 1: Illustrative Method Validation Parameters
| Parameter | Illustrative Value |
| Limit of Detection (LOD) | 0.05 ng/mL |
| Limit of Quantification (LOQ) | 0.15 ng/mL |
| Linearity (R²) | > 0.995 |
| Accuracy (% Recovery) | 85 - 115% |
| Precision (% RSD) | < 15% |
Table 2: Illustrative Results from a Hypothetical Inter-Laboratory Study
| Laboratory ID | Reported Concentration (ng/mL) at Spiked Level of 1.0 ng/mL | Z-Score | Performance Evaluation |
| Lab A | 0.98 | -0.2 | Satisfactory |
| Lab B | 1.05 | 0.5 | Satisfactory |
| Lab C | 1.25 | 2.5 | Questionable |
| Lab D | 0.85 | -1.5 | Satisfactory |
| Lab E | 0.70 | -3.0 | Unsatisfactory |
Note: Z-scores are calculated based on a hypothetical consensus mean and standard deviation. A Z-score between -2 and 2 is generally considered satisfactory.[3]
Mandatory Visualizations
The following diagrams illustrate the workflow of an inter-laboratory comparison study and a typical analytical workflow for N-Nitroso guvacoline quantification.
References
- 1. Analytical Methodologies to Detect N‑Nitrosamine Impurities in Active Pharmaceutical Ingredients, Drug Products and Other Matrices - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Analytical Methodologies to Detect N-Nitrosamine Impurities in Active Pharmaceutical Ingredients, Drug Products and Other Matrices - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. benchmark-intl.com [benchmark-intl.com]
- 4. ijpsjournal.com [ijpsjournal.com]
- 5. benchchem.com [benchchem.com]
- 6. Investigation of Carcinogenic Impurities of N-Nitrosamines in Sartan Pharmaceutical Products Marketed in Brazil: Development and Validation of Method Based on High-Performance Liquid Chromatography-Tandem Mass Spectrometry - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. researchgate.net [researchgate.net]
- 8. Identification, Structure Conformation, Carcinogenic Potency Grouping and Quantification of N-Nitroso Impurities of Rivaroxaban | Jordan Journal of Chemistry (JJC) [jjc.yu.edu.jo]
- 9. researchgate.net [researchgate.net]
A Comparative Guide to the Accuracy and Precision of N-Nitroso Guvacoline Quantification Methods
The quantification of N-nitrosamines, such as N-Nitroso guvacoline (B1596253), a potential carcinogen found in sources like betel quid chewing saliva, demands highly accurate and precise analytical methods for toxicological risk assessment and regulatory compliance.[1] The use of isotopically labeled internal standards, like N-Nitroso guvacoline-d4, in conjunction with advanced analytical instrumentation is a cornerstone of achieving reliable quantification. This guide provides a comparative overview of the performance of such methods, with a focus on accuracy and precision, drawing from established validation protocols for similar nitrosamine (B1359907) compounds due to the limited publicly available data specific to this compound.
Analytical Approaches for N-Nitrosamine Quantification
Liquid Chromatography-Mass Spectrometry (LC-MS) and Gas Chromatography-Mass Spectrometry (GC-MS) are the most widely employed techniques for the trace-level detection of N-nitrosamines.[2] LC coupled with tandem mass spectrometry (LC-MS/MS) is often preferred for its high sensitivity, selectivity, and applicability to a wide range of nitrosamines, including those that are less volatile or thermally unstable.[2][3] The use of an isotopically labeled internal standard, such as this compound, is critical in LC-MS/MS methods to compensate for matrix effects and variations in sample preparation and instrument response, thereby ensuring the highest degree of accuracy and precision.
Performance Comparison of Nitrosamine Quantification Methods
While specific validation data for a method using this compound is not extensively published, the performance of analytical methods for other N-nitrosamines provides a strong benchmark. The following tables summarize the accuracy and precision data from validated LC-MS/MS methods for the quantification of various nitrosamine impurities in pharmaceutical products. These methods typically follow the validation guidelines set forth by the International Council for Harmonisation (ICH).
Table 1: Method Performance for N-Nitroso Isavuconazonium Sulfate Quantification [4]
| Parameter | Specification Level (48 ppb) | LOQ Level (4.0 ppb) |
| Accuracy (% Recovery) | 98.8% - 101.5% | 95.7% - 103.2% |
| Precision (% RSD) | ≤ 2.0% | ≤ 5.0% |
Table 2: Method Performance for N-Nitroso Varenicline (B1221332) Quantification [5]
| Parameter | Acceptance Criteria |
| Accuracy (% Recovery) | 85% - 115% |
| Precision (% RSD) | ≤ 10% |
Table 3: Method Performance for N-Nitroso Carvedilol Quantification [6]
| Parameter | Acceptance Criteria |
| Accuracy (% Recovery) | 85% - 110% |
| Precision (% RSD) | < 18% |
Table 4: Method Performance for N-Nitroso-Sertraline Quantification
| Parameter | Acceptance Criteria |
| **Linearity (R²) ** | > 0.99 |
| Accuracy (% Deviation) | < 20% |
Experimental Protocols
The methodologies for these analyses share a common workflow, which is crucial for achieving the reported levels of accuracy and precision.
General Experimental Workflow
Caption: General workflow for the quantification of N-nitrosamines.
Detailed Methodologies:
-
Sample Preparation (N-Nitroso Varenicline Example) [5]
-
Drug Substance: Accurately weigh and dissolve the varenicline tartrate drug substance in methanol (B129727) to a target concentration. Filter the solution using a 0.22 µm PVDF syringe filter.
-
Drug Product: Crush tablets to obtain a target concentration of varenicline in methanol. Vortex mix, shake for 40 minutes, and centrifuge. Filter the supernatant using a 0.22 µm PVDF syringe filter.
-
-
Chromatographic Conditions (General)
-
Column: A reversed-phase column (e.g., C18) is typically used.
-
Mobile Phase: A gradient elution with water and an organic solvent (e.g., methanol or acetonitrile), often with a modifier like formic acid.
-
Flow Rate: Typically in the range of 0.2-0.6 mL/min.
-
Column Temperature: Maintained at a constant temperature (e.g., 40 °C).
-
-
Mass Spectrometry Conditions (General)
-
Ionization: Electrospray Ionization (ESI) in positive mode is common.
-
Detection: Multiple Reaction Monitoring (MRM) is used for high selectivity and sensitivity, monitoring specific precursor-to-product ion transitions for the analyte and the internal standard.
-
Signaling Pathway and Logical Relationships
The analytical process relies on a logical relationship between the analyte, the internal standard, and the instrumental response to ensure accurate quantification.
Caption: Logical relationship for quantification using an internal standard.
References
Pinpointing Trace-Level Nitrosamines: A Guide to the Limit of Detection for N-Nitroso Guvacoline with d4-Internal Standard
For researchers, scientists, and drug development professionals, the sensitive and accurate quantification of nitrosamine (B1359907) impurities is a critical aspect of pharmaceutical safety. This guide provides a comparative overview of the analytical performance for the detection of N-Nitroso guvacoline (B1596253), a potential nitrosamine drug substance-related impurity (NDSRI), utilizing a deuterated internal standard (d4-N-Nitroso guvacoline). The information presented is synthesized from established methodologies for nitrosamine analysis, offering a benchmark for laboratory implementation and regulatory compliance.
The presence of nitrosamine impurities in pharmaceutical products is a significant concern due to their classification as probable human carcinogens. Regulatory bodies, including the U.S. Food and Drug Administration (FDA), have issued stringent guidelines for the control of these impurities, necessitating the development of highly sensitive analytical methods.[1][2][3][4] Liquid chromatography-tandem mass spectrometry (LC-MS/MS) has emerged as the technique of choice for the trace-level detection and quantification of nitrosamines.[5][6][7] The use of stable isotope-labeled internal standards, such as d4-N-Nitroso guvacoline, is crucial for accurate quantification by compensating for matrix effects and variations in sample preparation and instrument response.[8][9]
Comparative Analytical Performance
The following table summarizes the typical limits of detection and quantification achieved for various nitrosamine impurities, providing a comparative context for the expected performance of an optimized method for N-Nitroso guvacoline.
| Nitrosamine Impurity | Limit of Detection (LOD) | Limit of Quantification (LOQ) | Analytical Technique | Reference/Context |
| N-Nitroso Guvacoline (Estimated) | 0.01 - 0.1 ng/mL | 0.03 - 0.3 ng/mL | LC-MS/MS with d4-IS | Extrapolated from similar NDSRIs |
| N-Nitroso-Varenicline | 0.2 ppm | 1.0 ppm | LC-ESI-HRMS | FDA Method[10] |
| N-Nitroso N-Desmethyl Diphenhydramine | 0.05 ng/mL (0.01 ppm) | 0.1 ng/mL (0.02 ppm) | LC-MS/MS | Agilent Application Note[11] |
| N-Nitroso Dabigatran Etexilate | 6 pg/mL (0.0012 ppm) | 10 pg/mL (0.002 ppm) | LC-MS/MS | Agilent Application Note[12] |
| Various Nitrosamines (e.g., NDMA) | 0.4 - 12 ng/L | Not Specified | UHPLC-HESI-MS | Analytical Methods Journal[8] |
| N-Nitroso Carvedilol | 0.4 ppm (10% of threshold) | 4 ppm (threshold) | LC-MS/MS | Waters Application Note[13] |
Note: ppm values are often reported with respect to the active pharmaceutical ingredient (API) concentration.
Experimental Protocol for N-Nitroso Guvacoline Analysis
The following is a representative LC-MS/MS method for the quantification of N-Nitroso guvacoline using a d4-labeled internal standard. This protocol is a composite based on best practices for nitrosamine analysis.
1. Reagents and Materials
-
N-Nitroso Guvacoline reference standard
-
N-Nitroso Guvacoline-d4 internal standard (IS)[14]
-
LC-MS grade methanol (B129727), acetonitrile, water, and formic acid
2. Standard Solution Preparation
-
Primary Stock Solutions (1 mg/mL): Prepare individual stock solutions of N-Nitroso guvacoline and this compound in methanol.
-
Intermediate Stock Solutions: Serially dilute the primary stock solutions to create working stock solutions at appropriate concentrations (e.g., 1 µg/mL).
-
Calibration Standards and Quality Control (QC) Samples: Prepare a series of calibration standards by spiking the appropriate amounts of the N-Nitroso guvacoline working stock into a blank matrix (e.g., a solution of the drug substance free of the nitrosamine). Spike a fixed concentration of the this compound internal standard into all calibration standards, QCs, and analytical samples.
3. Sample Preparation (for a Drug Product)
-
Weigh and grind a representative number of tablets to obtain a fine powder.
-
Accurately weigh a portion of the powder equivalent to a specific amount of the active pharmaceutical ingredient (API).
-
Add a known volume of extraction solvent (e.g., methanol) containing the d4-internal standard.
-
Vortex and sonicate the sample to ensure complete extraction of the analyte.
-
Centrifuge the sample to pelletize excipients.
-
Filter the supernatant through a 0.22 µm filter prior to LC-MS/MS analysis.
4. LC-MS/MS Conditions
-
Liquid Chromatography:
-
Column: A C18 or similar reversed-phase column suitable for the separation of polar compounds.
-
Mobile Phase A: 0.1% Formic acid in water
-
Mobile Phase B: 0.1% Formic acid in methanol or acetonitrile
-
Gradient: A suitable gradient to resolve N-Nitroso guvacoline from the API and other matrix components.
-
Flow Rate: 0.2 - 0.5 mL/min
-
Injection Volume: 5 - 10 µL
-
-
Mass Spectrometry:
-
Ionization Mode: Electrospray Ionization (ESI), Positive
-
Scan Type: Multiple Reaction Monitoring (MRM)
-
MRM Transitions:
-
N-Nitroso Guvacoline: Monitor at least two transitions (quantifier and qualifier).
-
This compound: Monitor the corresponding transitions.
-
-
Optimize source parameters (e.g., capillary voltage, source temperature, gas flows) to maximize sensitivity.
-
5. Data Analysis and LOD Determination
-
Quantify N-Nitroso guvacoline using the peak area ratio of the analyte to the internal standard against a calibration curve.
-
Determine the Limit of Detection (LOD) and Limit of Quantification (LOQ) based on signal-to-noise ratios (typically 3:1 for LOD and 10:1 for LOQ) or other validated statistical methods.
Experimental Workflow for LOD Determination
The following diagram illustrates the key steps in an experimental workflow designed to determine the limit of detection for N-Nitroso guvacoline.
Caption: Workflow for LOD Determination of N-Nitroso Guvacoline.
Alternative Approaches and Considerations
While LC-MS/MS is the predominant technique, other methods such as gas chromatography-mass spectrometry (GC-MS) can also be used for the analysis of certain volatile nitrosamines.[5] However, for non-volatile and thermally labile NDSRIs like N-Nitroso guvacoline, LC-MS/MS offers superior performance. High-resolution mass spectrometry (HRMS) provides an alternative to tandem quadrupole MS, offering high mass accuracy and specificity, which can be beneficial for impurity identification in complex matrices.[8][10]
The choice of internal standard is critical. While a d4-labeled standard is common, the position and number of deuterium (B1214612) atoms should be chosen to ensure stability and prevent chromatographic separation from the unlabeled analyte. The synthesis of such standards is a specialized process.[9][15][16]
References
- 1. Control of Nitrosamine Impurities in Human Drugs | FDA [fda.gov]
- 2. google.com [google.com]
- 3. fda.gov [fda.gov]
- 4. resolvemass.ca [resolvemass.ca]
- 5. Analytical Methodologies to Detect N‑Nitrosamine Impurities in Active Pharmaceutical Ingredients, Drug Products and Other Matrices - PMC [pmc.ncbi.nlm.nih.gov]
- 6. An update on latest regulatory guidelines and analytical methodologies for N-nitrosamine impurities in pharmaceutical products – 2024 - PMC [pmc.ncbi.nlm.nih.gov]
- 7. m.youtube.com [m.youtube.com]
- 8. Analysis of nine N-nitrosamines using liquid chromatography-accurate mass high resolution-mass spectrometry on a Q-Exactive instrument - Analytical Methods (RSC Publishing) [pubs.rsc.org]
- 9. researchgate.net [researchgate.net]
- 10. fda.gov [fda.gov]
- 11. lcms.cz [lcms.cz]
- 12. agilent.com [agilent.com]
- 13. waters.com [waters.com]
- 14. This compound (major) | LGC Standards [lgcstandards.com]
- 15. Synthesis of isotope labeled internal standards and derivatatizing agents for mass spectrometry based quantitation of quorum sensing molecules. | RTI [rti.org]
- 16. researchgate.net [researchgate.net]
A Researcher's Guide to Selecting an Internal Standard for N-Nitroso Guvacoline Analysis: A Comparative Look at N-Nitroso Guvacoline-d4
For Immediate Release
For researchers and drug development professionals engaged in the quantitative analysis of N-Nitroso guvacoline (B1596253), the selection of an appropriate internal standard is a critical step that dictates analytical accuracy and reliability. N-Nitroso guvacoline, a nitrosamine (B1359907) derived from the areca nut, is a compound of interest in toxicology and cancer research.[1][2][3] Its accurate quantification, often in complex biological matrices, necessitates the use of a stable isotope-labeled (SIL) internal standard. This guide provides a comparative overview of N-Nitroso guvacoline-d4, a commonly used SIL standard, to aid in making an informed selection.
Comparing Key Quality Attributes of Internal Standards
The Certificate of Analysis (CoA) is the primary document detailing the quality and purity of a reference standard. When selecting an internal standard, researchers should critically compare the CoA specifications of different options. While this compound is a prevalent choice, other standards such as N-Nitroso guvacoline-d7 might also be available.[4]
Below is a table summarizing typical CoA parameters for this compound and a hypothetical alternative, N-Nitroso guvacoline-d7, for comparative purposes.
Table 1: Comparison of Typical Certificate of Analysis (CoA) Specifications
| Parameter | This compound | N-Nitroso Guvacoline-d7 (Alternative) | Importance for Researchers |
| Chemical Formula | C₇H₆D₄N₂O₃[5] | C₇H₃D₇N₂O₃[4] | Confirms the identity and the degree of deuteration. |
| Molecular Weight | 174.19[5] | 177.21 | Essential for preparing accurate stock solutions and for mass spectrometer settings. |
| Purity (by HPLC/UPLC) | ≥98% | ≥98% | High chemical purity minimizes interference from impurities that could co-elute with the analyte. |
| Isotopic Purity | ≥99% atom % D | ≥99% atom % D | Ensures the signal from the internal standard is distinct from the unlabeled analyte. |
| Isotopic Enrichment | No detectable d0 | No detectable d0 | The absence of the non-deuterated form (d0) is critical to prevent overestimation of the target analyte. |
| Appearance | Solid / Oil | Solid / Oil | Provides a basic check for product integrity upon receipt. |
| Solubility | Soluble in Methanol, Acetonitrile | Soluble in Methanol, Acetonitrile | Informs the choice of solvent for preparing stock and working solutions. |
| Storage Conditions | -20°C | -20°C | Crucial for maintaining the long-term stability and integrity of the standard. |
Note: The data presented for N-Nitroso guvacoline-d7 is illustrative for comparison. Actual specifications must be obtained from the supplier's CoA.
Experimental Performance in Bioanalytical Applications
The ultimate test of an internal standard is its performance in a validated analytical method. The most common methods for quantifying N-nitrosamines are based on Liquid Chromatography-Mass Spectrometry (LC-MS) or Gas Chromatography-Mass Spectrometry (GC-MS), which offer high sensitivity and selectivity.[6][7][8]
Typical Experimental Workflow
A robust bioanalytical workflow is essential for accurate results. The internal standard, this compound, is introduced early in the sample preparation process to compensate for analyte loss during extraction and for variations in instrument response.
Caption: Bioanalytical workflow for N-Nitroso guvacoline quantification.
Experimental Protocol: Quantification of N-Nitroso Guvacoline in a Biological Matrix
This protocol outlines a typical LC-MS/MS method for the quantification of N-Nitroso guvacoline using this compound as an internal standard.
-
Preparation of Standards:
-
Prepare a 1 mg/mL stock solution of N-Nitroso guvacoline and this compound in methanol.
-
Perform serial dilutions to create calibration curve standards ranging from 0.1 ng/mL to 100 ng/mL.
-
Prepare a working internal standard (IS) solution of this compound at 10 ng/mL.
-
-
Sample Preparation:
-
To 100 µL of the sample (e.g., plasma), add 10 µL of the 10 ng/mL IS working solution.
-
Add 500 µL of ethyl acetate (B1210297) and vortex for 2 minutes for liquid-liquid extraction.
-
Centrifuge at 10,000 rpm for 5 minutes.
-
Transfer the organic layer to a new tube and evaporate to dryness under a gentle stream of nitrogen.
-
Reconstitute the residue in 100 µL of the mobile phase (50:50 water:acetonitrile with 0.1% formic acid).
-
-
LC-MS/MS Conditions:
-
Chromatography: UPLC system with a C18 column (e.g., 2.1 x 50 mm, 1.7 µm).
-
Mobile Phase: Gradient elution with (A) 0.1% formic acid in water and (B) 0.1% formic acid in acetonitrile.
-
Mass Spectrometry: Tandem quadrupole mass spectrometer with an electrospray ionization (ESI) source in positive mode.
-
MRM Transitions:
-
N-Nitroso guvacoline: Q1/Q3 (e.g., 171.1 -> 140.1)
-
This compound: Q1/Q3 (e.g., 175.1 -> 144.1)
-
-
-
Quantification:
-
Calculate the peak area ratio of the analyte to the internal standard.
-
Determine the concentration of the analyte from the calibration curve.
-
Biological Relevance: Carcinogenesis Pathway
N-Nitroso compounds are known for their carcinogenic potential.[9][10] They are typically activated by metabolic processes, leading to the formation of electrophilic agents that can alkylate DNA, a critical step in the initiation of cancer.[10][11] Understanding this pathway is crucial for interpreting toxicological data.
References
- 1. N-Nitroso guvacoline | 55557-02-3 | FN26351 | Biosynth [biosynth.com]
- 2. N-Nitrosoguvacoline | C7H10N2O3 | CID 62103 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 3. N-Nitroso Guvacoline | CAS 55557-02-3 | LGC Standards [lgcstandards.com]
- 4. tlcstandards.com [tlcstandards.com]
- 5. scbt.com [scbt.com]
- 6. Analytical Methodologies to Detect N‑Nitrosamine Impurities in Active Pharmaceutical Ingredients, Drug Products and Other Matrices - PMC [pmc.ncbi.nlm.nih.gov]
- 7. researchgate.net [researchgate.net]
- 8. Validating analytical procedures for determining nitrosamines in pharmaceuticals: European OMCLs participate in collaborative study with international regulatory agencies - European Directorate for the Quality of Medicines & HealthCare [edqm.eu]
- 9. N-nitroso compounds: their chemical and in vivo formation and possible importance as environmental carcinogens - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. Mechanisms of action of N-nitroso compounds - PubMed [pubmed.ncbi.nlm.nih.gov]
- 11. mdpi.com [mdpi.com]
Cross-Validation of Analytical Methods for N-Nitroso Guvacoline Utilizing a Deuterated Internal Standard
A Comparative Guide for Researchers and Drug Development Professionals
The presence of nitrosamine (B1359907) impurities in pharmaceutical products is a significant safety concern due to their potential carcinogenic properties. Regulatory agencies worldwide mandate strict control over these impurities, necessitating robust and reliable analytical methods for their detection and quantification at trace levels. N-Nitroso guvacoline (B1596253) is a potential nitrosamine impurity that requires sensitive analytical methodology for its monitoring. This guide provides a comprehensive comparison of two distinct liquid chromatography-tandem mass spectrometry (LC-MS/MS) methods for the quantification of N-Nitroso guvacoline in a representative biological matrix, employing N-Nitroso guvacoline-d4 as an internal standard to ensure accuracy and precision.
Comparative Analysis of Analytical Methods
Two hypothetical but representative LC-MS/MS methods, Method A and Method B, have been developed and validated for the quantification of N-Nitroso guvacoline. The key performance characteristics of each method are summarized below to facilitate an objective comparison.
Table 1: Comparison of Validation Parameters for Method A and Method B
| Validation Parameter | Method A | Method B |
| Linearity (r²) | ≥ 0.998 | ≥ 0.999 |
| Range | 0.1 - 50 ng/mL | 0.05 - 100 ng/mL |
| Limit of Detection (LOD) | 0.03 ng/mL | 0.015 ng/mL |
| Limit of Quantification (LOQ) | 0.1 ng/mL | 0.05 ng/mL |
| Accuracy (% Recovery) | 95.2% - 104.5% | 97.8% - 102.1% |
| Precision (%RSD) | ||
| - Intra-day | ≤ 8.5% | ≤ 6.2% |
| - Inter-day | ≤ 10.2% | ≤ 8.9% |
| Matrix Effect | 88% - 105% | 92% - 103% |
| Internal Standard | This compound | This compound |
Experimental Protocols
Detailed methodologies for both analytical methods and the cross-validation study are provided below. These protocols are designed to be readily adaptable for implementation in a laboratory setting.
Method A: Analytical Protocol
1. Instrumentation:
-
High-Performance Liquid Chromatography (HPLC) system coupled with a triple quadrupole mass spectrometer.
2. Chromatographic Conditions:
-
Column: C18 column (e.g., 100 mm x 2.1 mm, 2.6 µm)
-
Mobile Phase:
-
A: 0.1% Formic acid in Water
-
B: 0.1% Formic acid in Acetonitrile
-
-
Gradient Elution: 5% B to 95% B over 5 minutes, hold for 1 minute, then re-equilibrate for 2 minutes.
-
Flow Rate: 0.4 mL/min
-
Injection Volume: 5 µL
-
Column Temperature: 40 °C
3. Mass Spectrometric Conditions:
-
Ionization Mode: Positive Electrospray Ionization (ESI+)
-
Multiple Reaction Monitoring (MRM) Transitions:
-
N-Nitroso guvacoline: Precursor Ion > Product Ion (specific m/z values to be determined based on the molecule)
-
This compound: Precursor Ion > Product Ion (specific m/z values to be determined based on the molecule)
-
-
Source Parameters: Optimized for maximum signal intensity (e.g., capillary voltage, source temperature, gas flows).
4. Standard and Sample Preparation:
-
Stock Solutions: Prepare individual stock solutions of N-Nitroso guvacoline and this compound in methanol (B129727) at a concentration of 1 mg/mL.
-
Working Standard Solutions: Serially dilute the N-Nitroso guvacoline stock solution with 50:50 methanol:water to prepare calibration standards ranging from 0.1 to 50 ng/mL.
-
Internal Standard Spiking Solution: Prepare a working solution of this compound at a concentration of 100 ng/mL in 50:50 methanol:water.
-
Sample Preparation: To 100 µL of the biological matrix (e.g., plasma), add 10 µL of the internal standard spiking solution. Precipitate proteins by adding 300 µL of acetonitrile. Vortex and centrifuge. Transfer the supernatant to a clean tube, evaporate to dryness under nitrogen, and reconstitute in 100 µL of the initial mobile phase.
Method B: Analytical Protocol (Alternative)
1. Instrumentation:
-
Ultra-High-Performance Liquid Chromatography (UHPLC) system coupled with a high-resolution mass spectrometer (e.g., Q-TOF or Orbitrap).
2. Chromatographic Conditions:
-
Column: Phenyl-Hexyl column (e.g., 50 mm x 2.1 mm, 1.8 µm)
-
Mobile Phase:
-
A: 5 mM Ammonium Formate in Water
-
B: Methanol
-
-
Gradient Elution: 10% B to 90% B over 3 minutes, hold for 0.5 minutes, then re-equilibrate for 1.5 minutes.
-
Flow Rate: 0.5 mL/min
-
Injection Volume: 2 µL
-
Column Temperature: 45 °C
3. Mass Spectrometric Conditions:
-
Ionization Mode: Positive Atmospheric Pressure Chemical Ionization (APCI+)
-
High-Resolution Mass Spectrometry (HRMS): Monitor the exact mass of the protonated molecules for N-Nitroso guvacoline and this compound.
-
Source Parameters: Optimized for maximum signal intensity.
4. Standard and Sample Preparation:
-
Stock and Working Standard Solutions: Prepared as in Method A, but with a calibration range of 0.05 to 100 ng/mL.
-
Internal Standard Spiking Solution: Prepared as in Method A.
-
Sample Preparation: Employ solid-phase extraction (SPE). Condition an SPE cartridge with methanol followed by water. Load 100 µL of the sample (pre-spiked with internal standard). Wash the cartridge with a weak organic solvent. Elute the analytes with methanol. Evaporate the eluate and reconstitute in 100 µL of the initial mobile phase.
Cross-Validation Protocol
To ensure the interchangeability of Method A and Method B, a cross-validation study should be performed.
1. Experimental Design:
-
Prepare two sets of quality control (QC) samples in the biological matrix at three concentration levels: low, medium, and high (e.g., 0.3, 15, and 40 ng/mL).
-
Analyze one set of QCs using Method A and the other set using Method B on the same day.
-
Re-assay the same sets of QCs with the alternate method on a subsequent day.
-
If available, analyze a minimum of 20 incurred study samples by both methods.
2. Acceptance Criteria:
-
The mean concentration of the QCs obtained by both methods should be within ±15% of each other.
-
For incurred samples, the difference in the results between the two methods for at least two-thirds of the samples should be within ±20% of their mean.
Visualizing the Workflow
The following diagrams illustrate the key processes described in this guide.
Caption: Workflow for Analytical Method Development and Validation.
Caption: Process flow for the cross-validation of two analytical methods.
This guide provides a framework for the comparison and cross-validation of analytical methods for N-Nitroso guvacoline. The use of a deuterated internal standard, such as this compound, is critical for achieving the high level of accuracy and precision required for regulatory compliance and ensuring patient safety. The choice between different analytical approaches will depend on the specific requirements of the study, including desired sensitivity, sample throughput, and available instrumentation.
N-Nitroso Guvacoline-d4: A Comparative Guide to Enhanced Assay Performance
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comprehensive comparison of the performance characteristics of N-Nitroso guvacoline-d4 against its non-deuterated analog in analytical assays. The inclusion of a deuterated internal standard is a critical step in developing robust and reliable quantitative methods, particularly for trace-level analysis in complex matrices. This document outlines the expected performance enhancements, provides supporting data from analogous studies, and details a typical experimental protocol for the quantification of N-Nitroso guvacoline (B1596253).
The Advantage of Isotopic Labeling in Quantitative Analysis
In quantitative mass spectrometry, the use of a stable isotope-labeled internal standard (SIL-IS), such as this compound, is the gold standard for achieving the highest accuracy and precision.[1] A SIL-IS has nearly identical chemical and physical properties to the analyte of interest.[1] This similarity ensures that the internal standard and the analyte behave almost identically during sample extraction, chromatography, and ionization.[2] By adding a known amount of the deuterated standard to a sample prior to analysis, it is possible to correct for variations in sample preparation, matrix effects, and instrument response, leading to more reliable and reproducible results.[2][3][4]
Performance Characteristics: A Comparative Overview
| Performance Parameter | Assay with this compound (Internal Standard) | Assay without Internal Standard (External Calibration) | Rationale for Improved Performance with Deuterated Standard |
| **Linearity (R²) ** | >0.995 | >0.99 | The use of an internal standard corrects for minor variations in injection volume and instrument response, leading to a stronger correlation between concentration and response.[5][6] |
| Accuracy (% Recovery) | 90-110% | 70-130% (highly variable) | The internal standard co-elutes with the analyte and experiences similar matrix effects, allowing for accurate correction of signal suppression or enhancement.[5][6][7] |
| Precision (%RSD) | <15% | <30% | By normalizing the analyte response to the internal standard response, the variability between replicate measurements is significantly reduced.[7][8] |
| Limit of Quantification (LOQ) | Lower LOQ achievable | Higher LOQ | Improved signal-to-noise ratio due to the reduction of matrix-induced variability allows for the reliable quantification of lower concentrations of the analyte.[9][10] |
| Matrix Effect | Compensated | Significant and variable | The deuterated internal standard experiences the same ion suppression or enhancement as the analyte, allowing for effective normalization and mitigation of matrix effects.[3] |
Experimental Protocol: Quantification of N-Nitroso Guvacoline in Saliva using LC-MS/MS with this compound Internal Standard
This protocol describes a typical liquid chromatography-tandem mass spectrometry (LC-MS/MS) method for the quantification of N-Nitroso guvacoline in human saliva.
1. Materials and Reagents
-
N-Nitroso guvacoline analytical standard
-
This compound internal standard
-
LC-MS grade methanol, acetonitrile (B52724), and water
-
Formic acid
-
Human saliva (blank matrix)
-
Solid-phase extraction (SPE) cartridges
2. Standard Solution Preparation
-
Primary Stock Solutions (1 mg/mL): Prepare individual stock solutions of N-Nitroso guvacoline and this compound in methanol.
-
Working Standard Solutions: Serially dilute the primary stock solutions to prepare a series of calibration standards ranging from the expected lower limit of quantification (LLOQ) to the upper limit of quantification (ULOQ).
-
Internal Standard Spiking Solution: Prepare a working solution of this compound at a fixed concentration (e.g., 10 ng/mL) in the appropriate solvent.
3. Sample Preparation
-
Thaw frozen saliva samples to room temperature.
-
To 1 mL of saliva, add a known amount of the this compound internal standard spiking solution.
-
Perform a protein precipitation step by adding a sufficient volume of ice-cold acetonitrile, vortex, and centrifuge.
-
The supernatant can be further cleaned up using a solid-phase extraction (SPE) procedure optimized for nitrosamine (B1359907) extraction.
-
Evaporate the eluent to dryness under a gentle stream of nitrogen and reconstitute in the mobile phase for LC-MS/MS analysis.
4. LC-MS/MS Analysis
-
Liquid Chromatography (LC) System: A high-performance or ultra-high-performance liquid chromatography system.
-
Mass Spectrometry (MS) System: A triple quadrupole mass spectrometer with an electrospray ionization (ESI) source.
-
Chromatographic Column: A C18 reversed-phase column suitable for the separation of polar compounds.
-
Mobile Phase: A gradient elution using water with 0.1% formic acid (Mobile Phase A) and acetonitrile with 0.1% formic acid (Mobile Phase B).
-
MS/MS Detection: Operate the mass spectrometer in positive ion mode using Multiple Reaction Monitoring (MRM). Monitor at least two specific precursor-to-product ion transitions for both N-Nitroso guvacoline and this compound to ensure specificity.
5. Data Analysis
-
Construct a calibration curve by plotting the ratio of the peak area of N-Nitroso guvacoline to the peak area of this compound against the concentration of the calibration standards.
-
Quantify the concentration of N-Nitroso guvacoline in the saliva samples by applying the peak area ratio to the linear regression equation of the calibration curve.
Visualizing the Metabolic Pathway and Analytical Workflow
To better understand the context of N-Nitroso guvacoline analysis, the following diagrams illustrate the metabolic formation of N-Nitroso guvacoline and a typical analytical workflow.
Caption: Metabolic Conversion of Arecoline to N-Nitroso Guvacoline.
Caption: Analytical Workflow for N-Nitroso Guvacoline Quantification.
References
- 1. benchchem.com [benchchem.com]
- 2. benchchem.com [benchchem.com]
- 3. lcms.cz [lcms.cz]
- 4. Deuterated Internal Standard: Significance and symbolism [wisdomlib.org]
- 5. A multi-analyte LC-MS/MS method for screening and quantification of nitrosamines in sartans - PMC [pmc.ncbi.nlm.nih.gov]
- 6. waters.com [waters.com]
- 7. ijper.org [ijper.org]
- 8. Development and validation of an LC-MS/MS method for determination of 8-iso-prostaglandin f2 Alpha in human saliva - PMC [pmc.ncbi.nlm.nih.gov]
- 9. researchgate.net [researchgate.net]
- 10. researchgate.net [researchgate.net]
Safety Operating Guide
Proper Disposal of N-Nitroso Guvacoline-d4: A Comprehensive Guide for Laboratory Professionals
For immediate release:
This document provides essential guidance on the safe and proper disposal of N-Nitroso guvacoline-d4, a deuterated N-nitroso compound used in research and drug development. This information is intended for researchers, scientists, and laboratory professionals to ensure the safe handling and disposal of this potentially hazardous chemical.
This compound, like other N-nitroso compounds, is classified as a potential carcinogen and is harmful if swallowed.[1] Adherence to strict safety and disposal protocols is paramount to protect laboratory personnel and the environment. While a specific Safety Data Sheet (SDS) for the deuterated form was not publicly available, the following procedures are based on information for the non-deuterated analogue, general guidelines for N-nitroso compounds, and established chemical decontamination methods from scientific literature.
Immediate Safety and Handling Precautions
Before handling this compound, it is crucial to review all available safety information and to have a clear disposal plan.
Personal Protective Equipment (PPE):
| PPE Category | Specification |
| Eye Protection | Chemical safety goggles or a face shield. |
| Hand Protection | Chemical-resistant gloves (e.g., nitrile rubber). |
| Body Protection | Laboratory coat, long pants, and closed-toe shoes. |
| Respiratory | Use in a well-ventilated area, preferably a chemical fume hood. |
In Case of Exposure:
| Exposure Route | First Aid Measures |
| Ingestion | Immediately call a poison control center or doctor. Do not induce vomiting. |
| Skin Contact | Remove contaminated clothing and wash the affected area with soap and water. |
| Eye Contact | Flush eyes with plenty of water for at least 15 minutes. |
| Inhalation | Move to fresh air. |
Disposal Procedures
Disposal of this compound must comply with all local, regional, national, and international regulations for hazardous waste.[2][3] Do not dispose of this chemical down the drain or in regular trash.
Step 1: Waste Collection
-
Collect all waste materials containing this compound, including unused product, contaminated consumables (e.g., pipette tips, vials), and cleaning materials, in a designated, properly labeled, and sealed hazardous waste container.
-
The container should be stored in a secure, well-ventilated area away from incompatible materials.
Step 2: Chemical Decontamination (Recommended for Bulk Quantities)
For larger quantities of this compound waste, chemical decontamination to degrade the N-nitroso compound is a recommended practice before final disposal. A proven method for the destruction of N-nitroso compounds involves the use of aluminum-nickel alloy powder.[4][5]
Experimental Protocol for Decontamination:
An improved procedure for the chemical decontamination of N-nitroso compounds involves treatment with aluminum-nickel alloy powder in a basic medium.[4] This method has been shown to achieve at least 99.98% destruction of the tested nitrosamides.[4]
Materials:
-
Waste containing this compound
-
Aluminum-nickel alloy powder
-
Sodium hydroxide (B78521) (NaOH) or potassium hydroxide (KOH) solution
-
Suitable reaction vessel (e.g., round-bottom flask)
-
Stirring apparatus
-
pH meter or pH paper
Procedure:
-
Place the this compound waste in the reaction vessel.
-
While stirring, slowly add the aluminum-nickel alloy powder.
-
Gradually increase the basicity of the medium by adding the NaOH or KOH solution. Monitor the pH to maintain strongly basic conditions.
-
Allow the reaction to proceed until the N-nitroso compound is completely degraded. The completeness of the reaction can be verified by analytical methods such as chromatography.
-
Once the reaction is complete, the resulting mixture should be neutralized and disposed of as hazardous waste according to institutional guidelines.
Another documented method for the decontamination of N-nitrosamines is the use of a 1:1 solution of hydrobromic acid and acetic acid.[6] However, this method involves the use of highly corrosive acids and should only be performed by trained personnel in a controlled laboratory setting.
Step 3: Final Disposal
-
All waste, whether decontaminated or not, must be disposed of through a licensed hazardous waste disposal company.
-
Ensure all waste containers are properly labeled with the contents and associated hazards.
-
Follow all institutional and regulatory procedures for the final disposal of the hazardous waste.
Disposal Decision Pathway
The following diagram illustrates the decision-making process for the proper disposal of this compound.
References
- 1. N-Nitrosoguvacoline | C7H10N2O3 | CID 62103 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 2. cdn.chemservice.com [cdn.chemservice.com]
- 3. chemos.de [chemos.de]
- 4. Decontamination and disposal of nitrosoureas and related N-nitroso compounds - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. [PDF] Decontamination and disposal of nitrosoureas and related N-nitroso compounds. | Semantic Scholar [semanticscholar.org]
- 6. Best practice to decontaminate work area of Nitrosamines - Confirmatory Testing & Analytical Challenges - Nitrosamines Exchange [nitrosamines.usp.org]
Personal protective equipment for handling N-Nitroso guvacoline-d4
For Researchers, Scientists, and Drug Development Professionals
This guide provides critical safety and logistical information for the handling and disposal of N-Nitroso guvacoline-d4. Given that its non-deuterated counterpart, N-Nitroso guvacoline, is classified as a suspected carcinogen, this compound should be handled with extreme caution in a controlled laboratory environment.[1][2]
Hazard Identification and Personal Protective Equipment (PPE)
N-Nitroso compounds are a class of chemicals that are often carcinogenic.[2][3] Therefore, minimizing exposure is paramount. The following personal protective equipment is mandatory when handling this compound.
Table 1: Required Personal Protective Equipment (PPE)
| PPE Category | Specification |
| Hand Protection | Double-gloving with chemically resistant gloves (e.g., nitrile) is recommended.[4][5] Change gloves immediately upon contamination. |
| Eye Protection | Chemical splash goggles or safety glasses meeting ANSI Z.87.1 standards.[5] A face shield should be worn if there is a splash hazard.[5] |
| Body Protection | A fully buttoned lab coat, preferably a disposable one.[6] Consider a chemical-resistant apron for larger quantities.[7] |
| Respiratory Protection | All handling of solid or volatile this compound should be conducted within a certified chemical fume hood.[4][7] |
| Footwear | Closed-toe shoes are required in the laboratory. |
Operational Plan for Safe Handling
Adherence to a strict operational protocol is crucial to prevent contamination and exposure.
Step 1: Designated Work Area
-
All work with this compound must be performed in a designated area within a laboratory.[6]
-
This area should be clearly marked with warning signs indicating the presence of a suspected carcinogen.
Step 2: Preparation and Weighing
-
Handle the compound in the smallest quantities necessary for the experiment.[7]
-
Weighing of the solid compound should be done in a ventilated containment such as a fume hood to avoid inhalation of particles.[7]
-
Use the tare method on an analytical balance to minimize contamination.[7]
Step 3: Solution Preparation
-
Prepare solutions within a chemical fume hood.[4]
-
When dissolving, add the solvent slowly to the compound to avoid splashing.
-
For deuterated compounds, it is best to handle and store them under an inert atmosphere, such as dry nitrogen or argon, to prevent oxidation and contamination.[8]
-
Methanol is a common solvent for creating stock solutions of deuterated standards.[8]
Step 4: Storage
-
Store this compound in a clearly labeled, tightly sealed container.
-
For long-term storage, temperatures of -20°C are often recommended for deuterated compounds.[8]
-
Protect the compound from light by using amber vials or storing it in the dark to prevent photodegradation.[3][8]
-
Store in a locked and designated cabinet away from incompatible materials.[9][10]
Disposal Plan
Proper disposal of this compound and all contaminated materials is critical to prevent environmental contamination and accidental exposure.
Step 1: Waste Segregation
-
All materials that come into contact with this compound, including gloves, pipette tips, and empty containers, must be treated as hazardous waste.[4]
-
Collect all solid and liquid waste in separate, clearly labeled, and leak-proof containers.
Step 2: Decontamination
-
Decontaminate all non-disposable equipment (e.g., glassware, spatulas) after use.
-
Work surfaces within the fume hood should be decontaminated after each procedure.[4]
Step 3: Chemical Inactivation (where applicable)
-
Chemical degradation methods for N-nitroso compounds can be employed. One such method involves treatment with aluminum-nickel alloy powder and aqueous alkali, which reduces them to less harmful amines.[11] However, these procedures should only be carried out by trained personnel.
Step 4: Final Disposal
-
Dispose of all waste through your institution's hazardous waste management program.[4]
-
Do not pour any waste containing this compound down the drain.[12]
Experimental Workflow Diagram
The following diagram illustrates the key steps for the safe handling of this compound.
Caption: Workflow for Safe Handling of this compound.
References
- 1. N-Nitrosoguvacoline | C7H10N2O3 | CID 62103 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 2. spectrumchemical.com [spectrumchemical.com]
- 3. epa.gov [epa.gov]
- 4. lsuhsc.edu [lsuhsc.edu]
- 5. Chemical Safety: Personal Protective Equipment | Environment, Health & Safety [ehs.ucsf.edu]
- 6. How to deal with Nitrosamine standards? - Confirmatory Testing & Analytical Challenges - Nitrosamines Exchange [nitrosamines.usp.org]
- 7. pdx.edu [pdx.edu]
- 8. benchchem.com [benchchem.com]
- 9. cdn.chemservice.com [cdn.chemservice.com]
- 10. sigmaaldrich.com [sigmaaldrich.com]
- 11. Safe disposal of carcinogenic nitrosamines - PubMed [pubmed.ncbi.nlm.nih.gov]
- 12. chemos.de [chemos.de]
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
